1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81440. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGGMHIZEAHUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180348 | |
| Record name | 1-Methyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-47-1 | |
| Record name | 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2565-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL BARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23M53AD2J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 1-Methylbarbituric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1-methylbarbituric acid in organic solvents. Due to the limited availability of direct quantitative data for 1-methylbarbituric acid, this document also includes solubility information for structurally related N-alkylated and C5-substituted barbituric acid derivatives to offer a comparative physicochemical landscape. Furthermore, comprehensive experimental protocols for determining solubility are provided, alongside a logical workflow for these procedures.
Introduction to 1-Methylbarbituric Acid
1-Methylbarbituric acid (also known as N-methylbarbituric acid) is a derivative of barbituric acid, a class of compounds historically significant for their central nervous system depressant effects. The introduction of a methyl group at the N1 position influences its physicochemical properties, including its solubility, which is a critical parameter in drug development, formulation, and biochemical research. Accurate solubility data is essential for designing effective delivery systems, predicting bioavailability, and conducting in vitro and in vivo studies.
Solubility Data
Quantitative solubility data for 1-methylbarbituric acid in a wide range of organic solvents is not extensively reported in publicly available literature. General descriptions indicate that it is soluble in water and other polar solvents. One source specifies its solubility as "sparingly" in dimethyl sulfoxide (DMSO) and "slightly" in methanol.
To provide a useful reference for researchers, the following tables summarize the available qualitative information for 1-methylbarbituric acid and quantitative solubility data for related barbituric acid derivatives. This comparative data can help in estimating the solubility behavior of 1-methylbarbituric acid in various solvent classes.
Table 1: Qualitative Solubility of 1-Methylbarbituric Acid
| Solvent | Solubility Description |
| Water | Soluble |
| Polar Solvents | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |
| Methanol | Slightly Soluble |
Table 2: Quantitative Solubility of Related Barbituric Acid Derivatives
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| 5-Methyl-5-phenylbarbituric acid | Water | 25 | 0.91 |
| Phenobarbital | Ethanol (95%) | Ambient | Freely Soluble |
| Phenobarbital | Acetone | Ambient | Freely Soluble |
| Phenobarbital | Diethyl Ether | Ambient | Soluble |
| Phenobarbital | Water | Ambient | Very Slightly Soluble |
| 1,3-Dimethylbarbituric acid | Hot Water | - | 50 |
Note: "Freely Soluble" generally corresponds to >100 mg/mL, "Soluble" to 33-100 mg/mL, and "Very Slightly Soluble" to 0.1-1 mg/mL.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of 1-methylbarbituric acid. These protocols are based on established methods for barbituric acid derivatives.
Equilibrium Solubility Method (Shake-Flask)
This is the gold standard method for determining the thermodynamic solubility of a compound.
Materials:
-
1-Methylbarbituric acid (crystalline powder)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate) of analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-methylbarbituric acid to several vials. A visible excess of solid should remain at the bottom of the vial to ensure saturation.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. Typically, 24 to 72 hours is required. Preliminary studies should be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
For solvents with suspended solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved compound.
-
Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette.
-
Filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 1-methylbarbituric acid.
-
HPLC Method Example: A reverse-phase HPLC method can be employed.[1]
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Quantification: Prepare a standard curve by analyzing solutions of known concentrations of 1-methylbarbituric acid. The concentration of the analyte in the sample is determined by comparing its peak area to the standard curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/100g of solvent, or molarity.
-
Spectrophotometric Method
For a more rapid estimation, a spectrophotometric method can be used, particularly if a chromophore is present or can be derivatized.
Materials:
-
Same as in the Equilibrium Solubility Method, with a UV-Vis spectrophotometer as the analytical instrument.
Methodology:
-
Follow steps 1-3 from the Equilibrium Solubility Method.
-
Quantitative Analysis:
-
Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax) for 1-methylbarbituric acid in the specific solvent.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
-
Determine the concentration of 1-methylbarbituric acid in the diluted sample using the Beer-Lambert law and the calibration curve.
-
-
Calculate the solubility as described in step 5 of the Equilibrium Solubility Method.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of 1-methylbarbituric acid.
Caption: Logical workflow for the experimental determination of solubility.
Conclusion
This technical guide has summarized the available solubility information for 1-methylbarbituric acid and provided detailed, actionable protocols for its experimental determination. While direct quantitative data remains sparse, the comparative data for related compounds and the robust experimental methodologies outlined herein should empower researchers, scientists, and drug development professionals to accurately assess the solubility of 1-methylbarbituric acid in various organic solvents, facilitating its application in further research and development.
References
An In-depth Technical Guide to the Mechanism of Action of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-methylbarbituric acid, is a derivative of barbituric acid. While direct experimental data on this specific compound is limited, its mechanism of action can be largely inferred from the extensive research on the barbiturate class of drugs and closely related N-methylated analogs. The primary mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS). This interaction enhances GABAergic neurotransmission, leading to CNS depression. Additionally, evidence suggests that barbiturates can modulate the function of other ion channels, including voltage-gated calcium channels (VGCCs) and excitatory glutamate receptors, which contributes to their overall pharmacological profile. This guide synthesizes the available information to provide a comprehensive overview of the putative mechanism of action of this compound.
Primary Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors
The sedative, hypnotic, and anticonvulsant effects of barbiturates are primarily mediated through their interaction with the GABAA receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing.
Barbiturates bind to a distinct allosteric site on the GABAA receptor, different from the GABA binding site itself.[2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[2] At higher concentrations, barbiturates can also act as direct agonists of the GABAA receptor, opening the chloride channel in the absence of GABA. This direct agonism is a key differentiator from other GABAA receptor modulators like benzodiazepines and contributes to the higher toxicity associated with barbiturates.
A study on 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), a close structural analog, revealed that its optical isomers have opposing pharmacological activities—one being a sedative and the other a convulsant.[3] Both isomers interact with the convulsant binding site (picrotoxin site) on the GABAA receptor complex, with the sedative isomer acting as a non-competitive inhibitor of the convulsant ligand and the convulsant isomer acting as a competitive inhibitor.[3] This suggests a highly specific interaction of N-methylated barbiturates with this region of the receptor.
The direct agonistic action of barbiturates on GABAA receptors is blocked by the channel blocker picrotoxin but not by competitive GABA antagonists like bicuculline, further confirming an allosteric mechanism of action.[4] The subunit composition of the pentameric GABAA receptor significantly influences the affinity and efficacy of barbiturates.[4]
Signaling Pathway of GABAA Receptor Modulation
Secondary Mechanisms of Action
While the primary mechanism of action is through the GABAA receptor, barbiturates are known to affect other ion channels, which likely contributes to their broad range of effects.
Inhibition of Voltage-Gated Calcium Channels (VGCCs)
Barbiturates have been demonstrated to inhibit various types of voltage-gated calcium channels, including L-type, P/Q-type, and N-type.[5][6] This inhibition reduces the influx of calcium into the presynaptic terminal, which is a critical step for neurotransmitter release. By reducing the release of excitatory neurotransmitters like glutamate, barbiturates can further depress neuronal activity. The potency of VGCC inhibition varies among different barbiturates.[7]
Inhibition of Excitatory Glutamate Receptors
Some studies have shown that barbiturates can inhibit the function of ionotropic glutamate receptors, specifically AMPA and kainate receptors.[2] As these receptors mediate the majority of fast excitatory neurotransmission in the brain, their inhibition by barbiturates would contribute significantly to the overall CNS depressant effect.
Quantitative Data on Related Compounds
| Compound | Target | Assay | Value | Reference |
| Pentobarbital | GABAA Receptor | Electrophysiology (IPSC decay) | EC50 = 41 µM | |
| Amobarbital | GABAA Receptor | Electrophysiology (IPSC decay) | EC50 = 103 µM | |
| Phenobarbital | GABAA Receptor | Electrophysiology (IPSC decay) | EC50 = 144 µM | |
| Pentobarbital | GABAA Receptor (direct agonism) | Electrophysiology | EC50 on α6β2γ2s = 58 µM | [4] |
| Pentobarbital | Cav1.2 L-type VGCC | Whole-cell Ba2+ currents | IC50 ≈ 0.3-1 mM | [6] |
| Phenobarbital | Voltage-Gated Ca2+ Channels | Reduction of Ca2+-dependent action potential | 500-2000 µM | [5] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of barbiturates.
GABAA Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the GABAA receptor.
Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by the test compound.
Materials:
-
Rat brain membranes (source of GABAA receptors)
-
Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)
-
Test compound (this compound)
-
Non-specific binding control (e.g., high concentration of unlabeled GABA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABAA receptors.[8]
-
Binding Reaction: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled GABA).[9]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through single channels or across the entire cell membrane, allowing for the functional characterization of a compound's effect on ion channels.
Objective: To measure the effect of this compound on GABA-activated chloride currents.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
Extracellular and intracellular recording solutions
-
GABA
-
Test compound (this compound)
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Pipette Formation: Fabricate a glass micropipette with a fine tip and fill it with an intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Recording Configuration: Establish a whole-cell recording configuration by rupturing the membrane patch under the pipette tip.
-
Current Measurement: Clamp the cell membrane at a specific voltage and record the currents elicited by the application of GABA in the absence and presence of the test compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of the test compound on the amplitude, duration, and kinetics of the GABA-activated currents.
Conclusion
The mechanism of action of this compound is best understood through the lens of its parent class, the barbiturates. The primary mode of action is the positive allosteric modulation of the GABAA receptor, leading to enhanced inhibitory neurotransmission. This is likely supplemented by the inhibition of voltage-gated calcium channels and excitatory glutamate receptors, contributing to its overall CNS depressant effects. While direct experimental validation for this specific compound is needed, the established pharmacology of barbiturates provides a robust framework for understanding its biological activity. Further research should focus on obtaining direct binding and functional data for this compound to confirm these putative mechanisms and to explore any unique properties conferred by the N-methyl substitution.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. Separate site(s) of action of optical isomers of 1-methyl-5-phenyl-5-propylbarbituric acid with opposite pharmacological activities at the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Recombinant L-Type Voltage-Gated Calcium Channels by Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibitory effects of thiopental, thiamylal and phenobarbital on both voltage-gated calcium channels and NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, a key heterocyclic compound also known as N-methylbarbituric acid. This document details a robust synthetic protocol and outlines the expected analytical data for thorough characterization, serving as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a derivative of barbituric acid, a class of compounds with a long history in pharmacology. The methylation at the N-1 position can significantly influence the molecule's physicochemical properties and biological activity. This compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents and is an important impurity in the manufacturing of certain drugs. A thorough understanding of its synthesis and a complete characterization are crucial for its application in research and development.
Synthesis of this compound
The primary synthetic route to this compound involves the condensation reaction between a malonic acid derivative and N-methylurea. A well-established and reliable method utilizes malonic acid and N-methylurea in the presence of a dehydrating agent.
Experimental Protocol: Condensation of Malonic Acid and N-Methylurea
This protocol is adapted from established synthetic procedures for barbituric acid derivatives.
Materials:
-
Malonic Acid
-
N-Methylurea
-
Acetic Anhydride
-
Acetic Acid
-
Ethanol
Procedure:
-
In a suitable reaction vessel, a solution of malonic acid (0.79 mol) and N-methylurea (0.68 mol) is prepared in acetic acid (180 mL).
-
The mixture is heated to 70°C with continuous stirring.
-
Acetic anhydride (1.37 mol) is added dropwise to the heated solution.
-
Upon completion of the addition, the reaction temperature is raised to 90°C, and the mixture is stirred for an additional 3 hours.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure to yield a residue.
-
The resulting residue is treated with ethanol (350 mL) to precipitate the crude product.
-
The solid is collected by filtration and purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Expected Yield: Approximately 65.8%.
Below is a diagram illustrating the synthesis workflow.
Crystal Structure of Barbituric Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the crystal structure of barbituric acid. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 1-Methylbarbituric acid has not been publicly reported. Therefore, this document focuses on the well-characterized crystal structures of its parent compound, barbituric acid, which serves as a foundational analogue. The methodologies and structural features discussed herein provide a crucial reference point for understanding the solid-state properties of N-methylated derivatives.
Introduction
Barbituric acid, chemically known as 2,4,6(1H,3H,5H)-pyrimidinetrione, is the parent compound of a large class of sedative-hypnotic drugs known as barbiturates.[1] Its molecular structure and potential for hydrogen bonding allow it to form well-defined crystalline structures. Understanding these structures is paramount for drug development, as the solid-state form of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. This guide details the crystallographic data and experimental protocols for the determination of the crystal structures of both anhydrous barbituric acid and its dihydrate form.
Crystallographic Data
The crystal structures of both anhydrous barbituric acid and barbituric acid dihydrate have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear comparison.
Anhydrous Barbituric Acid
The crystal structure of anhydrous barbituric acid was determined by W. Bolton.[2] The molecules are interconnected through a hydrogen-bonding network.[2]
| Parameter | Value [2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.817 |
| b (Å) | 14.310 |
| c (Å) | 6.248 |
| β (°) | 118.57 |
| Volume (ų) | 535.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.574 |
Barbituric Acid Dihydrate
The crystal structure of barbituric acid dihydrate reveals a hydrogen-bonded layer structure where barbituric acid and water molecules are situated on the mirror planes of the space group Pnma.[3] The barbituric acid molecule is present in its tri-keto form.[3]
| Parameter | Value [3] |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 12.74 |
| b (Å) | 6.24 |
| c (Å) | 8.89 |
| Volume (ų) | 707.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.552 |
Experimental Protocols
The determination of the crystal structures of barbituric acid and its derivatives typically involves single-crystal X-ray diffraction. The general methodology is outlined below.
Crystal Growth
Single crystals of sufficient quality for X-ray diffraction are a prerequisite. For barbituric acid, different crystallization methods have been employed:
-
Anhydrous Barbituric Acid: Small single crystals were obtained by dissolving the compound in dry ethanol at its boiling point and allowing the saturated solution to stand at 0 °C for several days.[2]
-
Barbituric Acid Dihydrate: This form crystallizes from an aqueous solution.[3]
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a series of reflections at different crystal orientations. For the structure determination of the polymorphs of 5,5'-diethylbarbituric acid (barbital), a four-circle automatic diffractometer was used to collect the intensity data.[4]
Structure Solution and Refinement
The collected diffraction data is used to determine the electron density distribution within the crystal, which in turn reveals the arrangement of atoms.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. This can be achieved through various methods, such as direct methods or Patterson methods. For the anhydrous barbituric acid structure, a three-dimensional Fourier transform method was utilized.[2]
-
Structure Refinement: The initial atomic model is then refined to best fit the experimental data. This is typically done using a least-squares refinement process, which adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. For both anhydrous barbituric acid and its dihydrate, the structures were refined using least-squares methods with anisotropic thermal parameters for non-hydrogen atoms.[2][3] All hydrogen atoms were located in the final difference Fourier maps.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction.
Caption: General workflow for single-crystal X-ray crystallography.
Conclusion
While the specific crystal structure of 1-Methylbarbituric acid remains to be determined, the detailed crystallographic data and experimental protocols for its parent compound, barbituric acid, provide a robust framework for researchers in the field. The structural insights from anhydrous barbituric acid and its dihydrate form are invaluable for understanding the solid-state chemistry of this important class of molecules and for guiding the development of new pharmaceutical compounds with optimized properties. Future studies to elucidate the crystal structure of 1-Methylbarbituric acid are warranted to further refine our understanding of the structure-property relationships in barbiturates.
References
Unveiling the Biological Activity of N-Methylbarbituric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylbarbituric acid, a derivative of barbituric acid, is a compound with known sedative and hypnotic properties. However, its clinical application has been hampered by significant toxicity. This technical guide provides a comprehensive overview of the current understanding of the biological activity of N-Methylbarbituric acid, with a focus on its core mechanism of action. Due to a scarcity of direct quantitative data for N-Methylbarbituric acid, this document leverages data from closely related barbiturates to provide context and infer potential activity. The primary molecular target is identified as the γ-aminobutyric acid type A (GABA-A) receptor, where it is proposed to act as a positive allosteric modulator. This guide details the implicated signaling pathways, provides relevant experimental protocols for its synthesis and potential biological evaluation, and presents available data in a structured format to aid researchers in the fields of pharmacology and drug development.
Introduction
Barbiturates, a class of drugs derived from barbituric acid, have a long history in medicine as central nervous system (CNS) depressants, exhibiting a range of effects from mild sedation to general anesthesia.[1] While barbituric acid itself is not pharmacologically active, substitutions on the pyrimidine ring yield compounds with significant biological effects.[2] N-Methylbarbituric acid (also known as 1-methylbarbituric acid) is one such derivative, noted for its sedative and hypnotic activities.[3] However, its utility has been limited by a narrow therapeutic index and associated toxicity.[3] More recently, N-Methylbarbituric acid has been identified as an impurity in the manufacturing of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, renewing interest in its biological profile.[4]
This guide aims to consolidate the available scientific information regarding the biological activity of N-Methylbarbituric acid, providing a technical resource for researchers.
Core Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for barbiturates, and by strong inference N-Methylbarbituric acid, is the potentiation of the inhibitory effects of GABA at the GABA-A receptor.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[6]
Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, different from the GABA and benzodiazepine binding sites.[7] This binding increases the duration of the Cl- channel opening induced by GABA, thereby enhancing the inhibitory signal.[8] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[9]
Evidence for the interaction of N-methylated barbiturates with the GABA-A receptor comes from studies on 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), a close structural analog. The optical isomers of MPPB exhibit opposite pharmacological activities—one as a convulsant and the other as a depressant—and interact differently with the convulsant binding site on the GABA-A receptor complex, highlighting a direct and stereospecific interaction.
Quantitative Biological Data
| Compound | Assay Description | Endpoint | Value (µM) | Reference |
| Pentobarbital | Increased decay time constant of GABA-Aergic IPSCs in rat neocortical neurons. | EC50 | 41 | [9] |
| Amobarbital | Increased decay time constant of GABA-Aergic IPSCs in rat neocortical neurons. | EC50 | 103 | [9] |
| Phenobarbital | Increased decay time constant of GABA-Aergic IPSCs in rat neocortical neurons. | EC50 | 144 | [9] |
| Phenobarbital | Shunted firing by agonism at GABA-A receptors in rat neocortical neurons. | EC50 | 133 | [9] |
Toxicity Data:
Information on the acute toxicity of N-Methylbarbituric acid is limited. The following table provides the LD50 for a related methylated barbituric acid derivative.
| Compound | Route of Exposure | Species | LD50 (mg/kg) | Reference |
| 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid | Intraperitoneal | Mouse | 2450 | [10] |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The interaction of N-Methylbarbituric acid with the GABA-A receptor initiates a signaling cascade that leads to CNS depression. The following diagram illustrates this proposed pathway.
Caption: Proposed signaling pathway of N-Methylbarbituric acid via GABA-A receptor modulation.
Experimental Workflow: Synthesis of N-Methylbarbituric Acid
The following diagram outlines a typical laboratory synthesis of N-Methylbarbituric acid.
Caption: Workflow for the synthesis of N-Methylbarbituric acid.
Experimental Protocols
Synthesis of N-Methylbarbituric Acid
This protocol is adapted from established synthetic procedures.[4]
Materials:
-
Malonic acid
-
N-Methylurea
-
Acetic acid
-
Acetic anhydride
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve malonic acid (e.g., 80 g, 0.79 mol) and N-methylurea (e.g., 50 g, 0.68 mol) in acetic acid (e.g., 180 mL).
-
Heat the solution to 70°C with stirring.
-
Slowly add acetic anhydride (e.g., 130 mL, 1.37 mol) dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 90°C and continue stirring for 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure.
-
Treat the resulting residue with ethanol (e.g., 350 mL) to precipitate a pale yellow solid.
-
Purify the solid by recrystallization from ethanol to yield this compound (N-Methylbarbituric acid) as a crystalline solid.[4]
General Protocol for In Vitro GABA-A Receptor Binding Assay (for screening purposes)
This is a generalized protocol for a competitive binding assay that could be adapted to investigate the interaction of N-Methylbarbituric acid with the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
Radioligand (e.g., [3H]muscimol or [35S]TBPS)
-
N-Methylbarbituric acid (test compound)
-
Unlabeled ligand for non-specific binding determination (e.g., GABA or picrotoxin)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes according to standard protocols.
-
In test tubes, combine a fixed concentration of the radioligand with varying concentrations of N-Methylbarbituric acid.
-
For determining non-specific binding, a separate set of tubes should contain the radioligand and a high concentration of the unlabeled ligand.
-
Initiate the binding reaction by adding the brain membrane preparation to the test tubes.
-
Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data to determine the IC50 of N-Methylbarbituric acid.
General Protocol for Acute Toxicity (LD50) Determination (Up-and-Down Procedure)
This is a generalized protocol based on the OECD 425 guideline to estimate the median lethal dose (LD50).
Materials:
-
Test animals (e.g., mice or rats of a single sex)
-
N-Methylbarbituric acid
-
Vehicle for administration (e.g., saline, corn oil)
-
Dosing syringes and needles
Procedure:
-
Select a starting dose of N-Methylbarbituric acid based on available information or preliminary studies.
-
Administer the starting dose to a single animal via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Observe the animal for a defined period (typically 48 hours) for signs of toxicity and mortality.
-
If the animal survives, the dose for the next animal is increased by a fixed factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This sequential dosing is continued until a sufficient number of reversals in outcome (survival/death) are observed.
-
The LD50 is then calculated using statistical methods appropriate for the up-and-down procedure.
Conclusion
N-Methylbarbituric acid is a compound with acknowledged CNS depressant effects, likely mediated through positive allosteric modulation of the GABA-A receptor. While direct quantitative data on its biological activity are lacking, its relationship to other well-studied barbiturates provides a strong basis for understanding its mechanism of action. The provided synthesis protocol offers a clear path for obtaining the compound for further investigation. Future research should focus on obtaining precise quantitative data for its interaction with the GABA-A receptor and its subunits, as well as a thorough toxicological profiling to better understand its therapeutic potential and limitations. Furthermore, the biological significance of its presence as an impurity in Trelagliptin warrants further investigation. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. N-METHYLBARBITURIC ACID | 2565-47-1 [chemicalbook.com]
- 5. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RTECS NUMBER-CQ7070400-Chemical Toxicity Database [drugfuture.com]
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives and their synthesis
An In-depth Technical Guide to 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione Derivatives: Synthesis and Biological Applications
Introduction
This compound, also known as 1-methylbarbituric acid, is a heterocyclic organic compound that serves as a foundational scaffold in medicinal chemistry.[1][2] While barbituric acid itself is not pharmacologically active, its derivatives, known as barbiturates, have a long history in medicine as sedatives, hypnotics, and anticonvulsants.[1][3][4] The core pyrimidine-2,4,6-trione structure is a versatile building block for synthesizing a wide array of derivatives with diverse biological activities.[5]
The addition of a methyl group at the N1 position can significantly influence the molecule's physicochemical properties and biological activity, potentially enhancing its binding affinity to molecular targets and improving pharmacokinetic profiles.[1] Modern research has expanded beyond the central nervous system to explore the potential of these derivatives as anticancer, antidiabetic, antioxidant, and antimicrobial agents.[6][7][8][9] The reactivity of the C5 position, which bears an acidic hydrogen, is frequently exploited for derivatization, commonly through Knoevenagel condensation with aldehydes to produce a variety of substituted compounds.[4][7] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives for researchers and drug development professionals.
Synthesis of Derivatives
The synthesis of this compound derivatives often leverages the reactivity of the C5 methylene group. Common synthetic strategies include Knoevenagel condensation, Michael addition, and multicomponent reactions.
General Synthesis Workflow: Knoevenagel Condensation
A prevalent and efficient method for synthesizing C5-substituted derivatives is the Knoevenagel condensation of 1-methylbarbituric acid (or its N,N'-dimethylated analog) with various aromatic or heteroaromatic aldehydes. This reaction is typically catalyzed by a base or acid and can often be performed under environmentally friendly conditions, such as using water as a solvent or microwave irradiation.[10]
References
- 1. This compound | 2565-47-1 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.irapa.org [journals.irapa.org]
- 5. Buy 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 109493-60-9 [smolecule.com]
- 6. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
pharmacological profile of 1-Methylbarbituric acid
An In-depth Technical Guide to the Pharmacological Profile of 1-Methylbarbituric Acid
Abstract
1-Methylbarbituric acid, a methylated derivative of barbituric acid, represents a class of compounds historically significant for their central nervous system (CNS) depressant effects.[1][2] While its direct clinical application has waned due to a narrow therapeutic index and significant toxicity, it remains a subject of interest in medicinal chemistry and pharmacology as a research tool and a synthetic precursor for more complex molecules.[1] This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, pharmacodynamics, pharmacokinetics, and toxicological profile, grounded in established scientific literature. The guide includes detailed experimental protocols and visual diagrams to elucidate key processes and mechanisms.
Introduction: The Chemical and Pharmacological Context
Barbituric acid itself is not pharmacologically active; its sedative, hypnotic, and anticonvulsant properties emerge from substitutions on its pyrimidine ring, particularly at the C-5 position.[2][3][4] 1-Methylbarbituric acid, also known as N-methylbarbituric acid or 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione, is an alkyl derivative with the chemical formula C₅H₆N₂O₃.[1] It is a colorless, crystalline solid that is soluble in water and other polar solvents.[1] The methylation at the N-1 position distinguishes it from barbituric acid and influences its physicochemical and pharmacological properties. Historically, N-methylation was explored to create more lipid-soluble compounds, potentially altering their onset and duration of action.[5] Although it possesses sedative and hypnotic effects, its use has been largely superseded by safer alternatives due to its toxicity.[1]
Synthesis and Physicochemical Properties
The synthesis of 1-Methylbarbituric acid is a critical aspect of its study, enabling the production of the molecule for further investigation and for its use as a chemical intermediate.
Synthetic Pathways
A prevalent and efficient method for synthesizing 1-Methylbarbituric acid involves the condensation reaction between N-methylurea and malonic acid in the presence of a dehydrating agent like acetic anhydride.[6] This approach is a variation of the classical synthesis of barbituric acid.
-
Rationale for Reagent Choice : N-methylurea provides the methylated nitrogen-containing backbone of the pyrimidine ring. Malonic acid serves as the three-carbon component that forms the rest of the ring. Acetic anhydride acts as a powerful dehydrating agent, facilitating the cyclization and formation of the barbiturate ring by removing water molecules generated during the condensation.
The general workflow for this synthesis is depicted below.
Caption: Synthesis workflow for 1-Methylbarbituric acid.
Physicochemical Data Summary
The molecular characteristics of 1-Methylbarbituric acid are fundamental to its behavior in biological systems. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | [1] |
| Molar Mass | 142.11 g/mol | [7] |
| Appearance | Colorless, crystalline solid | [1] |
| Melting Point | 131.2-133.1 °C | [6] |
| Solubility | Soluble in water and polar solvents | [1] |
| LogP (Octanol/Water) | -0.85 | [7] |
| CAS Number | 2565-47-1 | [1] |
Pharmacodynamics: Molecular Mechanisms of Action
The pharmacological effects of barbiturates are primarily mediated through their interaction with specific neurotransmitter receptors in the CNS.
Primary Target: GABA-A Receptor Modulation
The principal mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][8]
-
Mechanism : Barbiturates bind to a distinct site on the GABA-A receptor, which is a ligand-gated chloride ion channel.[9] This binding potentiates the effect of GABA, increasing the duration of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This inhibitory effect on neuronal transmission is responsible for the sedative, hypnotic, and anticonvulsant properties of the drug class.[3]
Caption: Mechanism of action at the GABA-A receptor.
Other Potential Molecular Targets
Research has indicated that barbiturates may interact with other receptor systems, although the contribution of these interactions to their primary anesthetic and sedative effects is less clear.
-
AMPA Receptors : Studies have shown that both depressant and convulsant barbiturates can inhibit α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA)-type glutamate receptors.[10] However, the lack of stereoselectivity between isomers with opposite in vivo effects suggests this inhibition may not be central to the hypnotic action of barbiturates.[10]
-
Nicotinic Acetylcholine Receptors (nAChRs) : Thiopental and other barbiturates, including stereoisomers of 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB), have been found to inhibit neuronal nAChRs.[11] Similar to the findings with AMPA receptors, the lack of significant difference in inhibition between depressant and convulsant isomers suggests this action is not directly relevant to the primary hypnotic or anticonvulsive effects.[11]
Pharmacokinetics: ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) of barbiturates are key determinants of their onset and duration of action. While specific pharmacokinetic data for 1-Methylbarbituric acid is sparse, general principles for the barbiturate class are well-established.[12][13]
-
Absorption : Barbiturates are typically well-absorbed following oral administration.
-
Distribution : The distribution into various tissues, particularly the CNS, is largely governed by lipid solubility. While it's a common notion that higher lipophilicity (logP) leads to faster onset and shorter duration, a review of clinically used barbiturates found a poor correlation between logP and biological half-life.[8] Instead, a strong correlation was found between the pKa and half-life.[8]
-
Metabolism : The primary route of elimination for most barbiturates is hepatic metabolism.[12] This can involve oxidation of substituents on the C-5 position and N-dealkylation.
-
Excretion : Metabolites are typically excreted in the urine.
Analytical Methodologies for Pharmacokinetic Studies
To conduct pharmacokinetic studies on 1-Methylbarbituric acid, a reliable analytical method is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique.[14]
Toxicological Profile and Safety
A significant factor limiting the clinical use of 1-Methylbarbituric acid and related compounds is their toxicity.[1]
-
Acute Toxicity : Overdose of barbiturates can lead to severe CNS depression, resulting in respiratory depression, coma, and death.[4] They have a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.
-
Dependence and Withdrawal : Chronic use of barbiturates leads to physical and psychological dependence. Abrupt cessation can trigger a severe and potentially lethal withdrawal syndrome.[4]
| Compound | Test Type | Route | Species | Dose | Source |
| (-)-5-Butyl-5-ethyl-1-methylbarbituric acid sodium salt | LDLo | Intravenous | Rat | 100 mg/kg | [15] |
| Barbituric acid (parent compound) | LD50 | Oral | Rat | >5,000 mg/kg | [16] |
Note: LDLo is the lowest published lethal dose.
Laboratory Safety and Handling
Given its toxicity, 1-Methylbarbituric acid must be handled with care.[1] Standard laboratory safety measures should be employed, including the use of personal protective equipment such as gloves and safety glasses, and ensuring work is conducted in a well-ventilated area to avoid inhalation.[1]
Experimental Protocols and Methodologies
Protocol 1: Synthesis of 1-Methylbarbituric Acid
This protocol is adapted from the described reaction between malonic acid and N-methylurea.[6]
Objective : To synthesize 1-Methylbarbituric acid.
Materials :
-
Malonic acid (0.79 mol)
-
N-methylurea (0.68 mol)
-
Acetic acid (180 mL)
-
Acetic anhydride (1.37 mol)
-
Ethanol (for recrystallization)
-
Reaction flask, condenser, heating mantle, stirring apparatus
-
Filtration apparatus
Procedure :
-
Set up a reaction flask with a condenser and magnetic stirrer in a heating mantle.
-
To the flask, add malonic acid and N-methylurea to 180 mL of acetic acid.
-
Begin stirring and heat the mixture to 70 °C.
-
Slowly add the acetic anhydride dropwise to the heated solution.
-
After the addition is complete, increase the temperature to 90 °C and maintain with continuous stirring for 3 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure.
-
Treat the resulting residue with 350 mL of ethanol. A pale yellow solid should precipitate.
-
Collect the solid by filtration.
-
Purify the crude product by recrystallization from ethanol to yield the final crystalline solid of 1-Methylbarbituric acid.
Validation : The identity and purity of the product should be confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Protocol 2: HPLC Analysis of 1-Methylbarbituric Acid
This protocol provides a method for the quantitative analysis of 1-Methylbarbituric acid, suitable for pharmacokinetic studies.[14]
Objective : To separate and quantify 1-Methylbarbituric acid using RP-HPLC.
Instrumentation and Columns :
-
HPLC system with UV detector
-
Newcrom R1 column (or equivalent C18 reverse-phase column)
Mobile Phase :
-
Acetonitrile (MeCN)
-
Water
-
Phosphoric acid (for pH adjustment)
-
For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
Procedure :
-
Prepare the mobile phase by mixing acetonitrile, water, and the acid modifier in appropriate proportions. The exact ratio should be optimized for the specific column and system to achieve good peak shape and resolution.
-
Degas the mobile phase prior to use.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of 1-Methylbarbituric acid in the mobile phase at known concentrations to generate a calibration curve.
-
Prepare samples (e.g., from plasma or tissue homogenates) using an appropriate extraction method (e.g., protein precipitation or solid-phase extraction).
-
Inject a fixed volume of the standards and samples onto the column.
-
Monitor the eluent at a suitable UV wavelength (determined by UV-Vis spectroscopy of the analyte).
-
Quantify the amount of 1-Methylbarbituric acid in the samples by comparing their peak areas to the calibration curve.
Validation : The method should be validated for linearity, accuracy, precision, and sensitivity according to standard bioanalytical method validation guidelines.
Conclusion and Future Directions
1-Methylbarbituric acid, while not a clinically viable therapeutic agent itself, serves as a valuable molecular probe and building block in pharmacology and medicinal chemistry. Its study illuminates fundamental principles of barbiturate action, particularly the critical role of the GABA-A receptor. Future research may focus on using 1-Methylbarbituric acid as a scaffold for the synthesis of novel derivatives with improved therapeutic indices, potentially separating the desired anticonvulsant or neuroprotective effects from the sedative and toxic properties that have limited this class of compounds.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Barbituric acid - Wikipedia [en.wikipedia.org]
- 5. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]
- 6. N-METHYLBARBITURIC ACID | 2565-47-1 [chemicalbook.com]
- 7. 1-methylbarbituric acid [stenutz.eu]
- 8. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mephobarbital | C13H14N2O3 | CID 8271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of convulsant and depressant barbiturate stereoisomers on AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of barbiturates on nicotinic acetylcholine receptors in rat central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
- 14. 1-Methyl barbituric acid | SIELC Technologies [sielc.com]
- 15. RTECS NUMBER-CQ1950200-Chemical Toxicity Database [drugfuture.com]
- 16. carlroth.com:443 [carlroth.com:443]
An In-depth Technical Guide on the Tautomerism of 1-Methylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylbarbituric acid, a derivative of barbituric acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its biological activity and physicochemical properties are intrinsically linked to the complex tautomeric equilibria it exhibits. This technical guide provides a comprehensive overview of the tautomerism of 1-Methylbarbituric acid, detailing the potential tautomeric forms, the factors influencing their relative stability, and the experimental and computational methodologies employed for their characterization. While specific quantitative data for 1-methylbarbituric acid remains elusive in readily available literature, this guide draws upon the extensive research on its parent compound, barbituric acid, to provide a robust framework for understanding its tautomeric behavior.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological function, and pharmaceutical properties of many organic molecules. In the context of drug design and development, understanding the tautomeric preferences of a lead compound is crucial as different tautomers can exhibit distinct binding affinities for biological targets, altered metabolic pathways, and varying pharmacokinetic profiles.
1-Methylbarbituric acid belongs to the barbiturate class of compounds, which have long been recognized for their diverse pharmacological activities. The tautomeric landscape of 1-Methylbarbituric acid is primarily governed by two types of tautomerism: keto-enol and lactam-lactim tautomerism. The presence of a methyl group at the N1 position introduces a key structural constraint that differentiates its tautomeric possibilities from that of unsubstituted barbituric acid. This guide will explore the implications of this substitution and provide a detailed analysis of the resulting tautomeric system.
Tautomeric Forms of 1-Methylbarbituric Acid
1-Methylbarbituric acid can exist in several tautomeric forms arising from the migration of a proton. The primary equilibrium involves the interconversion between the tri-keto form and various enol and lactim forms. Due to the methylation at the N1 position, lactam-lactim tautomerism involving the N1-C2 and N1-C6 amide groups is blocked. However, the N3 proton and the protons on the C5 methylene group are mobile.
The principal tautomeric equilibria for 1-Methylbarbituric acid are:
-
Keto-Enol Tautomerism: This involves the interconversion between the diketo-enol and the keto-dienol forms. The protons of the C5 methylene group can migrate to the adjacent carbonyl oxygen atoms at C4 and C6.
-
Lactam-Lactim Tautomerism: The proton from the N3 amide group can migrate to the adjacent carbonyl oxygen at C2 or C4, resulting in the formation of a lactim tautomer.
A combination of these tautomeric shifts leads to a variety of possible structures. The predominant tautomers are depicted in the signaling pathway diagram below.
Factors Influencing Tautomeric Equilibrium
The relative populations of the different tautomers of 1-Methylbarbituric acid are influenced by a combination of intrinsic structural factors and external environmental conditions.
-
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[1] Polar protic solvents can stabilize the more polar tautomers, such as the enol and lactim forms, through hydrogen bonding. Conversely, non-polar solvents tend to favor the less polar tri-keto form. For the parent compound, barbituric acid, the tri-keto form is generally the most stable in both the gas phase and in solution.[2][3] However, the enol form's stability can increase with the extent of solvation by water.[4]
-
Solid-State Effects: In the crystalline state, intermolecular interactions, particularly hydrogen bonding, can significantly influence which tautomer is favored. For barbituric acid, while the tri-keto form is common, the enol tautomer has been found to be the most thermodynamically stable form in the solid state due to a more extensive hydrogen-bonding network.[4] The crystal structure of 1-Methylbarbituric acid will similarly dictate its preferred solid-state tautomer.
-
Temperature: Temperature can affect the position of the tautomeric equilibrium. Typically, an increase in temperature will favor the formation of the less stable tautomer.
-
pH: The pH of the solution can have a profound effect on the tautomeric equilibrium, especially for ionizable compounds like 1-Methylbarbituric acid. Deprotonation at the C5 position or the N3 position can lead to the formation of anionic species, which will have their own set of tautomeric possibilities.
Quantitative Analysis of Tautomerism
| Tautomeric Form | Solvent | Method | Parameter | Value | Reference |
| Tri-keto vs. Enol | Various | Computational (DFT) | Relative Energy (kcal/mol) | Data not available | N/A |
| Tri-keto vs. Lactim | Various | Computational (DFT) | Relative Energy (kcal/mol) | Data not available | N/A |
| Tautomer Population | DMSO-d6 | NMR Spectroscopy | % Population | Data not available | N/A |
| Tautomer Population | Water | UV-Vis Spectroscopy | Molar Absorptivity | Data not available | N/A |
Note: The table is a template for the expected data. The values are marked as "Data not available" as no specific quantitative results for 1-Methylbarbituric acid were found in the performed searches.
Experimental and Computational Protocols
The characterization of tautomeric equilibria relies on a combination of experimental techniques and computational modeling.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[5]
-
Protocol:
-
Prepare solutions of 1-Methylbarbituric acid in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of approximately 10-20 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For quantitative analysis, ensure a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is used in the ¹H NMR experiments.[5]
-
Identify the characteristic signals for each tautomer. For example, the tri-keto form will show a signal for the CH₂ protons at C5, while the enol forms will exhibit a signal for the vinylic proton and a hydroxyl proton.
-
Integrate the distinct signals corresponding to each tautomer to determine their relative populations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption maxima.
-
Protocol:
-
Prepare dilute solutions of 1-Methylbarbituric acid in various solvents (e.g., hexane, ethanol, water) with concentrations typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Deconvolute the overlapping absorption bands corresponding to the different tautomers to determine their individual contributions to the overall spectrum.
-
By applying the Beer-Lambert law and knowing the molar absorptivity of each tautomer (which can be estimated from model compounds or computational calculations), the equilibrium constant can be determined.
-
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
-
Protocol:
-
Construct the 3D structures of all possible tautomers of 1-Methylbarbituric acid using a molecular modeling software.
-
Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[6]
-
The effect of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to determine their relative stabilities.
-
Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.
-
Logical Workflow for Tautomerism Analysis
The comprehensive analysis of tautomerism in 1-Methylbarbituric acid follows a logical workflow that integrates both experimental and computational approaches.
Conclusion
The tautomerism of 1-Methylbarbituric acid is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. While the tri-keto form is likely to be a major contributor to the tautomeric equilibrium in many conditions, the potential for significant populations of enol and lactim forms, particularly in the solid state and in polar solvents, cannot be overlooked. For drug development professionals, a thorough understanding of these tautomeric equilibria is paramount for predicting the behavior of 1-Methylbarbituric acid and its derivatives in biological systems. Further dedicated experimental and computational studies are warranted to provide the specific quantitative data necessary for a complete characterization of the tautomeric landscape of this important molecule. This guide provides the foundational knowledge and methodological framework to undertake such investigations.
References
- 1. Qualitative and quantitative studies of methylphenobarbital metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Thermal Stability of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as N-methylbarbituric acid. This document collates available data on its thermal properties, outlines detailed experimental protocols for thermal analysis, and presents a proposed thermal decomposition pathway.
Core Thermal Properties
This compound is a derivative of barbituric acid, a class of compounds with a history in pharmaceuticals. The thermal stability of this molecule is a critical parameter for its handling, storage, and application in various fields, including as a reference standard or intermediate in drug development.
Data Presentation
The thermal properties of this compound are summarized in the table below. The data has been compiled from various sources to provide a clear and concise overview.
| Thermal Property | Value | Method | Notes |
| Melting Point | 131.2-133.1 °C[1] | Capillary Method | A consistent value reported for CAS No. 2565-47-1. |
| 132 °C[2] | Not Specified | ||
| Decomposition | Begins subsequent to melting. | DSC | The endothermic melting peak is immediately followed by decomposition. |
| Thermal Stability (General) | Stable up to approximately 100 °C. | TGA-DSC | Based on data for related barbituric acid salts, suggesting the core ring system is stable at lower temperatures.[3] |
Experimental Protocols
Detailed methodologies for conducting thermal analysis of this compound are provided below. These protocols are based on standard practices for thermal analysis of organic compounds.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal events such as decomposition.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Instrument Setup: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the expected melting/decomposition point (e.g., 350 °C).
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.
Methodology:
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: A thermogravimetric analyzer is used. The balance is tared before the experiment.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a controlled rate, often 10 °C/min or 20 °C/min, over a wide temperature range (e.g., from ambient to 600 °C).
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study the thermal decomposition without oxidation.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like this compound.
References
- 1. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-Methylbarbituric Acid (CAS: 2565-47-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylbarbituric acid, with the CAS number 2565-47-1, is a pyrimidine derivative that serves as a crucial building block in organic synthesis, most notably in the pharmaceutical industry. While historically associated with the sedative and hypnotic effects of the broader barbiturate class, its contemporary significance lies in its role as a key intermediate in the synthesis of modern therapeutics. This technical guide provides a comprehensive overview of 1-methylbarbituric acid, encompassing its physicochemical properties, detailed spectral analysis, synthesis protocols, key chemical reactions, and its application in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. Furthermore, this document elucidates the general mechanism of action for barbiturates, providing essential context for its potential biological activities.
Physicochemical Properties
1-Methylbarbituric acid is a white to off-white or pale yellow crystalline solid.[1][2] It is soluble in water and other polar solvents.[1][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Methylbarbituric Acid
| Property | Value | Reference(s) |
| CAS Number | 2565-47-1 | [4] |
| Molecular Formula | C₅H₆N₂O₃ | [1][2][5][6][7] |
| Molecular Weight | 142.11 g/mol | [1][2][4][6] |
| Melting Point | 132 °C | [1][3] |
| Boiling Point | 279.7 °C at 760 mmHg | [1][3] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 4.35 (Predicted) | [3] |
| LogP | -0.486 | [5] |
| Appearance | White to off-white or pale yellow solid | [1][2] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 1-methylbarbituric acid. While experimental spectra can vary slightly based on instrumentation and conditions, the following tables provide an interpretation of the expected spectral data.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for 1-Methylbarbituric Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet (broad) | 1H | N-H proton |
| ~3.6 | Singlet | 2H | CH₂ protons |
| ~3.2 | Singlet | 3H | N-CH₃ protons |
Note: The chemical shift of the N-H proton can be variable and may broaden or exchange with D₂O.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data for 1-Methylbarbituric Acid
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (C4/C6) |
| ~151 | C=O (C2) |
| ~40 | CH₂ (C5) |
| ~28 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands for 1-Methylbarbituric Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3100 | Strong, Broad | N-H stretching |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| 1750 - 1680 | Strong | C=O stretching (multiple bands for the three carbonyl groups) |
| 1450 - 1350 | Medium | C-H bending |
| 1250 - 1150 | Medium | C-N stretching |
Mass Spectrometry
In mass spectrometry, 1-methylbarbituric acid is expected to show a molecular ion peak [M]⁺ at m/z 142. The fragmentation pattern would likely involve the loss of isocyanate (HNCO) or methyl isocyanate (CH₃NCO) fragments, which is characteristic of barbituric acid derivatives.
Synthesis and Experimental Protocols
1-Methylbarbituric acid is typically synthesized via the condensation of N-methylurea with a malonic acid derivative.
Synthesis of 1-Methylbarbituric Acid
A common method involves the reaction of N-methylurea with malonic acid in the presence of a dehydrating agent such as acetic anhydride.
Experimental Protocol:
-
To a solution of malonic acid (e.g., 80 g, 0.79 mol) and N-methylurea (e.g., 50 g, 0.68 mol) in acetic acid (e.g., 180 mL), slowly add acetic anhydride (e.g., 130 mL, 1.37 mol) at 70 °C.
-
After the addition is complete, heat the reaction mixture to 90 °C and stir for 3 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Treat the resulting residue with ethanol (e.g., 350 mL) to precipitate a pale yellow solid.
-
Purify the solid by recrystallization from ethanol to yield 1-methylbarbituric acid.
Caption: Synthesis of 1-Methylbarbituric Acid.
Chemical Reactivity and Applications in Drug Synthesis
The chemical reactivity of 1-methylbarbituric acid is characterized by the presence of an active methylene group at the C5 position and the three carbonyl groups. This makes it a versatile intermediate for various chemical transformations.
Knoevenagel Condensation
The active methylene group of 1-methylbarbituric acid can readily participate in Knoevenagel condensation reactions with aldehydes and ketones, typically in the presence of a base catalyst. This reaction is fundamental for the synthesis of a wide range of derivatives.
Experimental Protocol for Knoevenagel Condensation with Benzaldehyde:
-
In a round-bottom flask, combine 1-methylbarbituric acid (1 mmol), an aromatic aldehyde such as benzaldehyde (1 mmol), and a catalytic amount of a base (e.g., piperidine or CuO nanoparticles) in a suitable solvent (e.g., ethanol or water).[3]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 5-benzylidene-1-methylbarbituric acid, often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.
Synthesis of Alogliptin
1-Methylbarbituric acid is a key starting material in the synthesis of Alogliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes. The synthesis involves a multi-step process.
Experimental Workflow for Alogliptin Synthesis:
The synthesis of Alogliptin from 1-methylbarbituric acid can be summarized in the following key steps:
-
Chlorination: 1-Methylbarbituric acid is chlorinated to form 6-chloro-3-methyluracil. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[8]
-
N-Alkylation: The resulting 6-chloro-3-methyluracil is then alkylated with 2-(bromomethyl)benzonitrile in the presence of a base (e.g., potassium carbonate) in a solvent like DMF to yield 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[9]
-
Nucleophilic Substitution: Finally, a nucleophilic substitution reaction is carried out with (R)-3-aminopiperidine to displace the chlorine atom and form Alogliptin.
Caption: Alogliptin Synthesis Workflow.
Role in Trelagliptin
While 1-methylbarbituric acid is a direct precursor to Alogliptin, its connection to Trelagliptin, another DPP-4 inhibitor, is less direct. The synthesis of Trelagliptin typically starts with different precursors, such as 4-fluoro-2-methylbenzonitrile and 3-methyl-6-chlorouracil.[8][9][10] 1-Methylbarbituric acid is primarily considered a potential impurity or a related substance in the synthesis of Trelagliptin, likely arising from side reactions or impurities in the starting materials.[4]
Biological Activity and Mechanism of Action
As a member of the barbiturate class of compounds, 1-methylbarbituric acid is expected to exhibit depressant effects on the central nervous system (CNS). Although its use as a sedative or hypnotic has been largely discontinued due to a narrow therapeutic index and the availability of safer alternatives, understanding its mechanism of action provides valuable insight into its potential pharmacological profile.[3]
Barbiturates primarily exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.
Signaling Pathway of Barbiturates:
-
Binding to GABA-A Receptor: Barbiturates bind to a specific allosteric site on the GABA-A receptor, which is distinct from the binding sites for GABA and benzodiazepines.
-
Potentiation of GABAergic Neurotransmission: This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening when GABA binds to the receptor.
-
Direct Gating at High Concentrations: At higher concentrations, barbiturates can directly open the chloride channel in the absence of GABA.
-
Neuronal Hyperpolarization: The influx of chloride ions (Cl⁻) through the opened channel leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.
-
CNS Depression: The overall effect is a reduction in neuronal excitability, leading to the characteristic sedative, hypnotic, and anticonvulsant effects of barbiturates.
Caption: Barbiturate Mechanism of Action.
Safety and Handling
1-Methylbarbituric acid is considered to have some toxicity and should be handled with care in a laboratory setting.[3] Standard safety precautions, such as wearing personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended to avoid skin contact, inhalation, or ingestion.[1][3]
Conclusion
1-Methylbarbituric acid (CAS 2565-47-1) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly as a foundational molecule for the synthesis of the antidiabetic drug Alogliptin. Its rich chemistry, centered around the active methylene group and carbonyl functionalities, allows for a variety of synthetic transformations. While its direct pharmacological use is limited due to the inherent properties of the barbiturate class, a thorough understanding of its synthesis, reactivity, and biological context is essential for researchers and drug development professionals working with this important compound. This guide provides a detailed technical overview to support further research and development in the field of medicinal and organic chemistry.
References
- 1. chembk.com [chembk.com]
- 2. niainnovation.in [niainnovation.in]
- 3. isca.me [isca.me]
- 4. 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C5H6N2O3 | CID 75722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl barbituric acid | SIELC Technologies [sielc.com]
- 6. Buy Online CAS Number 2565-47-1 - TRC - 1-Methylbarbituric Acid | LGC Standards [lgcstandards.com]
- 7. N-METHYLBARBITURIC ACID | CAS#:2565-47-1 | Chemsrc [chemsrc.com]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
- 9. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google Patents [patents.google.com]
- 10. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Methylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Methylbarbituric acid, also known as 1-Methylbarbituric acid, a derivative of barbituric acid. While historically, barbiturates have been significant for their central nervous system depressant effects, the utility of specific derivatives like N-Methylbarbituric acid has evolved.[1] This document details its chemical and physical properties, synthesis protocols, and analytical methods, offering valuable information for its application in research and as a building block in organic synthesis.
Core Properties and Data
N-Methylbarbituric acid is a colorless, crystalline solid.[2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | [2][3][4][5] |
| Molecular Weight | 142.11 g/mol | [2][4][5][6] |
| CAS Number | 2565-47-1 | [4][5] |
| Melting Point | 132 °C | [2][3][4] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| pKa | 4.35 | [2][3][4] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [4] |
Synthesis of N-Methylbarbituric Acid
A common and effective method for the synthesis of N-Methylbarbituric acid involves the condensation of malonic acid and N-methylurea in the presence of acetic anhydride.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, a solution is prepared containing malonic acid (80 g, 0.79 mol) and N-methylurea (50 g, 0.68 mol) dissolved in 180 mL of acetic acid.[4]
-
Addition of Acetic Anhydride: The mixture is heated to 70 °C. Acetic anhydride (130 mL, 1.37 mol) is then added dropwise to the solution.[4]
-
Reaction Progression: Following the complete addition of acetic anhydride, the reaction temperature is increased to 90 °C, and the mixture is stirred continuously for 3 hours.[4]
-
Isolation of Product: After the reaction is complete, the mixture is allowed to cool to room temperature. The solvent is subsequently removed via distillation under reduced pressure.[4]
-
Precipitation and Purification: The resulting residue is treated with 350 mL of ethanol, leading to the precipitation of a pale yellow solid. This crude product is then purified by recrystallization from ethanol to yield the final crystalline solid of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione. The reported yield for this method is approximately 65.8%.[4]
Another reported method for its preparation involves the reaction of 1,4-dimethylmethoxybarbituric acid with ureide or amide, followed by debromination, keto-aldehyde isomerization, and acid hydrolysis.[2][3]
Caption: Synthesis Workflow for N-Methylbarbituric Acid.
Analytical Methodology
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of N-Methylbarbituric acid.
HPLC Protocol:
-
Column: Newcrom R1 reverse-phase (RP) column.[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[7]
-
Note for Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, phosphoric acid should be substituted with formic acid in the mobile phase.[7]
-
Applications: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[7]
Biological Context and Applications
Barbituric acid and its derivatives, including N-Methylbarbituric acid, are known for their effects on the central nervous system (CNS).[1] While N-Methylbarbituric acid itself has sedative and hypnotic properties, its use in medicine has declined due to its toxicity.[2][3]
Currently, it is primarily utilized in biochemical research and as a key intermediate in organic synthesis.[2] Notably, N-Methylbarbituric acid is identified as an impurity of Trelagliptin, a pharmaceutical agent used in the management of type 2 diabetes.[4] The parent compound, barbituric acid, is not pharmacologically active but serves as the foundational structure for a wide array of barbiturate drugs.[8]
Caption: Relationship of Barbituric Acid to its Derivatives and Effects.
Safety Precautions
N-Methylbarbituric acid possesses a degree of toxicity and must be handled with care.[2][3] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment such as gloves and safety glasses.[2][3] Work should be conducted in a well-ventilated area to prevent inhalation. Avoid direct contact with skin and eyes.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. 1-Methyl barbituric acid [chembk.com]
- 4. N-METHYLBARBITURIC ACID | 2565-47-1 [chemicalbook.com]
- 5. N-METHYLBARBITURIC ACID | CAS#:2565-47-1 | Chemsrc [chemsrc.com]
- 6. 5-Methylbarbituric acid | C5H6N2O3 | CID 232791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl barbituric acid | SIELC Technologies [sielc.com]
- 8. Barbituric acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis of 1-Methylbarbituric Acid
Introduction
1-Methylbarbituric acid, also known as N-methylbarbituric acid, is a derivative of barbituric acid, a class of compounds that have been historically significant in the medical field for their sedative and hypnotic properties.[1] While the use of many barbiturates has declined due to toxicity, 1-methylbarbituric acid and its derivatives remain valuable intermediates in organic synthesis and are used in biochemical research.[1] This document outlines a detailed protocol for the synthesis of 1-methylbarbituric acid via the condensation of N-methylurea and malonic acid.
Principle of the Method
The synthesis is achieved through the condensation reaction of N-methylurea and malonic acid in glacial acetic acid, with acetic anhydride serving as both a dehydrating agent and a reaction medium. The mixture is heated to facilitate the reaction, leading to the formation of the pyrimidine ring structure of 1-methylbarbituric acid. The product is then isolated by precipitation and purified through recrystallization.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
N-Methylurea
-
Malonic acid
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Ethanol
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and flask
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add malonic acid (80 g, 0.79 mol) and N-methylurea (50 g, 0.68 mol) to 180 mL of glacial acetic acid.[2]
-
Addition of Acetic Anhydride: While stirring the mixture, slowly add acetic anhydride (130 mL, 1.37 mol) dropwise from the dropping funnel.[2] During the addition, maintain the temperature of the reaction mixture at 70°C.[2]
-
Reaction: After the complete addition of acetic anhydride, increase the temperature of the reaction mixture to 90°C and continue stirring for 3 hours.[2]
-
Isolation of Product: After 3 hours, cool the reaction mixture to room temperature.[2] The solvent is then removed by distillation under reduced pressure using a rotary evaporator.[2]
-
Precipitation: Treat the resulting residue with 350 mL of ethanol. This will cause the precipitation of a pale yellow solid.[2]
-
Purification: Collect the solid by vacuum filtration using a Büchner funnel. Purify the crude product by recrystallization from ethanol to obtain a crystalline solid of 1-methylbarbituric acid.[2]
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization
The final product can be characterized by its melting point and spectroscopic methods such as NMR and IR spectroscopy to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C5H6N2O3 | [1] |
| Molecular Weight | 142.11 g/mol | [3] |
| Yield | 63.1 g (65.8%) | [2] |
| Melting Point | 131.2-133.1 °C | [2] |
| Appearance | Crystalline solid | [1] |
Experimental Workflow
Caption: Workflow for 1-Methylbarbituric Acid Synthesis.
References
Application Notes and Protocols for the Analytical Determination of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known by its synonyms N-methylbarbituric acid and metharbital, is a barbiturate derivative. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations and biological samples, to support research, drug development, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A variety of analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. Chromatographic methods are particularly well-suited for the separation and quantification of this compound from complex mixtures.[1][2]
High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of barbiturates in pharmaceutical dosage forms and biological fluids.[2] It offers good sensitivity and selectivity, especially when coupled with a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like barbiturates, derivatization is often required to increase their volatility and improve chromatographic performance. GC-MS provides excellent selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of drugs and their metabolites in biological matrices.[1] It offers superior sensitivity and specificity, often requiring minimal sample preparation.[1]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of barbiturates using various analytical methods. It is important to note that these values are representative and may vary for this compound. Method validation is essential to determine the specific performance characteristics for this analyte.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | Amobarbital | MeOH/H2O | - | - | - | - | [3] |
| HPLC-UV | Amobarbital | Human Plasma | - | - | - | - | [3] |
| HPLC-UV | Amobarbital | Human Synovial Fluid | - | - | - | - | [3] |
| LC-MS/MS | Various Barbiturates | Urine | - | 5 - 25 ng/mL | 5 - 2000 ng/mL | - | [1] |
| LC-MS/MS | Various Pharmaceuticals | Seawater | - | 1 - 50 ng/L | >0.99 (r²) | 95 - 108 | [4] |
| GC-MS | Homogentisic Acid | Plasma | 0.4 ng/µL | 4 ng/µL | 1 - 100 ng/µL | 95 - 125 | [5] |
| UPLC-MS/MS | Hydroxycitric Acid | Human Plasma | - | 0.05 µg/mL | 0.05 - 10 µg/mL | - | [6] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general guideline for the analysis of this compound and should be optimized and validated for a specific application.
a. Sample Preparation (from Solid Dosage Form)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Dissolve the powder in a suitable solvent, such as methanol or a mixture of methanol and water.[7]
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the solution to a known volume with the solvent to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer such as phosphate buffer (pH 3).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically around 214 nm for barbiturates).[2]
c. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound in biological matrices. Derivatization is a critical step for the analysis of barbiturates by GC-MS.
a. Sample Preparation (from Plasma/Serum)
-
To 1 mL of plasma or serum, add an internal standard.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.[5]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the derivatization agent.
b. Derivatization
-
To the dried extract, add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to allow for complete derivatization.
c. GC-MS Conditions
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280°C) at a controlled rate.
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a sensitive and specific method for the quantification of this compound in biological fluids.
a. Sample Preparation (from Urine - "Dilute-and-Shoot") [1]
-
Centrifuge the urine sample to pellet any particulate matter.
-
Take a small aliquot (e.g., 50 µL) of the supernatant.[1]
-
Dilute the aliquot with a larger volume (e.g., 950 µL) of an aqueous solution, which may contain an internal standard.[1]
-
Vortex the mixture.
-
Directly inject the diluted sample into the LC-MS/MS system.
b. Sample Preparation (from Plasma - Protein Precipitation)
-
To a small volume of plasma (e.g., 50 µL), add an internal standard.[9]
-
Add a precipitating agent, such as acetonitrile or methanol (typically 3-4 volumes).[9]
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean vial for injection.
c. LC-MS/MS Conditions
-
LC Column: A C18 or similar reversed-phase column suitable for fast chromatography (e.g., 2.1 x 50 mm, sub-2 µm particle size).
-
Mobile Phase A: Water with a small amount of additive like formic acid or ammonium acetate to improve ionization.[1]
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol with the same additive as mobile phase A.[1]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to a high percentage to elute the analyte, and then re-equilibrating.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for barbiturates.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing a standard solution.
Visualizations
Caption: Workflow for HPLC-UV analysis of solid dosage forms.
Caption: Workflow for GC-MS analysis of plasma samples.
Caption: Workflow for LC-MS/MS analysis of urine samples.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. ijsra.net [ijsra.net]
- 3. HPLC-UV Method Validation for Amobarbital and Pharmaceutical Stability Evaluation when Dispersed in a Hyaluronic Acid Hydrogel: A New Concept for Post-traumatic Osteoarthritis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. researchgate.net [researchgate.net]
- 6. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Versatile Role of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold in Medicinal and Synthetic Chemistry
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as N-methylbarbituric acid, is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. As an N-alkylated derivative of barbituric acid, its unique structural and electronic properties make it a valuable building block for the synthesis of a diverse array of more complex molecules. The pyrimidine-2,4,6-trione core is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery.
The presence of the N-methyl group, in contrast to the parent barbituric acid, influences the molecule's solubility, reactivity, and biological activity. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 2565-47-1 | [1] |
| Molecular Formula | C₅H₆N₂O₃ | [1] |
| Molecular Weight | 142.11 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 132 °C | [2] |
| pKa | 4.35 (+1) at 25°C | [2] |
| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol. | [2] |
Core Synthetic Applications
This compound is a versatile reagent primarily utilized in multicomponent reactions and condensation reactions to construct complex heterocyclic systems. The acidic nature of the methylene protons at the C5 position makes it an excellent nucleophile in various transformations.
Three-Component Synthesis of Pyrano[2,3-d]pyrimidines
One of the most powerful applications of this compound is in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The general reaction involves the condensation of an aromatic aldehyde, malononitrile, and this compound (or its analogs). This reaction can be catalyzed by a variety of catalysts, including bases, acids, and even green catalysts, and can be performed under various conditions, including solvent-free, aqueous media, and with microwave or ultrasonic irradiation.[3][4][5]
Reaction Workflow:
Figure 1: General workflow for the synthesis of pyrano[2,3-d]pyrimidines.
Plausible Reaction Mechanism:
The reaction is believed to proceed through a tandem Knoevenagel condensation-Michael addition-cyclization sequence.[6][7]
-
Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base, to form an arylidenemalononitrile intermediate.
-
Michael Addition: The active methylene group of this compound then acts as a Michael donor and adds to the electron-deficient double bond of the arylidenemalononitrile (Michael acceptor).
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final pyrano[2,3-d]pyrimidine product.
Figure 2: Plausible mechanistic pathway for pyrano[2,3-d]pyrimidine synthesis.
Detailed Protocol: Synthesis of 7-amino-5-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile
This protocol is adapted from a general procedure for the synthesis of pyrano[2,3-d]pyrimidines using a nanocatalyst under solvent-free conditions.[6]
Materials:
-
This compound (2 mmol, 0.284 g)
-
4-Chlorobenzaldehyde (2.4 mmol, 0.337 g)
-
Malononitrile (2 mmol, 0.132 g)
-
SBA-Pr-SO₃H nanocatalyst (0.02 g)[6]
-
Ethanol
-
Dimethylformamide (DMF)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Oil bath
-
Magnetic stirrer
-
TLC plates
-
Filtration apparatus
Procedure:
-
Activate the SBA-Pr-SO₃H catalyst by heating at 100°C under vacuum.
-
Allow the catalyst to cool to room temperature.
-
To a reaction vessel, add this compound (2 mmol), 4-chlorobenzaldehyde (2.4 mmol), malononitrile (2 mmol), and the activated SBA-Pr-SO₃H catalyst (0.02 g).
-
Heat the reaction mixture in an oil bath at 140°C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 15-30 minutes), cool the reaction mixture to room temperature.
-
Recrystallize the solid product from a mixture of DMF and ethanol to afford the pure product.
Causality Behind Experimental Choices:
-
Solvent-free conditions: This approach is environmentally friendly ("green chemistry") and can lead to faster reaction rates and easier product isolation.
-
Nanocatalyst (SBA-Pr-SO₃H): The high surface area and acidic nature of the catalyst efficiently promote the condensation and cyclization steps. Its heterogeneous nature allows for easy recovery and reuse.[6]
-
Excess Aldehyde: A slight excess of the aldehyde can help to drive the initial Knoevenagel condensation to completion.
Knoevenagel Condensation for the Synthesis of 5-Arylmethylene Derivatives
The active methylene group of this compound readily undergoes Knoevenagel condensation with aromatic aldehydes to yield 5-arylmethylene derivatives. These products are valuable intermediates in organic synthesis and have been investigated for their biological activities.[8][9]
General Reaction:
The reaction is typically catalyzed by a base or an acid and can be performed under various conditions, including conventional heating, microwave irradiation, or even grinding at room temperature.[9][10]
Figure 3: General workflow for the Knoevenagel condensation.
Detailed Protocol: Synthesis of 5-(Phenylmethylene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
This protocol is based on a simple and efficient method for Knoevenagel condensation in a methanol solution.[9]
Materials:
-
This compound (1.0 mmol, 0.142 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Methanol (25 mL)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (25 mL).
-
Heat the mixture at reflux with stirring for 3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the product with cold methanol and dry to obtain the pure 5-(phenylmethylene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for the reactants and facilitates the reaction. It also allows for easy precipitation of the product upon cooling.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.
Synthesis of Spiro[indole-3,5'-pyrimido[4,5-b]quinoline] Derivatives
This compound and its analogs can be employed in three-component reactions to construct complex spirocyclic systems. Spirooxindoles are an important class of compounds with diverse biological activities. The reaction of an isatin, an electron-rich aniline, and a barbituric acid derivative provides an efficient route to spiro[indole-3,5'-pyrimido[4,5-b]quinoline] derivatives.[11][12]
Plausible Reaction Mechanism:
The reaction is proposed to proceed through an initial Knoevenagel condensation of the isatin with the barbituric acid derivative, followed by a Michael addition of the electron-rich aniline and subsequent cyclocondensation.[11]
Figure 4: Plausible mechanistic pathway for spiro compound synthesis.
Detailed Protocol: Synthesis of a Spiro[indole-3,5'-pyrimido[4,5-b]quinoline] Derivative
This protocol is adapted from a general procedure for the synthesis of spiroindolinones using an iodine catalyst.[11]
Materials:
-
N-Methylisatin (1.0 mmol)
-
1,3-Dimethylbarbituric acid (1.0 mmol)
-
3,5-Dimethoxyaniline (1.0 mmol)
-
Iodine (0.05 mmol)
-
Ethanol
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
TLC plates
-
Filtration apparatus
Procedure:
-
To a reaction flask, add N-methylisatin (1.0 mmol), 1,3-dimethylbarbituric acid (1.0 mmol), 3,5-dimethoxyaniline (1.0 mmol), and a catalytic amount of iodine (0.05 mmol) in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
-
The product will precipitate from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol to obtain the pure spiro compound.
Causality Behind Experimental Choices:
-
Iodine as Catalyst: Iodine acts as a mild Lewis acid, activating the carbonyl group of the isatin for the initial Knoevenagel condensation.
-
Electron-rich Aniline: The electron-donating groups on the aniline increase its nucleophilicity, facilitating the Michael addition step.[11]
-
Room Temperature Reaction: This mild reaction condition is advantageous as it can prevent the formation of side products and is energy-efficient.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in multicomponent reactions and condensation reactions provides efficient and atom-economical routes to a wide range of complex and biologically relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers and scientists in their synthetic endeavors, ultimately contributing to advancements in drug discovery and development.
References
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.).
- One‐pot, three‐component reaction synthesis of 18 different... (n.d.).
- Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. (2015). Journal of the Iranian Chemical Society, 12(11), 1987-1995.
- One-pot three-component synthesis of pyrano[2,3-d]pyrimidine derivatives in aqueous media under ultrasonic irradiation. (n.d.).
- The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media. (2013). Oriental Journal of Chemistry, 29(1), 223-228.
- l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water. (2014). Green Chemistry, 16(8), 3747-3757.
- Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. (2019). Progress in Chemical and Biochemical Research, 2(2), 59-65.
- Recyclization in the series of spiro[indole-3,5′-pyrimido[4,5-b] quinoline]-2,2′,4′-triones prepared by a three-component reaction of isatins with (thio)barbituric acids and electron-rich anilines. (2013). Synthesis, 45(07), 971-977.
- Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. (2017). Journal of Materials and Environmental Science, 8(9), 3410-3422.
-
1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. (n.d.). PubChem. Retrieved from [Link]
- Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). Bioorganic & Medicinal Chemistry, 26(5), 1034-1044.
- The reaction of aldehydes, malononitrile with barbituric acid catalyzed nano‐Fe3O4@APTES@isatin‐SO3H. (n.d.).
- A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. (2000). Molecules, 5(11), 1259-1265.
- A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid. (n.d.).
- Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (2020).
- Novel Methods of Knoevenagel Condens
- Knoevenagel Condens
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6965.
- Synthesis and molecular characterizationof 5,5'-((2,4-dichlorophenyl)methylene) bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione). (n.d.).
- Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2022). Molecules, 27(19), 6529.
- Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
- Recyclization in the series of spiro[indole-3,5′-pyrimido[4,5-b] quinoline]-2,2′,4′-triones prepared by a three-component reaction of isatins with (thio)barbituric acids and electron-rich anilines. (2013). Ural Federal University.
- Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. (n.d.).
Sources
- 1. Three-component heterocyclization of 5-(arylmethylidene)pyrimidine-2,4,6(1 H ,3 H ,5 H )-triones with isoquinoline and dimethyl but-2-ynedioate - Tyrkov - Russian Journal of Organic Chemistry [journal-vniispk.ru]
- 2. scilit.com [scilit.com]
- 3. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media – Oriental Journal of Chemistry [orientjchem.org]
- 6. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylbarbituric Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: Reimagining a Classic Core
For over a century, the barbiturate scaffold has been a cornerstone of medicinal chemistry, leading to the development of a wide array of central nervous system (CNS) depressants.[1][2] While the parent barbituric acid is pharmacologically inactive, substitutions on the pyrimidine ring have yielded compounds with sedative, hypnotic, anticonvulsant, and anesthetic properties.[3][4] Among these, 1-methylbarbituric acid emerges as a particularly valuable building block in contemporary drug discovery. Its strategic N-methylation not only modulates the pharmacokinetic and pharmacodynamic properties of the final molecule but also provides a versatile handle for the synthesis of diverse and complex heterocyclic systems.[3] This guide provides an in-depth exploration of 1-methylbarbituric acid's application in the synthesis of bioactive molecules, complete with detailed protocols and mechanistic insights for researchers in the field.
The Strategic Advantage of N-Methylation
The introduction of a methyl group at the N1 position of the barbituric acid ring has significant implications for drug design. This modification can:
-
Enhance Lipophilicity: The methyl group increases the molecule's lipid solubility, which can improve its ability to cross the blood-brain barrier and access CNS targets.
-
Alter Metabolic Pathways: N-methylation can influence how the drug is metabolized in the body, potentially leading to a more favorable pharmacokinetic profile. For instance, the metabolism of some N-methylated barbiturates involves demethylation to active metabolites.[3]
-
Fine-Tune Receptor Interactions: The presence and position of the methyl group can subtly alter the molecule's binding affinity and efficacy at its target receptor, such as the GABA-A receptor.[5]
A prime example of the successful application of an N-methylated barbiturate in medicine is Methohexital , a short-acting anesthetic.[4][5] Its synthesis involves the condensation of a disubstituted malonic ester with N-methylurea, highlighting the integration of the 1-methylated pyrimidine core.[4][5] Another classic example is Mephobarbital , an anticonvulsant that is metabolized to phenobarbital.[3]
Key Synthetic Transformations with 1-Methylbarbituric Acid
1-Methylbarbituric acid is a versatile precursor for a variety of chemical reactions, enabling the construction of diverse molecular architectures. The most prominent of these are the Knoevenagel condensation and multicomponent reactions.
The Knoevenagel Condensation: A Gateway to Bioactive Arylidenes
The Knoevenagel condensation is a cornerstone reaction in barbiturate chemistry, involving the reaction of the active methylene group at the C5 position with an aldehyde.[6] This reaction is a reliable method for introducing aryl substituents, which are often crucial for biological activity.
The resulting 5-arylmethylene-1-methylbarbituric acids are not only bioactive in their own right but also serve as key intermediates for further synthetic elaborations.
Protocol 1: General Procedure for the Synthesis of 5-Arylmethylene-1-methylbarbituric Acid
This protocol is adapted from established methods for Knoevenagel condensation with barbituric acid and its derivatives.[7][8]
Materials:
-
1-Methylbarbituric acid
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid, or a solid-supported catalyst like CuO nanoparticles)[8]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-methylbarbituric acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of the chosen catalyst (e.g., a few drops of piperidine).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylmethylene-1-methylbarbituric acid.
Causality and Experimental Choices:
-
Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. Basic catalysts like piperidine deprotonate the active methylene group of 1-methylbarbituric acid, facilitating its nucleophilic attack on the aldehyde. Acidic catalysts, on the other hand, activate the aldehyde carbonyl group towards nucleophilic attack.[9]
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction. In some "green" chemistry approaches, the reaction can be performed under solvent-free conditions with grinding.[10]
-
Reaction Temperature: While many Knoevenagel condensations proceed efficiently at room temperature, heating under reflux can be employed to accelerate the reaction, especially with less reactive aldehydes.
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the synthesis of complex molecules from three or more starting materials in a single pot. 1-Methylbarbituric acid is an excellent substrate for MCRs, leading to the formation of fused heterocyclic systems with significant biological potential.
Pyrano[2,3-d]pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common and efficient route to these compounds is a three-component reaction between an aldehyde, malononitrile, and a barbiturate.
Protocol 2: Synthesis of 7-Amino-5-aryl-1-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitriles
This protocol is based on established procedures for the synthesis of pyrano[2,3-d]pyrimidines.[11]
Materials:
-
1-Methylbarbituric acid
-
Aromatic aldehyde
-
Malononitrile
-
Ethanol/Water mixture (e.g., 19:1)
-
Catalyst (e.g., isonicotinic acid, piperidine, or a Lewis acid)[11]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottom flask, add 1-methylbarbituric acid (2 mmol), the aromatic aldehyde (2 mmol), malononitrile (2.2 mmol), and the catalyst (e.g., 10 mol% isonicotinic acid).[11]
-
Add 10 mL of an ethanol/water (19:1) mixture as the solvent.[11]
-
Connect the flask to a reflux condenser and stir the mixture in an oil bath at 60 °C.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product will typically precipitate.
-
Collect the solid product by filtration, wash with a cold ethanol/water mixture, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrano[2,3-d]pyrimidine derivative.
Reaction Mechanism and Rationale:
The reaction is believed to proceed through a tandem Knoevenagel-Michael-cyclocondensation sequence.[11] First, the aldehyde and malononitrile undergo a Knoevenagel condensation to form a cyanoolefin intermediate. Subsequently, the enol form of 1-methylbarbituric acid acts as a Michael donor, attacking the electron-deficient double bond of the cyanoolefin. Finally, an intramolecular cyclization followed by tautomerization yields the stable pyrano[2,3-d]pyrimidine scaffold.
The pyrimido[4,5-b]quinoline core is another privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of activities including anticancer, antiviral, and anti-inflammatory effects.[12] These can be synthesized via a three-component reaction involving an aldehyde, a dimedone derivative, and an aminouracil, such as 6-amino-1,3-dimethyluracil. While a direct protocol with 1-methylbarbituric acid is less common, the principles from closely related aminouracils are applicable.
Protocol 3: General Procedure for the Synthesis of 1-Methyl-5-aryl-1,2,3,4,5,8-hexahydro-2,4-dioxopyrimido[4,5-b]quinoline-6,6(7H,9H,10H)-diones
This is a representative protocol adapted from the synthesis using 6-amino-1,3-dimethyluracil.[12]
Materials:
-
6-Amino-1-methyluracil (as a surrogate for a 1-methylbarbituric acid-derived intermediate)
-
Aromatic aldehyde
-
Dimedone
-
Solvent (e.g., chloroform, ethanol, or acetic acid)
-
Catalyst (e.g., trityl chloride, an ionic liquid, or a solid acid catalyst)[12]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the 6-amino-1-methyluracil (1 mmol), aromatic aldehyde (1 mmol), dimedone (1 mmol), and the catalyst (e.g., 10 mol% trityl chloride).[12]
-
Add the chosen solvent (e.g., 10 mL of chloroform) and reflux the mixture, monitoring by TLC.[12]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent like aqueous ethanol.[12]
Data Presentation
Table 1: Examples of Bioactive Molecules Derived from 1-Methylbarbituric Acid or its Precursors
| Compound Class | Key Reaction Type | Starting Materials | Potential Biological Activity |
| 5-Arylmethylene-1-methylbarbituric acids | Knoevenagel Condensation | 1-Methylbarbituric acid, Aromatic aldehydes | Anticonvulsant, Antimicrobial |
| Pyrano[2,3-d]pyrimidines | Multicomponent Reaction | 1-Methylbarbituric acid, Aromatic aldehydes, Malononitrile | Anticancer, Anti-inflammatory |
| Pyrimido[4,5-b]quinolines | Multicomponent Reaction | 6-Amino-1-methyluracil, Aromatic aldehydes, Dimedone | Antiviral, Anticancer |
| Methohexital | Condensation | N-methylurea, Disubstituted malonic ester | Anesthetic |
| Mephobarbital | Condensation | N-methylurea, Disubstituted malonic ester | Anticonvulsant |
Visualizing the Synthetic Pathways
Diagram 1: Knoevenagel Condensation of 1-Methylbarbituric Acid
Caption: Knoevenagel condensation workflow.
Diagram 2: Multicomponent Synthesis of Pyrano[2,3-d]pyrimidines
Caption: MCR for Pyrano[2,3-d]pyrimidines.
Conclusion and Future Perspectives
1-Methylbarbituric acid continues to be a highly relevant and versatile building block in the quest for novel therapeutic agents. Its unique structural and electronic properties, conferred by the N-methyl group, provide a solid foundation for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological profiles. The Knoevenagel condensation and multicomponent reactions highlighted in this guide represent robust and efficient strategies for leveraging this scaffold to create molecular complexity. As synthetic methodologies continue to advance, particularly in the areas of asymmetric catalysis and green chemistry, the potential for 1-methylbarbituric acid to contribute to the development of next-generation therapeutics is poised to expand even further.
References
-
Wikipedia. Methohexital. [Link]
-
Slideshare. Barbiturates - Medicinal Chemistry. [Link]
-
All About Drugs. Methohexital. [Link]
-
PubChem. Mephobarbital. [Link]
-
Britannica. Barbiturate. [Link]
- Barakat, A., et al. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
- El-Mekabaty, A., et al. (2020). Reactivity of Barbituric, Thiobarbituric Acids and Their Related Analogues: Synthesis of Substituted and Heterocycles-based Pyrimidines. Current Organic Chemistry, 24(14), 1586-1619.
- Jitai, L., et al. (2011). Synthesis of 5-Arylmethylene Barbituric Acid Catalyzed by p-Toluene Sulfonic Acid Using Grinding Method. Chinese Chemical Letters, 22(10), 1159-1162.
- Ziarani, G. M., et al. (2016). Recent applications of barbituric acid in multicomponent reactions. RSC Advances, 6(54), 50895-50922.
- Goudarziafshar, H., et al. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.
- Farajpour, G., & Karami, B. (2020). Multicomponent synthesis of pyrimido[4,5-b]quinolines over a carbocationic catalytic system. Scientific Reports, 10(1), 1-9.
- Synthesis and Characterization of some Barbituric acid Derivatives. (2018). International Journal of Scientific & Engineering Research, 9(12), 102-109.
- Singh, P., et al. (2009). Design, synthesis and anticancer activities of hybrids of indole and barbituric acids—Identification of highly promising leads. Bioorganic & Medicinal Chemistry Letters, 19(11), 3054-3058.
- Al-Obaidi, A. S. M., et al. (2022). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies, 6(1), 1-13.
- Khurshid, S., et al. (2021). Multicomponent Assembling of Aldehydes, N, N ‐Dimethylbarbituric Acid, Malononitrile, and Morpholine Into Unsymmetrical Ionic Scaffold and Its Efficient Cyclization. ChemistrySelect, 6(32), 8345-8350.
- Brunner, H., & Ter-Sarkisyan, A. (2001).
-
Gpatindia. MEPHOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Filo. Write down the synthetic scheme for Methohexital sodium. [Link]
- Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (1974).
-
PharmaCompass. Mephobarbital. [Link]
- Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. Progress in Chemical and Biochemical Research, 2(2), 59-65.
-
Inorganic Chemistry Research. One-pot Synthesis of Arylidene Barbituric Acid Derivatives Using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) Nanoparticles as Hetero. [Link]
-
Research Journal of Chemical Sciences. Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. [Link]
-
ResearchGate. Preparation of the derivatives of 5-arylidene babituric acid by grinding method. [Link]
Sources
- 1. MEPHOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Mephobarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Mephobarbital | C13H14N2O3 | CID 8271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methohexital - Wikipedia [en.wikipedia.org]
- 5. Methohexital – All About Drugs [allfordrugs.com]
- 6. researchgate.net [researchgate.net]
- 7. inorgchemres.org [inorgchemres.org]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
Knoevenagel Condensation with 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as N-methylbarbituric acid. The resulting 5-arylidene-1-methylbarbituric acid derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities that make them attractive candidates for drug development programs.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone. This compound possesses an active methylene group at the C5 position, making it an excellent substrate for this reaction. Condensation with various aromatic and heteroaromatic aldehydes yields a diverse library of 5-arylidene derivatives. These products have demonstrated significant potential in drug discovery, with reported activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][3] The versatility of the aromatic aldehyde component allows for fine-tuning of the steric and electronic properties of the final compound, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
Applications in Drug Development
Derivatives of 1-methylbarbituric acid have emerged as promising scaffolds for the development of novel therapeutics. Their planar structure allows them to interact with various biological targets, including enzymes and receptors.
Anticancer Activity: Several 5-arylidene barbiturate derivatives have shown potent anticancer activity. For instance, certain derivatives have been identified as inhibitors of histone lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in various cancers.[4] Inhibition of LSD1 leads to the re-expression of tumor suppressor genes, inducing differentiation and apoptosis in cancer cells. Additionally, some derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer.[1]
Enzyme Inhibition: The this compound scaffold is a key feature in the design of various enzyme inhibitors. For example, derivatives have been synthesized and evaluated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[3] By selectively inhibiting mPGES-1, these compounds can reduce inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, molecular docking studies have suggested that these derivatives can interact with the active sites of enzymes like P38 MAP kinase, which is involved in cellular responses to stress and inflammation.[2]
Other Therapeutic Areas: The biological activities of these compounds extend to other areas as well. Some derivatives have shown potential as anti-diabetic agents by inhibiting enzymes such as α-amylase and α-glucosidase.[2] Others have been investigated for their antimicrobial and antioxidant properties.
Experimental Protocols
The Knoevenagel condensation of 1-methylbarbituric acid with aromatic aldehydes can be achieved through various methods, including conventional heating, microwave irradiation, and solvent-free grinding techniques. A general protocol using a catalyst in an organic solvent is provided below.
General Protocol for the Synthesis of 5-Arylidene-1-methylbarbituric Acids
This protocol is a generalized procedure based on common practices for Knoevenagel condensations with N-substituted barbituric acids.
Materials:
-
This compound (N-methylbarbituric acid)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Catalyst (e.g., piperidine, acetic acid, aminosulfonic acid)[5]
-
Solvent (e.g., ethanol, water, or a mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a suitable catalyst (e.g., a few drops of piperidine or acetic acid).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the reactivity of the aldehyde and the chosen catalytic system.
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the pure 5-arylidene-1-methylbarbituric acid derivative.
-
Dry the purified product under vacuum. Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and Melting Point).
Data Presentation
The following table summarizes representative quantitative data for the Knoevenagel condensation of N-substituted barbituric acids with various aromatic aldehydes under different reaction conditions. While specific data for 1-methylbarbituric acid is limited in the literature, the data for the closely related N,N-dimethylbarbituric acid provides a strong indication of expected yields and reaction times.
| Entry | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | - | Methanol | 12 h | >95 | [6] |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | Ethanol | 1 h | 84 | [5] |
| 3 | 4-Methoxybenzaldehyde | Acetic Acid | Ethanol | 1 h | 84 | [5] |
| 4 | 4-(Dimethylamino)benzaldehyde | Aminosulfonic Acid | Grinding | 10 min | 93 | [7] |
| 5 | 3-Nitrobenzaldehyde | Isonicotinic Acid | EtOH/H₂O | 20 min | 94 | [8] |
| 6 | 4-Hydroxybenzaldehyde | CuCl₂·2H₂O | H₂O/EtOH | 45 min | 89 | [9] |
Mandatory Visualizations
Reaction Scheme and Mechanism
Caption: General reaction scheme for the Knoevenagel condensation.
Experimental Workflow
Caption: A typical experimental workflow for synthesis and purification.
Potential Signaling Pathway in Cancer
Caption: Inhibition of the LSD1 signaling pathway in cancer cells.
References
- 1. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 5-arylidene barbiturates as potent, selective, reversible LSD1 inhibitors for the treatment of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rltsc.edu.in [rltsc.edu.in]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. orgchemres.org [orgchemres.org]
Synthesis of Bioactive Heterocyles from 1-Methylbarbituric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds derived from 1-methylbarbituric acid and its analogues. The following sections describe validated methods for producing pyrimidine derivatives via Michael addition and potent anticancer agents through Knoevenagel condensation. A summary of synthetic strategies for accessing spiro-heterocycles is also included.
Application Note 1: Michael Addition for the Synthesis of Pyrimidine Derivatives
The Michael addition of barbituric acid derivatives to nitroalkenes is a highly efficient method for carbon-carbon bond formation, leading to a variety of functionalized pyrimidine compounds.[1][2] This approach is notable for its high yields, operational simplicity, and the use of environmentally benign reaction media.[1] The resulting nitro-containing pyrimidine derivatives are versatile synthetic intermediates that can be transformed into a range of biologically active molecules.
Experimental Protocol: General Procedure for Michael Addition
This protocol describes the synthesis of 1,3-dimethyl-5-(2-nitro-1-arylethyl)pyrimidine-2,4,6(1H,3H,5H)-triones.
Materials:
-
1,3-Dimethylbarbituric acid
-
Substituted (E)-(2-nitrovinyl)benzene
-
Diethylamine (Et₂NH)
-
Degassed Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure: [1]
-
In a round-bottom flask, a mixture of the nitroalkene (1.5 mmol), 1,3-dimethylbarbituric acid (1.5 mmol), and diethylamine (1.5 mmol) in degassed water (1.5 mL) is prepared.
-
The reaction mixture is stirred at room temperature for 1 hour, or until Thin Layer Chromatography (TLC) indicates the complete disappearance of the reactants.
-
The product may precipitate out of the solution or form an oily layer.
-
The reaction mixture is acidified with 1M HCl.
-
The product is extracted with a mixture of dichloromethane and 10% ethanol.
-
The organic layer is washed with brine and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to afford the final product.
Quantitative Data: Michael Addition Yields
The following table summarizes the yields for a variety of synthesized pyrimidine derivatives using the described Michael addition protocol.[1]
| Compound | Nitroalkene Substituent | Yield (%) |
| 3a | Phenyl | 99 |
| 3b | p-Tolyl | 96 |
| 3k | Thiophen-2-yl | 95 |
Application Note 2: Synthesis of Indolylmethylene Barbiturates as Potent Anticancer Agents
Derivatives of 1-benzyl-2-methyl-3-indolylmethylene barbituric acid have demonstrated significant anti-cancer activity.[1][3] Specifically, compounds incorporating a thiobarbituric acid moiety have shown potent growth inhibitory effects against a broad panel of human cancer cell lines, with GI₅₀ values in the sub-micromolar range for leukemia, renal, lung, colon, CNS, melanoma, and breast cancers.[1][3] These compounds are synthesized via a Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation for Anticancer Indolylmethylene Barbiturates
This protocol outlines the synthesis of 1-benzyl-2-methyl-3-indolylmethylene barbituric acid and thiobarbituric acid analogues.
Materials:
-
Appropriate 2-methyl-N-benzylindole-3-carboxaldehyde
-
Barbituric acid or 2-Thiobarbituric acid
-
Methanol (MeOH)
Procedure: [1]
-
A mixture of the 2-methyl-N-benzylindole-3-carboxaldehyde and either barbituric acid or 2-thiobarbituric acid is prepared in methanol.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
The resulting solid can be purified by recrystallization to yield the desired product with high purity.
Quantitative Data: Anticancer Activity (GI₅₀)
The following table presents the 50% growth inhibition (GI₅₀) values for selected indolylmethylene thiobarbituric acid analogues against various human cancer cell lines.[1][3]
| Compound | Leukemia (RPMI-8226) | Colon Cancer (COLO 205) | CNS Cancer (SF-268) | Melanoma (UACC-257) | Ovarian Cancer (OVCAR-3) | Renal Cancer (A498) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) |
| 7i | 0.29 µM | 0.44 µM | 0.59 µM | 0.49 µM | 1.14 µM | 0.52 µM | 0.82 µM | 0.87 µM |
| 7j | 0.40 µM | 0.50 µM | 0.74 µM | 0.51 µM | 1.35 µM | 0.61 µM | 1.05 µM | 1.11 µM |
| 7k | 0.22 µM | 0.20 µM | 0.23 µM | 0.24 µM | 0.50 µM | 0.19 µM | 0.41 µM | 0.43 µM |
Application Note 3: Synthesis of Spiro-Heterocycles
Spiro-heterocycles incorporating the barbituric acid scaffold are of significant interest due to their diverse biological activities.[4] Several synthetic strategies have been developed for their preparation, often involving multicomponent reactions or sequential alkylation and cyclization steps.
Synthetic Strategies
-
[5+1] Double Michael Addition: This method involves the reaction of N,N-dimethyl barbituric acid with diaryldivinylketones in the presence of a base like diethylamine at ambient temperature to yield 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives.[4]
-
Ring-Closing Metathesis (RCM): Dialkenylated barbituric acid derivatives can be subjected to RCM to form spiro-annulated products.
-
Reaction with Dihaloalkanes: The reaction of barbituric acid or its N,N-dimethyl derivative with dihaloalkanes such as 1,2-dibromoethane or 1,4-dibromobutane in the presence of a base and a phase-transfer catalyst can yield 5-spirobarbiturates.
Due to the breadth of potential structures, a single detailed protocol is not provided here. Researchers are encouraged to consult the primary literature for specific reaction conditions tailored to their target spiro-heterocycle.
References
- 1. 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: anti-cancer agents that target nucleophosmin 1 (NPM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: Anti-cancer agents that target nucleophosmin 1 (NPM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Urease Inhibitors from 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of urease inhibitors derived from 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-methylbarbituric acid. This document includes detailed synthetic protocols, quantitative analysis of inhibitory activity, and visual diagrams of synthetic pathways and experimental workflows.
Introduction
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions such as gastritis, peptic ulcers, and gastric cancer.[2] Therefore, the inhibition of urease is a key therapeutic strategy for the management of infections caused by ureolytic bacteria. Barbituric acid and its derivatives have emerged as a promising class of urease inhibitors.[1][2] This document focuses on the use of 1-methylbarbituric acid as a scaffold for the synthesis of novel urease inhibitors.
Data Presentation
The inhibitory potential of various barbituric acid derivatives against Jack bean urease is summarized in the table below. While specific data for 1-methylbarbituric acid derivatives is limited in the current literature, the presented data for analogous compounds provides a valuable benchmark for newly synthesized inhibitors.
| Compound Class | Starting Material | Representative Compound | IC50 (µM) | Reference |
| Arylmethylene Hydrazine Derivatives | 1,3-Dimethylbarbituric Acid | 2-Nitrobenzylidene derivative (7h) | 0.61 ± 0.06 | [2] |
| Arylmethylene Hydrazine Derivatives | 1,3-Dimethylbarbituric Acid | Thiophen-2-yl derivative (7m) | 0.86 ± 0.08 | [2] |
| Bis-barbituric Acid Derivatives | Barbituric Acid | 5,5'-(p-Tolylmethylene)bis(6-hydroxypyrimidine-2,4(1H,3H)-dione) diethylaminium salt (4i) | 17.6 ± 0.23 | [1] |
| Bis-barbituric Acid Derivatives | 1,3-Dimethylbarbituric Acid | Compound 5l | 17.2 ± 0.44 | [1] |
| Standard Inhibitors | ||||
| Thiourea | - | - | 21.2 ± 1.3 | [1] |
| Hydroxyurea | - | - | 100 ± 0.15 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Arylmethylene-1-methylbarbituric Acid Derivatives via Knoevenagel Condensation
This protocol describes a general method for the synthesis of 5-arylmethylene-1-methylbarbituric acid derivatives, adapted from procedures for similar barbituric acid derivatives.
Materials:
-
This compound (1-methylbarbituric acid)
-
Substituted aromatic aldehydes
-
Ethanol or a mixture of ethanol and water
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid)
Procedure:
-
Dissolve 1-methylbarbituric acid (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a suitable catalyst (e.g., a few drops of piperidine).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 5-arylmethylene-1-methylbarbituric acid derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Urease Inhibition Assay (Jack Bean Urease)
This protocol outlines a common method for assessing the urease inhibitory activity of synthesized compounds using Jack bean urease.
Materials:
-
Jack bean urease
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 0.01 M, pH 7.4)
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (e.g., 1% w/v phenol in 5% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide in 0.1% sodium hypochlorite)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
A control experiment is performed without the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the urease activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Synthetic Pathway for 5-Arylmethylene-1-methylbarbituric Acid Derivatives
Caption: Synthetic route to 5-arylmethylene-1-methylbarbituric acid derivatives.
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow of the in vitro urease inhibition assay.
Proposed Mechanism of Urease Inhibition
Caption: Proposed mechanism of urease inhibition by barbituric acid derivatives.
References
Application Notes and Protocols: N-Methylbarbituric Acid as a Versatile Reagent in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
N-methylbarbituric acid and its derivatives are highly valuable building blocks in organic synthesis, particularly in the realm of multi-component reactions (MCRs). Their unique chemical properties allow for the efficient, one-pot synthesis of a diverse array of complex heterocyclic compounds, many of which exhibit significant biological and pharmacological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the use of N-methylbarbituric acid in the synthesis of various heterocyclic scaffolds, including pyranopyrimidines and spiro-fused heterocycles.
Synthesis of Pyrano[2,3-d]pyrimidines
One of the most prominent applications of N-methylbarbituric acid in MCRs is the synthesis of pyrano[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] The general reaction involves the condensation of an aromatic aldehyde, malononitrile, and an N-substituted barbituric acid.
General Reaction Scheme:
A typical three-component reaction for the synthesis of pyrano[2,3-d]pyrimidines involves N,N'-dimethylbarbituric acid, an aromatic aldehyde, and malononitrile.[4][5] This reaction can be catalyzed by a variety of catalysts under different conditions, often leading to high yields.[4][5]
Diagram of the General Workflow for Pyrano[2,3-d]pyrimidine Synthesis
Caption: General workflow for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of various pyrano[2,3-d]pyrimidine derivatives using N,N'-dimethylbarbituric acid.
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | SBA-Pr-SO3H | Solvent-free | 15 | 95 | [5] |
| 4-Chlorobenzaldehyde | SBA-Pr-SO3H | Solvent-free | 20 | 94 | [5] |
| Benzaldehyde | Cu/Co/Ni/MWCNTs | Ethanol | 30 | 98 | [6] |
| 4-Methylbenzaldehyde | Cu/Co/Ni/MWCNTs | Ethanol | 40 | 95 | [6] |
| 3-Nitrobenzaldehyde | L-proline | Water | 60 | 92 | [7] |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Magnesium Oxide (nano) | Ethanol | 180 | 92 | [8] |
Experimental Protocol: Synthesis of 7-Amino-5-(4-nitrophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5-tetrahydropyrano[2,3-d]pyrimidine-6-carbonitrile
This protocol is a representative procedure based on the work by Ziarani et al. using a solid acid nanocatalyst.[5]
Materials:
-
N,N'-Dimethylbarbituric acid (2 mmol, 0.312 g)
-
4-Nitrobenzaldehyde (2.4 mmol, 0.362 g)
-
Malononitrile (2 mmol, 0.132 g)
-
Sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) (0.02 g)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Activate the SBA-Pr-SO3H catalyst by heating at 100°C under vacuum.
-
Allow the catalyst to cool to room temperature.
-
In a reaction vessel, add N,N'-dimethylbarbituric acid, 4-nitrobenzaldehyde, malononitrile, and the activated SBA-Pr-SO3H catalyst.
-
Heat the reaction mixture in an oil bath at 140°C for 15 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Recrystallize the resulting solid product from a mixture of DMF and ethanol to afford the pure product.
Synthesis of Spiro-Fused Heterocycles
N-methylbarbituric acid is also a key reactant in the synthesis of spiro-fused heterocyclic compounds. These molecules, characterized by two rings sharing a single atom, have attracted significant interest due to their unique three-dimensional structures and potential biological activities.[1][9] A common approach is the three-component reaction of a barbituric acid, an aromatic aldehyde, and urea or thiourea in a Biginelli-like reaction.[10]
General Reaction Scheme:
The synthesis of spiro-pyrimidinones/thiones involves the condensation of barbituric acid (or its N-methylated derivatives), an aldehyde, and urea or thiourea, often under solvent-free conditions with a solid acid catalyst.[10]
Diagram of the Proposed Mechanism for Spiro-Pyrimidine Synthesis
Caption: Proposed reaction pathway for the synthesis of spiro-pyrimidines.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of various spiro-pyrimidinone/thione derivatives.
| Aldehyde | Urea/Thiourea | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Urea | SBA-Pr-SO3H | 120 | 4 | 92 | [10] |
| 4-Chlorobenzaldehyde | Urea | SBA-Pr-SO3H | 120 | 3 | 95 | [10] |
| Benzaldehyde | Thiourea | SBA-Pr-SO3H | 120 | 3.5 | 94 | [10] |
| 4-Methoxybenzaldehyde | Thiourea | SBA-Pr-SO3H | 120 | 4 | 90 | [10] |
Experimental Protocol: Synthesis of a Spiro-Pyrimidinone Derivative
This protocol is a representative procedure based on the work by Ziarani et al. for a Biginelli-like reaction.[10]
Materials:
-
Barbituric acid (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Urea (1.5 mmol)
-
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) (0.025 g)
-
Ethanol
Procedure:
-
Combine barbituric acid, the aromatic aldehyde, urea, and SBA-Pr-SO3H in a round-bottom flask.
-
Heat the mixture under solvent-free conditions at 120°C for the time specified in the table above.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add hot ethanol to the solidified mixture and stir for 5 minutes.
-
Filter the solid product and wash with hot ethanol to remove any unreacted starting materials.
-
The catalyst can be recovered from the filtrate, washed, dried, and reused.
-
The crude product can be further purified by recrystallization if necessary.
Biological Significance and Signaling Pathways
Derivatives of N-methylbarbituric acid synthesized through multi-component reactions often exhibit a range of biological activities. For instance, certain pyranopyrimidine derivatives have shown potential as urease inhibitors, which is relevant in the treatment of infections caused by urease-producing bacteria.[5][10] Some spiro-fused heterocycles are also investigated for their potential as enzyme inhibitors.[10] The Biginelli reaction products, dihydropyrimidinones, are known to act as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[11]
While specific signaling pathway details for novel compounds require extensive biological testing, the initial screening often involves enzyme inhibition assays. The interaction of these compounds with target enzymes can be explored through molecular docking studies, which predict the binding modes and interactions with active site residues.[10]
Diagram of the Drug Discovery Workflow for MCR Products
Caption: A simplified workflow from synthesis to preclinical studies for MCR-derived compounds.
These application notes provide a starting point for researchers interested in utilizing N-methylbarbituric acid in multi-component reactions. The versatility of this reagent, combined with the efficiency of MCRs, offers a powerful platform for the discovery and development of novel chemical entities with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. echemcom.com [echemcom.com]
- 9. researchgate.net [researchgate.net]
- 10. Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the N-Methylation of Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbituric acid and its derivatives are a class of compounds that act as central nervous system depressants. The pharmacological properties of these compounds can be significantly altered by substitution at the nitrogen atoms of the pyrimidine ring. N-methylation, in particular, can influence the lipophilicity, metabolic stability, and potency of barbiturate-based drugs. These application notes provide detailed experimental procedures for the N-methylation of barbituric acid to synthesize N,N'-dimethylbarbituric acid, a key intermediate in the development of various therapeutic agents. The protocols described herein are based on established chemical literature and are intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry.
Methods of Synthesis
Two primary approaches for obtaining N,N'-dimethylbarbituric acid are detailed:
-
Direct N-methylation of Barbituric Acid: This method involves the direct alkylation of the nitrogen atoms of the barbituric acid ring using a methylating agent.
-
Ring Synthesis from N,N'-dimethylurea: This approach builds the barbiturate ring system from a pre-methylated urea derivative and a malonic acid derivative.
Protocol 1: Synthesis of 1,3-Dimethylbarbituric Acid via Condensation Reaction
This protocol describes the synthesis of 1,3-dimethylbarbituric acid from 1,3-dimethylurea and malonic acid or its esters. This method is often favored for its high yield and the commercial availability of the starting materials.[1][2]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.3 moles of dimethyl malonate and 1.2 moles of 1,3-dimethylurea.[1]
-
Solvent and Catalyst Addition: Add a solvent mixture of n-butanol and toluene. Introduce sodium ethoxide as a catalyst.[1]
-
Reaction Conditions: Heat the mixture to 100-120 °C with stirring and reflux for 9-10 hours.[1]
-
Isolation of Intermediate: After the reaction is complete, cool the reactant mixture to allow for the precipitation of a solid. Collect the solid by filtration.[1]
-
Acidification and Crystallization: Dissolve the collected solid in water and adjust the pH to 1-2 by adding hydrochloric acid. Cool the solution to induce crystallization.[1]
-
Purification: Filter the crude product and recrystallize from a suitable solvent to obtain pure 1,3-dimethylbarbituric acid.[1] An alternative purification method involves dissolving 10g of the product in 100mL of boiling CCl4/CHCl3 (8:2) with 1g of charcoal, filtering, and cooling to 25°C, followed by drying in vacuo.[3][4]
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Dimethyl Malonate:1,3-Dimethylurea) | 1.3 : 1.2 | [1] |
| Reaction Temperature | 100-120 °C | [1] |
| Reaction Time | 9-10 hours | [1] |
| pH for Precipitation | 1-2 | [1] |
| Yield | 75% | [1] |
| Melting Point | 121.3-123.1 °C | [1] |
Reaction Pathway
Caption: Condensation reaction for the synthesis of 1,3-Dimethylbarbituric Acid.
Protocol 2: N-Methylation of Barbituric Acid Derivatives using Dimethyl Sulfate
This protocol outlines a general method for the N-methylation of barbituric acid derivatives using dimethyl sulfate.[5] This method is applicable for introducing methyl groups to the nitrogen atoms of a pre-formed barbiturate ring.
Experimental Protocol
-
Reaction Setup: Dissolve the barbituric acid derivative in a suitable solvent.
-
Base and Methylating Agent Addition: In the presence of a base such as sodium hydride, add dimethyl sulfate to the solution.[6] A catalytic amount of water may be added to generate highly reactive dry sodium hydroxide from sodium hydride, which can accelerate the reaction rate.[6]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature. For some substrates, mild conditions are sufficient.[5]
-
Work-up: After the reaction is complete, the mixture is worked up. This may involve the addition of water to dissolve any salts, followed by acidification to precipitate the methylated product.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Methylating Agent | Dimethyl Sulfate | [5][7] |
| Base | Sodium Hydride | [6] |
| Additive | Catalytic Water | [6] |
Experimental Workflow
Caption: Workflow for the N-methylation of barbituric acid derivatives.
Alternative Methylating Agents
While dimethyl sulfate is a common and effective methylating agent, other reagents can also be employed.
-
Diazomethane: Ethereal solutions of diazomethane can be used for N-methylation.[5] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.
-
Trimethylsilyldiazomethane: This is a safer alternative to diazomethane for the methylation of carboxylic acids and can also be used for other functional groups.[8][9] It is a commercially available reagent that is easier to handle than diazomethane.[8]
Safety Precautions
-
Dimethyl sulfate is highly toxic and a suspected carcinogen.[7] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Ammonia can be used to neutralize any spills.[10]
-
Diazomethane is a potent poison and a powerful explosive. It should only be handled by experienced personnel with appropriate safety measures in place.
-
Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
Conclusion
The N-methylation of barbituric acid can be achieved through various synthetic routes. The choice of method depends on the availability of starting materials, desired scale, and safety considerations. The condensation of 1,3-dimethylurea with a malonic acid derivative provides a high-yielding pathway to 1,3-dimethylbarbituric acid. Direct N-methylation using dimethyl sulfate offers a versatile method for modifying existing barbiturate scaffolds. Researchers should carefully consider the reactivity and hazards of the reagents involved and perform a thorough risk assessment before conducting any experimental work.
References
- 1. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Cas 769-42-6,1,3-Dimethylbarbituric acid | lookchem [lookchem.com]
- 4. 1,3-Dimethylbarbituric acid | 769-42-6 [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 8. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 9. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione as a Versatile Precursor for N-Methylated Barbiturates
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as 1-methylbarbituric acid or N-methylbarbituric acid, is a methylated derivative of barbituric acid.[1][2] While barbituric acid itself is not pharmacologically active, its derivatives, known as barbiturates, are a class of central nervous system (CNS) depressant drugs.[3][4] The pharmacological properties of barbiturates are significantly influenced by the substituents on the pyrimidine ring.[3] The presence of a methyl group on one of the nitrogen atoms, as in 1-methylbarbituric acid, serves as a crucial starting point for the synthesis of N-methylated barbiturates. These compounds often exhibit different pharmacological profiles, such as altered duration of action, compared to their non-N-alkylated counterparts.[5]
This document provides detailed protocols and application notes on the use of 1-methylbarbituric acid and its synthetic equivalents as precursors for the development of N-methylated barbiturates.
Section 1: Synthesis of N-Methylated Barbiturates
The most common and direct method for synthesizing 1-methylated barbiturates is the condensation reaction between N-methylurea and a suitably substituted diethyl malonate in the presence of a strong base, typically sodium ethoxide.[6][7] This one-pot reaction efficiently constructs the core barbiturate ring with the methyl group already in place at the N1 position.
General Synthetic Workflow
The synthesis follows a classical condensation-cyclization pathway. N-methylurea and a selected diethyl malonate derivative are refluxed in the presence of sodium ethoxide. The reaction is followed by an acidic workup to precipitate the target barbiturate.
Caption: General workflow for the synthesis of N-methylated barbiturates.
Experimental Protocol: Synthesis of 1-Methyl-5-(1'-methylbutyl) Barbituric Acid
This protocol is adapted from a reported synthesis of N-methyl barbiturates.[6]
Materials:
-
Methyl urea
-
Diethyl 1-methylbutylmalonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add methyl urea (1.5 equivalents).[6]
-
Addition of Malonate: Add diethyl 1-methylbutylmalonate (1 equivalent) to the mixture.[6]
-
Reflux: Heat the reaction mixture to reflux for 2.5 hours.[6]
-
Solvent Removal: After reflux, distill off the ethanol solvent.
-
Workup: Dissolve the resulting residue in water. Wash the aqueous solution with diethyl ether to remove any unreacted malonic ester.[6]
-
Precipitation: Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., boiling water or an ether-petroleum ether mixture) to yield pure 1-Methyl-5-(1'-methylbutyl) barbituric acid.[6]
Data Presentation: Examples of Synthesized N-Methyl Barbiturates
The following table summarizes quantitative data for the synthesis of various N-methylated barbiturates derived from N-methylurea and corresponding malonic esters.[6]
| Compound Name | C5 Substituent(s) | Yield (%) | Melting Point (°C) | Reference |
| 1-Methyl-5-(1'-methylbutyl) barbituric acid | 1-methylbutyl | - | - | [6] |
| 1-Methyl-5-pentyl barbituric acid | pentyl | - | 90-91 | [6] |
| Butyl 1-methyl-5-(1'-methylbutyl) barbituric acid-5-methylene carboxylate | 1'-methylbutyl, butyl ester | 64% | 102-103 | [6] |
| Ethyl 1-methyl-5-(1'-methylbutyl) barbituric acid-5-methylene carboxylate | 1'-methylbutyl, ethyl ester | 82% | 72-73 | [6] |
Note: Yields and melting points are reported as found in the source literature; "-" indicates data not specified in the provided text.
Section 2: Mechanism of Action of N-Methylated Barbiturates
Like other barbiturates, N-methylated derivatives act as depressants of the central nervous system.[8][9] Their primary mechanism involves enhancing the action of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[8][10]
Barbiturates are positive allosteric modulators of the GABA-A receptor.[10] They bind to a distinct site on the receptor, different from the binding sites for GABA and benzodiazepines.[9][10] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) ion channel opening.[10] The resulting influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus depressing CNS activity.[8]
Signaling Pathway of Barbiturate Action
Caption: Mechanism of action of barbiturates at the GABA-A receptor.
Applications and Safety
Applications: N-methylated barbiturates have been developed for various medical purposes, including:
-
Anesthetics: Ultra-short-acting barbiturates are used for the induction of anesthesia.[8][11]
-
Anticonvulsants: Some long-acting barbiturates are effective in controlling seizures.[8][9]
-
Sedatives/Hypnotics: Intermediate and short-acting barbiturates have been used to induce sleep, although they have been largely replaced by safer alternatives like benzodiazepines due to a narrow therapeutic index.[9][10][11]
Safety Precautions: this compound and its derivatives should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[1] Barbiturates have a high potential for addiction and a significant risk of overdose, which can lead to severe respiratory depression.[9][10] All synthesis and handling should be performed in accordance with institutional safety guidelines and regulations for controlled substances.
References
- 1. chembk.com [chembk.com]
- 2. 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C5H6N2O3 | CID 75722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Barbituric acid - Wikipedia [en.wikipedia.org]
- 5. repository.gatech.edu [repository.gatech.edu]
- 6. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. news-medical.net [news-medical.net]
- 9. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 10. Barbiturate - Wikipedia [en.wikipedia.org]
- 11. Barbiturate | Definition, Mechanism, & Side Effects | Britannica [britannica.com]
Application Notes and Protocols for Cell-Based Assays Using 1-Methylbarbituric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylbarbituric acid and its derivatives represent a class of heterocyclic compounds with significant potential in pharmacological research and drug development. These molecules serve as versatile scaffolds for the synthesis of novel therapeutic agents, demonstrating a wide range of biological activities. Notably, derivatives of barbituric acid have been investigated for their potent anti-cancer, enzyme inhibitory, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for utilizing 1-methylbarbituric acid derivatives in various cell-based assays to evaluate their therapeutic potential, focusing on their application as anti-cancer agents. The protocols outlined below are foundational for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Mechanism of Action & Signaling Pathways
Derivatives of 1-methylbarbituric acid have been shown to exert their biological effects through various mechanisms, including the inhibition of key cellular proteins and modulation of critical signaling pathways involved in cancer cell proliferation and survival.
-
Inhibition of Nucleophosmin 1 (NPM1): Certain 1-benzyl-2-methyl-3-indolylmethylene barbituric acid analogues have been identified as inhibitors of Nucleophosmin 1 (NPM1), a protein implicated in ribosome biogenesis, centrosome duplication, and the regulation of tumor suppressor proteins. Inhibition of NPM1 oligomerization can lead to apoptosis in cancer cells, particularly in hematologic malignancies like acute myeloid leukemia (AML).[3]
-
PARP1 Inhibition: Some derivatives of barbituric and 1,3-dimethylbarbituric acid have shown promise as potent inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1). PARP1 is a crucial enzyme in the repair of DNA single-strand breaks. Its inhibition can lead to the accumulation of DNA damage and cell death, a concept known as synthetic lethality, particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[4][5]
-
MAPK Pathway Activation: The cytotoxicity of some thiobarbituric acid derivatives in lung cancer cells has been linked to the activation of c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These stress-activated pathways can trigger apoptosis in response to cellular insults.
-
Methionine Aminopeptidase-1 (MetAP-1) Inhibition: A series of barbituric acid derivatives have been synthesized and identified as effective inhibitors of MetAP-1, an enzyme essential for the post-translational modification of newly synthesized proteins.[7] Selective inhibition of human MetAP-1 has been shown to arrest cell division and induce apoptosis in leukemia cells.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for various 1-methylbarbituric acid derivatives from cell-based and enzyme assays.
Table 1: Anti-proliferative Activity (GI₅₀) of 1-Benzyl-2-methyl-3-indolyl methylene barbituric acid analogues
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |
| 7j | CCRF-CEM | Leukemia | 0.84 |
| RPMI-8226 | Leukemia | 0.57 | |
| SR | Leukemia | 0.56 | |
| A498 | Renal Cancer | 0.22 | |
| MDA-MB-468 | Breast Cancer | 0.38 | |
| 7k | Leukemia (Sub-panel) | Leukemia | 0.22 - 0.35 |
| A498 | Renal Cancer | 0.19 | |
| COLO 205 | Colon Cancer | 0.20 |
Table 2: PARP1 Inhibition by Barbituric Acid Derivatives
| Compound | IC₅₀ (nM) | Target |
| 5c | 30.51 | PARP1 |
| 7b | 41.60 | PARP1 |
| 7d | 41.53 | PARP1 |
| 7e | 36.33 | PARP1 |
| 12a | 45.40 | PARP1 |
| 12c | 50.62 | PARP1 |
| Olaparib (Control) | 43.59 | PARP1 |
Table 3: Methionine Aminopeptidase-1 (MetAP-1) Inhibition [7]
| Compound | Human MetAP-1 Kᵢ (µM) | E. Coli MetAP-1 Kᵢ (µM) | Selectivity (E.Coli/Human) |
| 4 | 5 | 335 | 67 |
| 10 | 0.01 | 0.05 | 5 |
| 16 | 6 | >100 | >16.7 |
| 20 | 1 | >100 | >100 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of 1-methylbarbituric acid derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
1-Methylbarbituric acid derivative compounds
-
Cancer cell lines (e.g., A549, MCF7, OCI-AML3)[5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ or GI₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 1-methylbarbituric acid derivatives.[8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified period (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effects of 1-methylbarbituric acid derivatives on the cell cycle distribution of cancer cells.[1][10]
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours. Include an untreated control.[8]
-
Cell Harvesting: Collect both floating and attached cells as described in the apoptosis protocol.
-
Cell Fixation: Wash the cell pellet once with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][10]
Visualizations
Signaling Pathways
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Therapeutic targeting of preleukemia cells in a mouse model of NPM1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. scispace.com [scispace.com]
- 9. kumc.edu [kumc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
In Vitro Evaluation of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as N-methylbarbituric acid, and its analogs represent a class of heterocyclic compounds with a growing interest in medicinal chemistry. These derivatives of barbituric acid have been investigated for a wide range of biological activities, including potential applications as anticancer, anti-diabetic, and neuroprotective agents. The pyrimidine-2,4,6-trione scaffold serves as a versatile backbone for chemical modifications, allowing for the synthesis of diverse libraries of compounds with varied pharmacological profiles. The addition of a methyl group at the N1 position can influence the molecule's physicochemical properties and biological activity.[1]
This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound analogs to assess their therapeutic potential, particularly focusing on their anticancer properties.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of various this compound analogs against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cell viability or growth, respectively. A lower value signifies higher potency.
Table 1: Cytotoxicity (IC50/GI50 in µM) of this compound Analogs against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| Analog 7k | A498 | Renal Cancer | 0.19 | [2][3] |
| Analog 7k | COLO 205 | Colon Cancer | 0.20 | [2][3] |
| Analog 7k | HCT-116 | Colon Cancer | 0.26 | [2][3] |
| Analog 7k | SF-539 | CNS Cancer | 0.22 | [2][3] |
| Analog 7k | MDA-MB-435 | Melanoma | 0.22 | [2][3] |
| Analog 7k | HS 578T | Breast Cancer | 0.22 | [2][3] |
| Analog 7k | HOP-92 | Lung Cancer | 0.25 | [2][3] |
| Analog 7k | NCI-H522 | Lung Cancer | 0.25 | [2][3] |
| Analog 7j | A498 | Renal Cancer | 0.22 | [3] |
| Analog 7j | MDA-MB-468 | Breast Cancer | 0.38 | [3] |
| Analog 7i | HL-60(TB) | Leukemia | 0.29 | [3] |
| Compound 3d | MCF-7 | Breast Cancer | 43.4 | [4] |
| Compound 4d | MCF-7 | Breast Cancer | 39.0 | [4] |
| Compound 3d | MDA-MB-231 | Breast Cancer | 35.9 | [4] |
| Compound 4d | MDA-MB-231 | Breast Cancer | 35.1 | [4] |
| Compound 3a | A549 | Lung Cancer | 5.988 | [4] |
Table 2: Growth Inhibition (GI50 in µM) of 1-Benzyl-2-methyl-3-indolylmethylene Barbituric Acid Analogs in Leukemia Cell Lines
| Compound ID | CCRF-CEM | HL-60(TB) | K-562 | MOLT-4 | RPMI-8226 | SR | Reference |
| 7i | 0.59 | 0.29 | >10 | 1.29 | 0.35 | 0.35 | [3] |
| 7j | 0.84 | 1.01 | 1.33 | 3.83 | 0.57 | 0.56 | [3] |
| 7k | 0.35 | 0.22 | 0.34 | 0.35 | 0.22 | 0.24 | [2][3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and to calculate the IC50 value. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The concentration range should be broad enough to determine the full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This assay determines the effect of the test compounds on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of this compound analogs.
Generalized Cell Proliferation and Apoptosis Signaling Pathway
Caption: Potential signaling pathways modulated by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: Anti-cancer agents that target nucleophosmin 1 (NPM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: anti-cancer agents that target nucleophosmin 1 (NPM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-Methylbarbituric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their depressant effects on the central nervous system. As a key intermediate in the synthesis of various pharmaceuticals, its unambiguous structural characterization is paramount for quality control and drug development processes. This document provides a comprehensive guide to the spectroscopic characterization of 1-methylbarbituric acid using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to facilitate its identification and analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-methylbarbituric acid.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.15 | s | 3H | N-CH₃ |
| ~3.65 | s | 2H | CH₂ |
| ~11.2 | br s | 1H | N-H |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~27.1 | N-CH₃ |
| ~40.5 | CH₂ |
| ~151.0 | C=O (C2) |
| ~167.5 | C=O (C4/C6) |
| ~172.0 | C=O (C4/C6) |
Solvent: DMSO-d₆. Note: Assignments are based on data from related barbituric acid derivatives and may require further 2D NMR experiments for unambiguous confirmation.
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3100 | Strong, Broad | N-H Stretching |
| 3000-2900 | Medium | C-H Stretching (CH₃ and CH₂) |
| ~1710 | Strong | C=O Stretching (Amide) |
| ~1680 | Strong | C=O Stretching (Amide) |
| ~1420 | Medium | CH₂ Bending |
| ~1380 | Medium | CH₃ Bending |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 142 | High | [M]⁺ (Molecular Ion) |
| 114 | Moderate | [M - CO]⁺ |
| 85 | High | [M - HNCO]⁺ |
| 58 | High | [CH₃NCO + H]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1-methylbarbituric acid for structural elucidation.
Materials:
-
1-Methylbarbituric acid sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-methylbarbituric acid and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a single-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of 1-methylbarbituric acid to identify its functional groups.
Materials:
-
1-Methylbarbituric acid sample
-
Spectroscopic grade potassium bromide (KBr)
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Instrumentation:
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly clean and dry the agate mortar, pestle, and pellet press die set.
-
Place approximately 1-2 mg of 1-methylbarbituric acid and 100-200 mg of dry KBr powder into the mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a background correction on the sample spectrum.
-
Identify and label the major absorption peaks.
-
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-methylbarbituric acid.
Materials:
-
1-Methylbarbituric acid sample
-
Volatile solvent (e.g., methanol or acetonitrile), if required for sample introduction
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Introduction:
-
Introduce a small amount of the solid 1-methylbarbituric acid sample directly into the ion source using a direct insertion probe.
-
Alternatively, dissolve the sample in a suitable volatile solvent and inject it into the instrument if using a GC-MS or LC-MS system.
-
-
Instrument Setup and Data Acquisition:
-
Set the ionization mode to Electron Ionization (EI).
-
Use a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and other fragments.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the spectroscopic characterization of 1-methylbarbituric acid.
Caption: Workflow for Spectroscopic Characterization.
Caption: Proposed MS Fragmentation Pathway.
Troubleshooting & Optimization
Technical Support Center: 1-Methylbarbituric Acid Synthesis
Welcome to the technical support center for 1-methylbarbituric acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 1-methylbarbituric acid, providing potential causes and actionable solutions.
Q1: Why is my yield of 1-methylbarbituric acid significantly lower than expected?
Low yields can stem from several factors throughout the experimental process. The primary reasons often involve incomplete reactions, side reactions, or loss of product during workup and purification. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity and Stoichiometry of Reactants:
-
Issue: Impure starting materials (methylurea, diethyl malonate) or incorrect molar ratios can lead to incomplete conversion and the formation of byproducts.
-
Solution: Ensure the purity of reactants using appropriate analytical techniques (e.g., NMR, melting point). Accurately weigh and use a slight excess of methylurea to ensure the complete consumption of the more expensive diethyl malonate.
-
-
Reaction Conditions:
-
Issue: Suboptimal reaction temperature, time, or inefficient mixing can result in an incomplete reaction. The formation of a thick paste during the reaction can sometimes hinder effective stirring.[1]
-
Solution: Maintain a consistent reflux temperature (the boiling point of the solvent, typically absolute ethanol).[1][2] Ensure vigorous stirring throughout the reaction. If a thick precipitate forms, ensure it is adequately suspended to allow for continued reaction. Typical reaction times range from 4 to 12 hours.[1][3]
-
-
Base and Solvent Quality:
-
Issue: The presence of water in the reaction medium can hydrolyze the sodium ethoxide base and the diethyl malonate ester, leading to reduced yields.
-
Solution: Use freshly prepared sodium ethoxide or commercially available high-purity material. Ensure the use of absolute (anhydrous) ethanol to prevent unwanted hydrolysis.[1][2]
-
-
Product Isolation and Purification:
-
Issue: Significant product loss can occur during the workup and recrystallization steps. 1-methylbarbituric acid has some solubility in water, which can lead to losses during washing.
-
Solution: After acidification, cool the solution thoroughly on an ice bath to maximize precipitation.[2] Use minimal amounts of cold water for washing the crude product.[2] For recrystallization, carefully choose a solvent system (e.g., ethanol, isopropanol, or water) and use the minimum amount of hot solvent necessary to dissolve the product, followed by slow cooling to obtain pure crystals.[1]
-
Q2: My reaction mixture solidified or became a very thick paste. Is this normal and what should I do?
The formation of a solid or thick paste is often a normal part of the reaction as the sodium salt of the barbiturate derivative precipitates out of the ethanol solution.[1][2] However, it can present challenges for stirring.
-
Action: Ensure your stirring apparatus is robust enough to handle the increased viscosity. If stirring is severely impeded, you may need to stop heating, add a small amount of additional absolute ethanol to improve fluidity, and then resume refluxing. However, be mindful that this will dilute the reactants.
Q3: The final product has a low melting point or a broad melting range. What does this indicate?
A low or broad melting point is a classic sign of an impure product.
-
Potential Impurities: Unreacted starting materials, byproducts from side reactions, or residual solvent.
-
Solution: The product requires further purification. Additional recrystallizations are often necessary to achieve a sharp melting point consistent with the literature value.[1] Thin-layer chromatography (TLC) can be a useful tool to assess purity and guide the purification process.[1]
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1-methylbarbituric acid based on established procedures for similar compounds.
Synthesis of 1-Methylbarbituric Acid via Malonic Ester Condensation
This procedure involves the condensation of diethyl malonate with methylurea in the presence of sodium ethoxide.
Materials:
-
Diethyl malonate
-
Methylurea
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve finely cut sodium metal (1.1 molar equivalents) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 molar equivalent).
-
Addition of Methylurea: Dissolve methylurea (1.1 molar equivalents) in warm absolute ethanol and add this solution to the reaction mixture.
-
Reflux: Heat the mixture to reflux using an oil bath. Maintain reflux for 7-12 hours. A white solid is expected to form during this time.[2]
-
Workup - Alcohol Removal: After the reflux period, remove the ethanol by distillation.
-
Workup - Dissolution and Extraction: Dissolve the residue in warm water. Extract the aqueous solution with ether to remove any unreacted diethyl malonate and other non-polar impurities.
-
Workup - Acidification and Precipitation: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper. A white precipitate of 1-methylbarbituric acid should form.
-
Isolation: Collect the crude product by filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent such as water or ethanol to obtain pure 1-methylbarbituric acid.[1] Dry the final product in an oven at 105–110°C.[2]
Data Presentation
The following table summarizes typical reaction parameters and reported yields for the synthesis of barbituric acid and its derivatives, which can serve as a benchmark for the synthesis of 1-methylbarbituric acid.
| Compound | Reactants | Base/Solvent | Reaction Time & Temp. | Yield | Reference |
| Barbituric Acid | Diethyl malonate, Urea | Sodium ethoxide / Absolute ethanol | 7 hours / 110°C (oil bath) | 72-78% | [2] |
| 1,5-Dimethylbarbituric Acid | Diethyl methylmalonate, Methylurea | Sodium ethoxide / Absolute ethanol | 4.5 hours / Reflux | 56% (after one recrystallization) | [1] |
| 1-Ethyl-5-methylbarbituric Acid | Diethyl methylmalonate, Ethylurea | Sodium ethoxide / Absolute ethanol | Not specified / Reflux | Not specified | [1] |
| 1-methyl-5-ethylthiomethylene-5-methyl barbituric acid | Ethylthiomethylene methyl malonic ester, Methylurea | Sodium / Absolute ethanol | 12 hours / Reflux | Not specified | [3] |
Visualizations
Experimental Workflow for 1-Methylbarbituric Acid Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of 1-methylbarbituric acid.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in 1-methylbarbituric acid synthesis.
References
Technical Support Center: 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione (1-Methylbarbituric Acid)
Welcome to the technical support center for the synthesis and purification of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. My insights are drawn from extensive experience in synthetic and medicinal chemistry, aimed at providing you with robust, field-tested solutions.
Introduction to the Synthesis
The most prevalent and reliable method for synthesizing 1-methylbarbituric acid is the condensation of diethyl malonate with 1-methylurea. This reaction is a classic example of a cyclocondensation, typically driven by a strong base such as sodium ethoxide, which deprotonates the active methylene group of diethyl malonate, initiating the cascade towards the stable heterocyclic product.[1]
While the reaction appears straightforward, achieving high purity of the final product can be challenging due to the formation of several side products and the presence of unreacted starting materials. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during your synthesis and purification workflow.
dot
Caption: Experimental workflow from synthesis to purification.
Question 1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. In the synthesis of 1-methylbarbituric acid, the most common culprits are:
-
Unreacted Starting Materials: Both 1-methylurea and diethyl malonate can be carried through the workup. Diethyl malonate, being a liquid at room temperature, can significantly depress the melting point.
-
Incomplete Condensation Products: The reaction can stall after the initial nucleophilic attack, leading to open-chain intermediates. The most probable of these is N-methyl-N'-(carboxyacetyl)urea (or its ethyl ester), where only one of the ester groups on diethyl malonate has reacted. These species are often amorphous and contribute to a lower, broader melting range.
-
Hydrolysis Products: The strongly basic reaction conditions can lead to the saponification (hydrolysis) of the diethyl malonate starting material to malonic acid monoethyl ester or malonic acid itself. Furthermore, the pyrimidine ring of the final product can be susceptible to hydrolysis under harsh acidic or basic conditions during workup, leading to the formation of N-methylmalonuric acid.[2]
| Impurity Type | Chemical Name | Common Cause | Impact on Product |
| Starting Material | 1-Methylurea | Incorrect stoichiometry; insufficient reaction time. | Increases polarity; can co-precipitate. |
| Starting Material | Diethyl Malonate | Incorrect stoichiometry; insufficient reaction time. | Oily residue; significantly lowers melting point. |
| Intermediate | N-methyl-N'-(ethoxycarbonylacetyl)urea | Insufficient heating/reflux time; weak base. | Amorphous solid; broadens melting range. |
| Side Product | Malonic Acid / Monoethyl Ester | Hydrolysis of diethyl malonate by base. | Acidic impurity; interferes with crystallization. |
| Degradation Product | N-Methylmalonuric Acid | Harsh workup conditions (excess acid/base, heat). | Highly polar; difficult to remove by simple filtration. |
Table 1: Common Impurities and Their Origins.
Question 2: I see an oily residue in my crude product after precipitation. How do I remove it?
This is a very common issue and is almost certainly due to residual diethyl malonate.
Causality: Diethyl malonate is a high-boiling point liquid (199 °C) and is not very soluble in the cold aqueous acidic solution used for precipitation. As a result, it often co-precipitates as an oil with your solid product.
Troubleshooting Protocol: Trituration & Filtration
-
Initial Filtration: After precipitation with acid, collect the crude solid on a Büchner funnel. Do not be overly concerned with the oily appearance at this stage.
-
Trituration: Transfer the entire crude solid (and any oily residue) to a clean beaker. Add a small amount of a solvent in which 1-methylbarbituric acid is poorly soluble but diethyl malonate is soluble. Cold diethyl ether or a 1:1 mixture of hexane and ethyl acetate are excellent choices.
-
Mechanical Agitation: Using a glass rod, vigorously stir and break up the solid in the solvent for 10-15 minutes. The solid product should remain as a fine powder, while the oily diethyl malonate will dissolve in the solvent.
-
Re-filtration: Filter the solid again through a clean Büchner funnel. Wash the filter cake with a small amount of the cold trituration solvent.
-
Drying: Dry the resulting white powder under vacuum. This process should yield a solid product with a significantly improved melting point, now ready for recrystallization.
Question 3: My product yield is very low. What are the likely causes?
Low yields often point to issues in the reaction setup or workup procedure.
Causality & Solutions:
-
Ineffective Base: The reaction requires a strong base to deprotonate diethyl malonate. Sodium ethoxide is standard.
-
Expertise: Ensure your sodium ethoxide is fresh and anhydrous. It readily decomposes in the presence of moisture. It is best practice to either purchase fresh anhydrous sodium ethoxide or prepare it in situ by dissolving clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Premature Precipitation: The sodium salt of 1-methylbarbituric acid is the species present in the reaction mixture before acidification. If your reaction mixture is not sufficiently basic or if the concentration is too high, this salt may precipitate prematurely, hindering the reaction's progress.
-
Solution: Ensure you are using a sufficient volume of absolute ethanol to maintain a stirrable slurry throughout the reaction.
-
-
Incomplete Precipitation during Workup: 1-methylbarbituric acid has some solubility in water.
-
Solution: After adding acid to precipitate the product, ensure the pH is sufficiently low (pH 1-2).[4] Chilling the solution thoroughly in an ice bath for at least an hour before filtration is critical to maximize recovery.
-
-
Hydrolysis of the Product: As mentioned, the product can degrade.
-
Solution: During the acidic workup, avoid excessive heating. Perform the acidification and filtration at cool temperatures (0-10 °C).
-
Question 4: How do I perform an effective recrystallization to achieve >99% purity?
Recrystallization is the definitive step for achieving high purity. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble at all temperatures.
Recommended Protocol: Recrystallization from an Ethanol/Water Mixture
This is a robust method for obtaining high-purity, crystalline 1-methylbarbituric acid.[5]
-
Dissolution: In a suitably sized Erlenmeyer flask, add your crude, triturated 1-methylbarbituric acid. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until it begins to dissolve.
-
Achieve Saturation: Continue adding small portions of 95% ethanol until the solid is just dissolved at the boiling point of the solvent. Avoid adding a large excess of ethanol.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes any dust or insoluble impurities.
-
Crystallization: To the hot ethanol solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold 1:1 ethanol/water, and then with a small amount of cold water. Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.
Purity Assessment: The purity of the final product should be confirmed by HPLC and melting point analysis. A sharp melting point around 131-133 °C is expected for the pure compound.[5]
dot
Caption: Purification workflow for 1-methylbarbituric acid.
Frequently Asked Questions (FAQs)
Q: Can I use sodium methoxide instead of sodium ethoxide? A: Yes, sodium methoxide is also a suitable base for this condensation.[4] The choice often depends on the solvent used (methanol for methoxide, ethanol for ethoxide) to avoid transesterification of the diethyl malonate. The reaction principles remain the same.
Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Co-spot your reaction mixture with authentic standards of diethyl malonate and 1-methylurea. The disappearance of the starting materials and the appearance of a new, more polar spot (which stays closer to the baseline) indicates product formation. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).
Q: Is 1-methylbarbituric acid stable in storage? A: In its pure, dry, crystalline form, 1-methylbarbituric acid is stable when stored at room temperature in a sealed container, protected from moisture.[6] As a solid, it is not particularly prone to oxidation unless it has acidic protons at the C5 position, which this compound does.[7] However, prolonged exposure to humidity or atmospheric moisture can lead to slow hydrolysis.
Q: What analytical techniques are best for final purity confirmation? A: A combination of techniques provides the most reliable confirmation:
-
Melting Point: A sharp, un-depressed melting point is a primary indicator of purity.
-
HPLC: Reverse-phase HPLC is excellent for quantifying purity and detecting minor impurities. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid like phosphoric or formic acid.[8]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
Elemental Analysis: Provides confirmation of the empirical formula (C₅H₆N₂O₃).
References
-
SIELC Technologies. (2018). Separation of 1-Methyl barbituric acid on Newcrom R1 HPLC column. [Link]
-
Eriksson, S. O. (1965). Hydrolysis of barbituric acids. 2. Rate studies on the hydrolysis of the ions of some 1,5-dimethyl-5-substituted and some 1-methyl-5,5-disubstituted barbituric acids. Acta Pharmaceutica Suecica, 2(4), 305-312. [Link]
-
ChemBK. (2024). 1-Methyl barbituric acid. [Link]
-
Dickey, J. B., & Gray, A. R. (1943). Barbituric acid. Organic Syntheses, Coll. Vol. 2, p.60. [Link]
-
Neville, G. A., Avdovich, H. W., & By, A. W. (1970). and 5,5-alkyl-substituted barbituric acids. Canadian Journal of Chemistry, 48(14), 2274-2283. [Link]
-
Wikipedia. (n.d.). Barbituric acid. [Link]
-
Treston, A. M., & Hooper, W. D. (1985). N-Alkyl barbiturates. A series of compounds for the study of metabolic structure-activity relationships. Arzneimittel-Forschung, 35(11), 1627-1629. [Link]
-
Dox, A. W. (1933). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Iowa State College. [Link]
-
Deotale, V. D., Katiya, M. M., & Dhonde, M. G. (2013). HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids. Medicinal Chemistry Research, 22(11), 5399-5407. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Soine, W. H., Graham, R. M., & Soine, P. J. (1992). Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital. Journal of Pharmaceutical Sciences, 81(4), 362-364. [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). s3-ap-south-1.amazonaws.com. [Link]
-
Kappe, C. O. (1997). Malonates in Cyclocondensation Reactions. Molecules, 2(2), 43-55. [Link]
Sources
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of barbituric acids. 2. Rate studies on the hydrolysis of the ions of some 1,5-dimethyl-5-substituted and some 1-methyl-5,5-disubstituted barbituric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. N-METHYLBARBITURIC ACID | 2565-47-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 1-Methyl barbituric acid | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing N-Methylation of Barbituric Acid
Welcome to the technical support center for the N-methylation of barbituric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-methylated barbituric acids?
There are two main strategies for synthesizing N-methylated barbituric acids:
-
Condensation with N-methylated ureas: This is a widely used and often high-yielding method. It involves the condensation of a malonic acid derivative (e.g., malonic acid or diethyl malonate) with a pre-methylated urea (e.g., 1-methylurea or 1,3-dimethylurea). This approach avoids issues with selectivity during the methylation of the barbituric acid ring.
-
Direct N-methylation of barbituric acid: This method involves the direct alkylation of the nitrogen atoms of the barbituric acid ring using a methylating agent. While seemingly more direct, this approach can present challenges in controlling the degree of methylation and preventing side reactions.
Q2: What are the common methylating agents used for the direct N-methylation of barbituric acid?
Commonly employed methylating agents include:
-
Dimethyl sulfate (DMS): A powerful and efficient methylating agent. However, it is highly toxic and requires careful handling.
-
Methyl iodide (MeI): Another effective methylating agent, though it can be more expensive and is also toxic.
Q3: How can I control the extent of N-methylation (mono- vs. di-methylation)?
Achieving selective mono- or di-methylation when starting with unsubstituted barbituric acid can be challenging. Key factors to consider are:
-
Stoichiometry: Using a controlled amount of the methylating agent (e.g., one equivalent for mono-methylation) is a primary strategy. However, this often leads to a mixture of unreacted starting material, mono-methylated, and di-methylated products.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-methylation. Careful monitoring of the reaction progress using techniques like TLC or LC-MS is crucial.
-
Stepwise Synthesis: For cleaner results, a stepwise approach is often preferred. This involves synthesizing and isolating the 1-methylbarbituric acid first, and then subjecting it to a second methylation step to obtain 1,3-dimethylbarbituric acid.
Q4: What are the potential side reactions during the N-methylation of barbituric acid?
The primary side reactions to be aware of are:
-
Over-methylation: The addition of more methyl groups than desired, leading to a mixture of products.
-
O-methylation: Methylation at the oxygen atoms of the carbonyl groups to form methoxy-pyrimidines. This is more likely to occur under certain conditions, particularly with "harder" methylating agents and in the presence of certain bases.
-
C-alkylation: While less common for N-methylation, alkylation at the C-5 position can occur under specific conditions, especially if the C-5 position is unsubstituted.
Troubleshooting Guide
Problem 1: Low yield of the desired N-methylated product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. - Ensure the base is sufficiently strong to deprotonate the barbituric acid. - Use a more reactive methylating agent (e.g., switch from methyl chloride to methyl iodide or dimethyl sulfate). |
| Side reactions | - Optimize stoichiometry to minimize over-methylation. - Adjust the base and solvent system to favor N-alkylation over O-alkylation (see Problem 2). - Purify the product carefully using chromatography or recrystallization to isolate the desired isomer. |
| Poor solubility of reactants | - Choose a solvent in which both the barbituric acid salt and the methylating agent are soluble. Polar aprotic solvents like DMF or DMSO are often effective. |
Problem 2: Formation of O-methylated byproducts.
| Possible Cause | Suggested Solution |
| Use of a "hard" methylating agent | - Softer methylating agents like methyl iodide tend to favor N-alkylation over O-alkylation compared to harder agents like dimethyl sulfate under certain conditions. |
| Reaction conditions favoring O-alkylation | - The choice of base and solvent can influence the N/O selectivity. Generally, polar aprotic solvents and stronger, non-coordinating bases can favor N-alkylation. Experiment with different base/solvent combinations such as NaH in THF or K₂CO₃ in DMF. |
Problem 3: Difficulty in separating mono- and di-methylated products.
| Possible Cause | Suggested Solution |
| Similar polarities of the products | - Utilize column chromatography with a carefully selected solvent system to improve separation. - Consider converting the products to derivatives with different polarities to facilitate separation. |
| Co-crystallization | - Attempt recrystallization from different solvent systems. |
| Reaction producing an inseparable mixture | - If separation is not feasible, consider the alternative synthetic route starting with the appropriately N-methylated urea to avoid the formation of a product mixture. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethylbarbituric Acid via Condensation
This method is adapted from established procedures and generally provides a high yield of the desired product.[1][2][3]
Materials:
-
1,3-Dimethylurea
-
Malonic acid or Diethyl malonate
-
Sodium ethoxide or Sodium methoxide
-
Ethanol or Methanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add 1,3-dimethylurea and diethyl malonate.
-
Heat the mixture to reflux for several hours (typically 7-10 hours). A solid precipitate of the sodium salt of 1,3-dimethylbarbituric acid will form.
-
After cooling, the solid is collected by filtration.
-
The solid is then dissolved in water and acidified with hydrochloric acid (e.g., to pH 1-2) to precipitate the 1,3-dimethylbarbituric acid.
-
The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.
Quantitative Data Comparison for 1,3-Dimethylbarbituric Acid Synthesis
| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dimethylurea, Malonic Acid | Acetic Anhydride | Acetic Acid | 90 | 6 | Not specified | [1] |
| 1,3-Dimethylurea, Diethyl Malonate | Sodium Ethoxide | n-Butanol/Toluene | 100-120 | 9 | 75 | [2][3] |
| 1,3-Dimethylurea, Dimethyl Malonate | Sodium Ethoxide | n-Butanol/Toluene | 100-120 | 10 | 75 | [2][3] |
Protocol 2: Direct N-methylation of Barbituric Acid (General Guidance)
Direct methylation of barbituric acid requires careful control to achieve the desired product. The following is a general guideline, and optimization will be necessary.
Materials:
-
Barbituric acid
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
A suitable base (e.g., Sodium hydride (NaH), Sodium carbonate (Na₂CO₃), or Potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend barbituric acid in the anhydrous solvent.
-
Add the base portion-wise at room temperature or 0 °C.
-
Stir the mixture for a period to allow for the formation of the barbiturate salt.
-
Slowly add the methylating agent (e.g., 1 equivalent for mono-methylation or 2-2.2 equivalents for di-methylation) via a syringe, maintaining the temperature.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
To aid in understanding the synthetic strategies, the following diagrams illustrate the key reaction workflows.
References
preventing byproduct formation in 1-Methylbarbituric acid synthesis
Technical Support Center: 1-Methylbarbituric Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Methylbarbituric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing 1-Methylbarbituric acid?
A1: The most common and established method for synthesizing 1-Methylbarbituric acid and its derivatives is the condensation of a malonic acid ester with an appropriate urea derivative.[1] For 1-Methylbarbituric acid, this involves the condensation of diethyl malonate with methylurea in the presence of a strong base, typically sodium ethoxide, in absolute ethanol.[1][2][3] The reaction is generally heated under reflux for several hours to ensure completion.[1][4]
Q2: What are the primary byproducts to watch out for during the synthesis of 1-Methylbarbituric acid?
A2: While the condensation reaction is generally efficient, several byproducts can diminish yield and purity:
-
Unreacted Starting Materials: Residual diethyl malonate and methylurea are common impurities if the reaction does not go to completion.
-
Oxidation Products: Barbituric acids with a single substituent at the C-5 position can be susceptible to air oxidation, which may lead to the formation of 5-hydroxy derivatives.[1]
-
Hydrolysis Products: The barbituric acid ring can undergo cleavage under harsh basic conditions or during acidic workup if not properly controlled.[1]
-
Byproducts from Moisture: The presence of water can consume the sodium ethoxide base and lead to the hydrolysis of the diethyl malonate ester, resulting in incomplete reactions and the formation of malonic acid salts.
Q3: How can I proactively minimize the formation of these byproducts?
A3: Careful control of reaction conditions is critical. Key preventative measures include:
-
Anhydrous Conditions: Use absolute ethanol and ensure all glassware is thoroughly dried.[2][4] Reactants, especially methylurea, should be completely dry.[4][5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of oxidation byproducts.
-
Proper Stoichiometry: Using molar equivalents of the reactants is crucial for driving the reaction to completion and minimizing unreacted starting materials.[1]
-
Controlled Temperature and Time: The reaction typically requires heating under reflux at around 110°C for approximately 7 hours to ensure the condensation is complete.[2][4]
-
Careful Workup: The product is precipitated by acidifying the reaction mixture. This step should be done carefully, often in an ice bath, to prevent degradation of the desired product.[2][4]
Q4: My final product is impure. What are the most effective purification techniques?
A4: Purification is essential to remove byproducts and unreacted starting materials. The following methods are highly effective:
-
Recrystallization: This is the most common purification method. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize. Effective solvents include water, ethanol, isopropanol, or mixtures like chloroform-petroleum ether.[1][4] For discolored products, treatment with activated charcoal during recrystallization can remove colored impurities.[5]
-
Column Chromatography: For difficult separations, column chromatography provides a higher degree of purification.[1]
-
Adsorbent Treatment: In some cases for barbituric acid, purification can be achieved by dissolving the crude product in hot water and treating it with adsorbents like aluminum oxide to remove impurities.[6]
Q5: How can I monitor the reaction's progress and assess the purity of the final product?
A5: Routine analytical techniques are vital for process monitoring and quality control:
-
Thin-Layer Chromatography (TLC): TLC is an excellent method to monitor the disappearance of starting materials and the formation of the product. It can also quickly reveal the presence of byproducts in the final material.[1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the quantitative analysis of 1-Methylbarbituric acid and for separating it from impurities.[7]
-
Melting Point Analysis: A sharp and consistent melting point is a reliable indicator of high purity.[1] Impurities will typically cause the melting point to be depressed and broaden.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sodium ethoxide base due to moisture. 2. Reagents (ethanol, methylurea) were not anhydrous.[4][5] 3. Insufficient reaction time or temperature.[2][4] | 1. Prepare fresh sodium ethoxide from clean sodium metal and absolute ethanol immediately before use. 2. Use absolute ethanol and thoroughly dry methylurea in a vacuum oven or desiccator. 3. Ensure the reaction is refluxed for the recommended duration (e.g., 7 hours) at the appropriate temperature (e.g., 110°C oil bath). |
| Product is Discolored (Yellow/Brown) | 1. Oxidation of the product or starting materials.[1] 2. Impurities present in the starting materials. | 1. Purge the reaction flask with an inert gas (N₂ or Ar) before starting and maintain a positive pressure. 2. Use purified reagents. 3. During purification, decolorize the solution by adding a small amount of activated charcoal to the hot recrystallization solvent and filtering it before cooling.[5] |
| Oily or Gummy Product | 1. Incomplete reaction, leaving residual diethyl malonate. 2. Incomplete precipitation during acidic workup. 3. Presence of multiple byproducts preventing crystallization. | 1. Extend the reflux time and ensure the temperature is adequate. 2. After adding acid, check the pH to ensure it is sufficiently acidic to precipitate the product fully. Cool the solution thoroughly in an ice bath.[4] 3. Attempt purification using a different recrystallization solvent or perform column chromatography. |
| Multiple Spots on TLC Plate | 1. Incomplete reaction. 2. Formation of one or more byproducts (e.g., oxidation, hydrolysis). | 1. Re-evaluate reaction parameters: time, temperature, and reagent purity. 2. Isolate the main product via column chromatography for analysis to identify the structure of the byproducts, which can help diagnose the underlying issue. |
Experimental Protocols
Key Experiment: Synthesis of 1-Methylbarbituric Acid
This protocol is adapted from standard procedures for barbituric acid synthesis.[2][4]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl Malonate
-
Methylurea (dry)
-
Concentrated Hydrochloric Acid
-
Distilled Water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve 0.5 gram-atom of clean sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous.
-
Addition of Reactants: Once all the sodium has reacted, add 0.5 mole of diethyl malonate to the sodium ethoxide solution. Follow this with a solution of 0.5 mole of dry methylurea dissolved in 250 mL of hot (~70°C) absolute ethanol.
-
Condensation Reaction: Shake the mixture well and heat it under reflux using an oil bath set to 110°C for 7 hours. A white solid, the sodium salt of 1-Methylbarbituric acid, will precipitate.
-
Workup and Precipitation: After the reflux period, allow the mixture to cool. Add 500 mL of hot (~50°C) water to dissolve the solid precipitate. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Isolation of Crude Product: Cool the acidified solution in an ice bath overnight to allow for complete crystallization of the product.
-
Purification: Collect the white crystals by vacuum filtration on a Büchner funnel. Wash the crystals with a small amount of cold water. For higher purity, recrystallize the crude product from an appropriate solvent such as an ethanol/water mixture.
-
Drying: Dry the purified crystals in an oven at 100-110°C for 4 hours.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthesis pathway of 1-Methylbarbituric acid and common side reactions.
General Experimental Workflow
Caption: Step-by-step workflow for synthesis, purification, and analysis.
Troubleshooting Decision Tree
Caption: A logical guide to troubleshooting common synthesis issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. RU2477276C1 - Method of purifying barbituric acid - Google Patents [patents.google.com]
- 7. 1-Methyl barbituric acid | SIELC Technologies [sielc.com]
Technical Support Center: 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in aqueous solutions?
A1: The primary cause of instability for this compound in aqueous solutions is hydrolytic degradation of the pyrimidine ring. This process is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is pH-dependent. Generally, the compound exhibits greater stability in acidic to neutral conditions. In alkaline (basic) solutions, the rate of hydrolytic degradation increases substantially. This is a common characteristic for barbituric acid derivatives, where the pyrimidine ring becomes more susceptible to cleavage by hydroxide ions.
Q3: What are the expected degradation products of this compound in solution?
A3: The hydrolytic degradation of the pyrimidine ring is expected to yield N-methylmalonuric acid as the primary degradation product. Further degradation may lead to the formation of N-methylurea and malonic acid.
Q4: What is a suitable analytical method to monitor the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique.[1] This method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its degradation over time. A reverse-phase C18 column is commonly used for the separation of barbiturates.[1]
Q5: How should I prepare stock solutions of this compound to ensure maximum stability?
A5: To maximize stability, stock solutions should be prepared in a slightly acidic buffer (e.g., pH 4-6) or in an aprotic organic solvent such as acetonitrile or DMSO. It is advisable to prepare fresh solutions for experiments whenever possible and to store stock solutions at low temperatures (2-8 °C) and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | High pH of the solvent/buffer: Alkaline conditions significantly accelerate the hydrolysis of the pyrimidine ring. | - Measure the pH of your solution. - If the pH is above 7, consider using a buffer in the acidic to neutral range (pH 4-7). - If the experimental conditions require a basic pH, prepare the solution immediately before use and minimize the time spent in the alkaline environment. |
| Elevated temperature: Higher temperatures increase the rate of chemical degradation. | - Conduct experiments at the lowest feasible temperature. - Store solutions at 2-8 °C or frozen, if appropriate for the solvent system. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of the compound: New peaks likely correspond to degradation products such as N-methylmalonuric acid. | - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and confirm their identity as degradation products. |
| Inconsistent analytical results | Ongoing degradation during analysis: The compound may be degrading in the autosampler or on the HPLC column. | - Use a cooled autosampler to minimize degradation of samples waiting for injection. - Ensure the mobile phase is not strongly basic. - Minimize the run time of the HPLC method. |
| Precipitation of the compound: The compound may have limited solubility in the chosen solvent, leading to precipitation over time. | - Visually inspect the solution for any precipitate. - Determine the solubility of the compound in your solvent system. - Consider using a co-solvent to improve solubility. |
Quantitative Stability Data
The following tables summarize representative stability data for this compound in aqueous solutions under various conditions. Please note that this data is illustrative and based on the general behavior of barbituric acid derivatives; specific experimental results may vary.
Table 1: Effect of pH on the Half-Life (t1/2) of this compound at 37°C
| pH | Half-Life (t1/2) (hours) |
| 2.0 | > 200 |
| 5.0 | > 200 |
| 7.4 | 120 |
| 9.0 | 24 |
| 11.0 | 2 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 9.0
| Temperature (°C) | Rate Constant (k) (s-1) |
| 25 | 8.0 x 10-6 |
| 37 | 2.1 x 10-5 |
| 50 | 5.5 x 10-5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4][5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 105°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in water:acetonitrile 1:1) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC. A control sample should be kept in the dark at the same temperature.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed hydrolytic degradation pathway.
References
- 1. Separation of 1-Methyl barbituric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
degradation pathways of 1-Methylbarbituric acid under different conditions
Technical Support Center: 1-Methylbarbituric Acid Degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of 1-Methylbarbituric acid. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methylbarbituric acid and what are its general stability properties?
A1: 1-Methylbarbituric acid is an alkyl derivative of barbituric acid, appearing as a colorless, crystalline solid that is soluble in water and other polar solvents.[1] Like other barbiturates, its stability is significantly influenced by pH, temperature, and light. The primary degradation route involves the hydrolytic opening of its pyrimidine ring, a process that is notably accelerated in alkaline conditions.[1][2]
Q2: What is the main degradation pathway for 1-Methylbarbituric acid in an alkaline aqueous solution?
A2: Under alkaline (basic) conditions, the principal degradation pathway is hydrolysis, which involves the cleavage of the pyrimidine ring.[2] The process is catalyzed by hydroxide ions (OH-).[2] The degradation typically proceeds through the opening of the ring at the 1-6 position to form an N-methylmalonuric acid derivative, which can undergo further degradation, such as decarboxylation, to form other products.[2]
Q3: Is 1-Methylbarbituric acid susceptible to degradation by light?
A3: Yes, barbiturates as a class are known to be susceptible to photolytic degradation.[3] Exposure to UV light can induce the opening of the barbiturate ring and may also cause dealkylation at the C-5 position in substituted derivatives.[3][4] For some barbiturates, photolysis can lead to the formation of an isocyanate intermediate following the ring cleavage.[4] Therefore, solutions should be protected from light to ensure stability.
Q4: How should I prepare and store solutions of 1-Methylbarbituric acid to minimize degradation?
A4: To minimize degradation, solutions should be prepared fresh using a neutral pH buffer if possible. Avoid highly alkaline or acidic conditions unless required for experimental purposes. Solutions should be stored in amber vials or otherwise protected from light and kept at refrigerated temperatures (2-8 °C) to slow the rate of hydrolysis. For long-term storage, consider preparing solutions in a non-aqueous solvent or storing the compound in its solid state in a cool, dark, and dry place.
Troubleshooting Guide
Issue: I am observing unexpected or new peaks in my HPLC analysis of a 1-Methylbarbituric acid sample.
-
Possible Cause: This is a common sign of degradation. If your sample was prepared in an aqueous solution, especially if the pH is neutral to alkaline, you are likely observing hydrolytic degradation products such as N-methylmalonuric acid or its subsequent degradants.[2]
-
Solution:
-
Confirm the identity of the new peaks by using a mass spectrometer (LC-MS) to determine their molecular weights.
-
Analyze a freshly prepared standard to confirm it does not contain the impurity peaks.
-
Review your sample preparation and storage procedures. Ensure the pH of your solvent is controlled and that samples are analyzed promptly after preparation or stored properly (protected from light, refrigerated) to prevent further degradation.
-
Issue: The concentration of my 1-Methylbarbituric acid stock solution appears to decrease over time.
-
Possible Cause: A decrease in the concentration of the parent compound is a direct result of its degradation. The rate of degradation is influenced by pH, temperature, and exposure to light.[2][3] Alkaline solutions will cause rapid hydrolysis.[2]
-
Solution:
-
Perform a stability study of your solution in your chosen solvent and storage conditions. Analyze the solution at regular time intervals to determine the rate of degradation.
-
For quantitative applications, always use freshly prepared solutions. If solutions must be stored, keep them at a neutral or slightly acidic pH, refrigerated, and protected from light.
-
Issue: My degradation study results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results in forced degradation studies often stem from poor control over experimental parameters. Key factors influencing barbiturate degradation are pH, temperature, concentration of the stressor (e.g., NaOH, HCl, H₂O₂), and light intensity.[5][6]
-
Solution:
-
pH Control: Use calibrated pH meters and buffered solutions where appropriate. Remember that the pH of your solution can change upon heating.
-
Temperature Control: Use a calibrated water bath or oven to maintain a consistent temperature throughout the experiment.
-
Light Exposure: For photostability studies, ensure a consistent light source and distance from the sample as specified in ICH Q1B guidelines.[5] For other studies, ensure all samples are equally protected from ambient light.
-
Atmosphere: For oxidative studies, ensure consistent exposure to the oxidizing agent. For hydrolytic studies, consider purging with an inert gas like nitrogen to prevent concurrent oxidation.
-
Degradation Pathways and Mechanisms
The degradation of 1-Methylbarbituric acid is primarily studied under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Alkaline Hydrolysis
This is the most significant degradation pathway for 1-Methylbarbituric acid. The barbiturate ring is susceptible to cleavage by hydroxide ions. The reaction begins with the nucleophilic attack of a hydroxide ion on a carbonyl carbon of the pyrimidine ring, leading to ring opening. The primary product is N-Methylmalonuric acid, which is unstable and can further degrade through decarboxylation.
Caption: Alkaline hydrolysis pathway of 1-Methylbarbituric acid.
Acid Hydrolysis
Under strongly acidic conditions (e.g., refluxing in HCl) and with prolonged exposure, the barbiturate ring can also undergo hydrolysis.[7] This process is generally slower than alkaline hydrolysis. The reaction also proceeds via ring cleavage to yield malonic acid derivatives.[7]
Photodegradation
Exposure to UV radiation can provide the energy needed to break bonds within the 1-Methylbarbituric acid molecule. The degradation can proceed through different routes, including the opening of the pyrimidine ring, potentially forming an isocyanate intermediate, similar to other barbiturates.[4]
Summary of Degradation Conditions
The following table summarizes the conditions used in forced degradation studies for barbiturates and the expected outcomes.
| Stress Condition | Reagent/Parameters | Typical Conditions | Expected Primary Degradation Pathway |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M HCl, heated at 60-80°C | Slow hydrolytic ring cleavage[5][7] |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M NaOH, room temp or heated | Rapid hydrolytic ring cleavage[2][5] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3-30% H₂O₂ at room temperature | Oxidation of the ring[8] |
| Thermal | Heat | Stored at >50°C in solid or solution state | Can accelerate hydrolysis or other reactions[6] |
| Photolytic | Light Source (UV/Visible) | ICH Q1B recommended light exposure | Ring opening and/or rearrangements[4][5] |
Experimental Protocols
Protocol: Forced Degradation by Alkaline Hydrolysis
This protocol outlines a typical procedure for studying the degradation of 1-Methylbarbituric acid under alkaline stress conditions.[5][8]
1. Materials and Reagents:
-
1-Methylbarbituric acid
-
0.1 M Sodium Hydroxide (NaOH), analytical grade
-
0.1 M Hydrochloric Acid (HCl), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV/PDA detector
2. Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of 1-Methylbarbituric acid in 10 mL of HPLC-grade water to prepare a 1 mg/mL stock solution.
3. Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M NaOH.
-
Dilute to the mark with water. This results in a final concentration of 100 µg/mL in 0.01 M NaOH.
-
Prepare a "time zero" sample immediately by taking a 1 mL aliquot and neutralizing it with 1 mL of 0.01 M HCl, then diluting for analysis.
-
Incubate the remaining stressed sample in a water bath at 60°C.
4. Time-Point Sampling:
-
Withdraw aliquots from the stressed sample at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize each aliquot with an equimolar amount of HCl to quench the degradation reaction.
5. HPLC Analysis:
-
Analyze the time-zero and stressed samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of degradation product peaks.
6. Data Evaluation:
-
Calculate the percentage of degradation at each time point.
-
Establish mass balance by comparing the decrease in the parent peak with the increase in degradant peaks.[6]
Caption: Workflow for a forced degradation experiment.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical degradation of barbituric acid derivatives. Part 8: Photolysis of sodium salts of barbiturates in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric Acid [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as N-methylbarbituric acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes?
Low yield is a common issue that can stem from several factors. Systematically investigating the following can help identify the root cause:
-
Reagent Quality: The purity of starting materials is crucial. Malonic acid should be pure, and N-methylurea should be dry, as moisture can interfere with the condensation reaction. If using a base like sodium ethoxide, it must be anhydrous as it is highly hygroscopic and its decomposition will reduce its efficacy.
-
Reaction Conditions:
-
Temperature: The reaction requires careful temperature control. Excessive heat can lead to the decomposition of N-methylurea, forming byproducts and reducing the yield.
-
Reaction Time: Insufficient reaction time will result in an incomplete reaction. It is important to monitor the reaction's progress, for example by using thin-layer chromatography (TLC).
-
-
Moisture Control: The presence of water can lead to the hydrolysis of acetic anhydride, a key reagent for dehydration in some protocols, and can also promote the decomposition of intermediates. Ensure all glassware is oven-dried and that anhydrous solvents are used where specified.
-
Incomplete Cyclization: The final ring-closing step to form the pyrimidine-trione structure may be incomplete. This can be influenced by the reaction time, temperature, and the effectiveness of the condensing agent.
Q2: I observe the formation of multiple spots on my TLC plate, indicating byproducts. How can I minimize their formation?
The presence of multiple byproducts suggests that side reactions are occurring. To enhance the selectivity of your reaction, consider the following adjustments:
-
Optimize Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower or more precisely controlled temperature may improve the selectivity for the target product.
-
Adjust Reagent Stoichiometry: The ratio of reactants can significantly impact the outcome. An excess of one reactant may favor a particular side reaction. Carefully control the molar ratios of malonic acid (or diethyl malonate), N-methylurea, and the condensing agent.
-
Control the Rate of Addition: In protocols using acetic anhydride, slow, dropwise addition is recommended. This helps to control the exothermic nature of the reaction and maintain a more consistent reaction temperature, minimizing byproduct formation.
Q3: I am having difficulty purifying the final product. What are the common impurities and how can they be removed?
Purification of this compound is typically achieved by recrystallization. Common impurities may include:
-
Unreacted Starting Materials: Malonic acid and N-methylurea may remain if the reaction is incomplete.
-
Intermediates: Incomplete cyclization can lead to the presence of acyclic urea-malonic acid adducts.
-
Byproducts from Side Reactions: These can include products from the decomposition of N-methylurea or self-condensation of malonic acid.
Recommended Purification Protocol:
Recrystallization from ethanol is a commonly reported and effective method for purifying the final product.[1] The crude solid is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals can then be collected by filtration.
Q4: Can I use diethyl malonate instead of malonic acid?
Yes, diethyl malonate is a common starting material for the synthesis of barbituric acids. The reaction with N-methylurea is typically carried out in the presence of a strong base, such as sodium ethoxide in ethanol. This method often results in good yields.
Data Presentation: Synthesis Protocol Comparison
The following table summarizes quantitative data from two common synthesis protocols for this compound, allowing for easy comparison of reaction conditions and reported yields.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | Malonic acid, N-methylurea | Diethyl malonate, Methylurea |
| Condensing Agent/Catalyst | Acetic anhydride in acetic acid | Sodium ethoxide in ethanol |
| Reaction Temperature | 70°C initially, then 90°C | Reflux |
| Reaction Time | 3 hours at 90°C | 24 hours |
| Reported Yield | 65.8%[1] | 82% |
| Purification Method | Recrystallization from ethanol | Acidification and recrystallization |
Experimental Protocols
Protocol 1: Synthesis from Malonic Acid and N-Methylurea
This protocol is adapted from a literature procedure.[1]
Materials:
-
Malonic acid (0.79 mol)
-
N-methylurea (0.68 mol)
-
Acetic acid (180 mL)
-
Acetic anhydride (1.37 mol)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve malonic acid and N-methylurea in acetic acid.
-
Heat the solution to 70°C with stirring.
-
Slowly add acetic anhydride dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 90°C and continue stirring for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure.
-
Treat the resulting residue with ethanol to precipitate the crude product.
-
Collect the solid by filtration and purify by recrystallization from ethanol.
Protocol 2: Synthesis from Diethyl Malonate and Methylurea
Materials:
-
Diethyl malonate (1.70 mol)
-
Methylurea (1.31 mol)
-
Sodium metal (1.32 mol)
-
Absolute ethanol (1.2 L)
-
2N Hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve methylurea in absolute ethanol.
-
Carefully add sodium metal in portions to the solution and stir for 1 hour to form sodium ethoxide.
-
Slowly add a solution of diethyl malonate in absolute ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 3-4 with 2N HCl.
-
Cool the solution to induce crystallization.
-
Collect the pale yellow powder by filtration, wash with water, and dry.
Visualizations
The following diagrams illustrate the synthesis pathway, a troubleshooting workflow for low yield, and the relationship between key reaction parameters and the final product yield.
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Relationship between key parameters and product yield.
References
Technical Support Center: Analysis of 1-Methylbarbituric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 1-Methylbarbituric acid by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in 1-Methylbarbituric acid?
A1: Impurities in 1-Methylbarbituric acid can originate from various stages of the manufacturing process.[1] These include:
-
Starting Materials: Unreacted N-methylurea or malonic acid from the synthesis process.[2]
-
Intermediates and By-products: Compounds formed during the reaction, such as incompletely cyclized products or derivatives from side reactions. The synthesis of barbituric acid derivatives can sometimes result in structurally similar impurities.[3][4]
-
Degradation Products: 1-Methylbarbituric acid may degrade under certain storage or experimental conditions.
-
Reagents and Solvents: Residual solvents or reagents used during synthesis and purification.[1]
Q2: What type of HPLC column is recommended for analyzing 1-Methylbarbituric acid and its impurities?
A2: A reverse-phase (RP) HPLC column is typically recommended for the analysis of 1-Methylbarbituric acid.[5][6] C18 columns are a common choice for separating barbiturates and related compounds.[7] A column with low silanol activity, such as a Newcrom R1, has also been shown to be effective.[5]
Q3: What is a suitable mobile phase for this analysis?
A3: A common mobile phase for separating 1-Methylbarbituric acid is a mixture of acetonitrile (MeCN) and water, with an acidic modifier.[5][6] Phosphoric acid is often used to control the pH and improve peak shape.[5][8] For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[5][6]
Q4: What detection wavelength should be used for 1-Methylbarbituric acid and its impurities?
A4: A UV detector is commonly used for the analysis of barbiturates. A detection wavelength of 254 nm is often suitable for these compounds.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of 1-Methylbarbituric acid.
Chromatographic & Peak-Related Issues
Q5: My chromatogram shows significant peak tailing for the main 1-Methylbarbituric acid peak. What could be the cause?
A5: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.[10]
-
Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with phosphoric or formic acid) to suppress this interaction.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained substances or the stationary phase may be degrading. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[11]
Q6: I am observing unexpected peaks (ghost peaks) in my chromatogram, even during a blank run. What is the source of these peaks?
A6: Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and that the mobile phase has been freshly prepared.[11]
-
Carryover from Previous Injections: The injector or column may be contaminated from a previous, more concentrated sample. Clean the injector and run several blank gradients to wash the column.[10]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause extraneous peaks. Whenever possible, dissolve your sample in the initial mobile phase.[12]
Q7: The retention time of my 1-Methylbarbituric acid peak is drifting between injections. How can I stabilize it?
A7: Retention time drift is often related to the stability of the HPLC system and mobile phase:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes.[11]
-
Mobile Phase Composition Changes: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If preparing the mobile phase manually, ensure it is well-mixed and degassed.[13]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[11]
-
Pump and Flow Rate Issues: Check for leaks in the pump and ensure the flow rate is stable and accurate.[12]
System & Pressure Issues
Q8: The system backpressure is unusually high. What should I do?
A8: High backpressure typically indicates a blockage in the system:
-
Column or Frit Blockage: The most common cause is a clogged inlet frit on the analytical or guard column, often due to particulate matter from the sample.[12] First, try reversing and flushing the column (disconnected from the detector). If this doesn't resolve the issue, the frit may need to be replaced.
-
Blocked Tubing or Injector: Disconnect the column and check the pressure of the system without it to isolate the source of the blockage.[12]
Q9: My system backpressure is fluctuating. What is the likely cause?
A9: Fluctuating pressure is often due to air in the system or faulty pump components:
-
Air Bubbles in the Pump: Degas the mobile phase thoroughly and purge the pump to remove any trapped air bubbles.[11]
-
Faulty Check Valves or Pump Seals: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and inconsistent flow rates. These may need to be cleaned or replaced.[12]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of 1-Methylbarbituric Acid
This protocol outlines a standard reverse-phase HPLC method for the separation and identification of impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the 1-Methylbarbituric acid sample.
- Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- A table summarizing the HPLC conditions is provided below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Table 1: HPLC System Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Solvent Gradient Program
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the percentage area of each impurity peak relative to the total area of all peaks to determine the impurity levels.
- For identification of unknown impurities, techniques like LC-MS can be employed.[14]
Visualizations
Caption: Workflow for HPLC Impurity Identification.
Caption: HPLC Troubleshooting Logic Diagram.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. N-METHYLBARBITURIC ACID | 2565-47-1 [chemicalbook.com]
- 3. Identification of 5-ethyl-5-(2-methylbutyl)barbituric acid as an impurity of manufacture in amobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barbituric acid - Wikipedia [en.wikipedia.org]
- 5. Separation of 1-Methyl barbituric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 1-Methyl barbituric acid | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. Preparing the Mobile Phases : Shimadzu (Europe) [shimadzu.eu]
- 9. aapco.org [aapco.org]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ijprajournal.com [ijprajournal.com]
Technical Support Center: Synthesis of N-Methylbarbituric Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylbarbituric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Methylbarbituric acid?
A1: A widely used method for the synthesis of N-Methylbarbituric acid involves the reaction of N-methylurea with malonic acid in a mixture of acetic acid and acetic anhydride.[1] Acetic anhydride is added dropwise to a solution of malonic acid and N-methylurea in acetic acid at 70°C. The reaction temperature is then raised to 90°C and maintained for several hours.[1]
Q2: What is the role of acetic anhydride in this synthesis?
A2: Acetic anhydride serves as a dehydrating agent in the reaction between N-methylurea and malonic acid. This condensation reaction forms the pyrimidine ring of the barbituric acid structure, and the removal of water by the acetic anhydride drives the reaction to completion.
Q3: Are there alternative solvents that can be used for this synthesis?
A3: While the acetic acid/acetic anhydride system is a documented method for N-Methylbarbituric acid, other solvent systems are employed for the synthesis of barbituric acid and its derivatives. For instance, absolute ethanol is commonly used as a solvent for the condensation of diethyl malonate and urea in the presence of a strong base like sodium ethoxide to produce barbituric acid.[2][3] For certain derivatives, N,N-dimethylformamide (DMF) has been shown to promote the reaction.[4] The choice of solvent can significantly impact reaction yield and purity.
Q4: How can I purify the synthesized N-Methylbarbituric acid?
A4: Recrystallization is a common method for purifying N-Methylbarbituric acid. Ethanol is a suitable solvent for this purpose.[1] The crude product is dissolved in hot ethanol and allowed to cool slowly, which results in the formation of purer crystals. For barbituric acid, purification can also be achieved by recrystallization from a hot water/ethanol mixture or by dissolving it in hot water and then cooling.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction is heated to and maintained at the specified temperature (90°C) for the recommended duration (3 hours).[1] |
| Verify the purity and dryness of the starting materials (N-methylurea and malonic acid). Moisture can inhibit the reaction. | ||
| Improper stoichiometry of reactants. | Carefully measure and use the correct molar ratios of N-methylurea, malonic acid, and acetic anhydride as specified in the protocol. | |
| Product is a Pale Yellow Solid Instead of White Crystals | Presence of impurities. | Purify the crude product by recrystallization from ethanol.[1] Activated charcoal can be used during recrystallization to decolorize the solution.[3] |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried after filtration, preferably under vacuum. | |
| Difficulty in Precipitating the Product | The product is too soluble in the reaction mixture at room temperature. | After cooling the reaction mixture to room temperature, try placing it in an ice bath to further decrease the solubility and promote precipitation. |
| Insufficient concentration of the product. | If possible, carefully remove some of the solvent under reduced pressure to concentrate the solution before cooling. | |
| Melting Point of the Product is Lower than the Literature Value | Presence of impurities. | Repeat the recrystallization process until a constant and sharp melting point is achieved. The reported melting point for N-Methylbarbituric acid is in the range of 131.2-133.1 °C.[1] |
| Incorrect product formation. | Characterize the product using analytical techniques such as NMR, IR, or mass spectrometry to confirm its identity. |
Experimental Protocols
Synthesis of N-Methylbarbituric Acid[1]
-
To a solution of malonic acid (80 g, 0.79 mol) and N-methylurea (50 g, 0.68 mol) in 180 mL of acetic acid, slowly add acetic anhydride (130 mL, 1.37 mol) dropwise at 70°C.
-
After the addition is complete, increase the temperature of the reaction mixture to 90°C.
-
Maintain stirring at 90°C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Remove the solvent by distillation under reduced pressure.
-
Treat the resulting residue with 350 mL of ethanol to precipitate a pale yellow solid.
-
Collect the solid by filtration.
-
Purify the solid by recrystallization from ethanol to obtain crystalline N-Methylbarbituric acid.
Visualizations
Caption: Workflow for the synthesis and purification of N-Methylbarbituric acid.
Caption: Decision-making flowchart for troubleshooting low product yield.
References
Technical Support Center: Catalyst Selection for Efficient 1-Methylbarbituric Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Methylbarbituric acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on catalyst performance, and complete experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-Methylbarbituric acid, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is the yield of 1-Methylbarbituric acid consistently low?
A1: Low yields can stem from several factors:
-
Inefficient Catalyst: The choice of catalyst is crucial for driving the reaction to completion. Sodium alkoxides, such as sodium ethoxide or sodium methoxide, are commonly used and are generally effective. Ensure the catalyst is fresh and anhydrous, as moisture can significantly reduce its activity.
-
Incomplete Reaction: The condensation reaction between diethyl malonate and methylurea requires sufficient time and temperature to proceed to completion. Inadequate heating or shortened reaction times will result in a lower yield. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material has been consumed.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include the hydrolysis of diethyl malonate or the self-condensation of the starting materials. Maintaining anhydrous conditions and appropriate reaction temperatures can help minimize these side reactions.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. Ensure pH is carefully adjusted during acidification to fully precipitate the product. When recrystallizing, use a minimal amount of hot solvent to avoid dissolving a large portion of the product.
Q2: What are the common impurities observed in the synthesis of 1-Methylbarbituric acid and how can they be removed?
A2: Common impurities include unreacted starting materials (diethyl malonate and methylurea) and side products from competing reactions.
-
Identification: Impurities can be identified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Removal:
-
Recrystallization: This is the most common method for purifying 1-Methylbarbituric acid. A suitable solvent system, such as an ethanol/water mixture, can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Chromatography: For challenging separations, column chromatography using silica gel can be employed to isolate the pure product.
-
Washing: Washing the crude product with cold water can help remove water-soluble impurities like unreacted methylurea.
-
Q3: The reaction seems to stall and does not proceed to completion. What could be the issue?
A3: A stalled reaction is often due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The presence of moisture is a primary cause of catalyst deactivation for sodium alkoxides. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Insufficient Catalyst: The molar ratio of the catalyst to the reactants is critical. A suboptimal amount of catalyst may not be sufficient to drive the reaction forward.
-
Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier. Ensure the reaction mixture is being heated to the appropriate temperature for the chosen solvent and catalyst system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 1-Methylbarbituric acid?
A1: The most widely used and generally efficient method is the condensation of diethyl malonate with N-methylurea in the presence of a strong base, typically a sodium alkoxide like sodium ethoxide or sodium methoxide, in an alcoholic solvent.
Q2: Are there alternative, greener synthetic routes for 1-Methylbarbituric acid?
A2: While the classical condensation method is prevalent, research into greener alternatives is ongoing. This includes the use of solid acid catalysts or solvent-free reaction conditions to minimize environmental impact. However, these methods may require further optimization to achieve the high yields of traditional approaches.
Q3: What safety precautions should be taken during the synthesis of 1-Methylbarbituric acid?
A3: 1-Methylbarbituric acid and its precursors can be hazardous.[1] It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle sodium alkoxides with extreme care as they are corrosive and react violently with water.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Catalyst Performance Data
The selection of a suitable catalyst is paramount for achieving high efficiency in the synthesis of 1-Methylbarbituric acid. The following table summarizes performance data for common catalysts used in the synthesis of N-substituted barbituric acids, providing a basis for catalyst selection and process optimization.
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Diethyl malonate, 1,3-Dimethylurea | n-Butanol/Toluene | 100-120 | 9 | 75 | Patent CN101190898A |
| Acetic Anhydride | Malonic acid, N-Methylurea | Acetic acid | 90 | 3 | 65.8 | ChemicalBook CB7233800 |
Note: The data for Sodium Ethoxide is for the synthesis of the closely related 1,3-dimethylbarbituric acid and serves as a strong indicator for 1-methylbarbituric acid synthesis.
Experimental Protocols
Below are detailed methodologies for two common synthetic routes to N-methylated barbituric acids.
Protocol 1: Condensation of Diethyl Malonate with N-Methylurea using a Sodium Alkoxide Catalyst
This protocol is adapted from the synthesis of related barbituric acid derivatives and is a general procedure for the synthesis of 1-Methylbarbituric acid.
Workflow Diagram:
Caption: Workflow for 1-Methylbarbituric Acid Synthesis via Condensation.
Materials:
-
Diethyl malonate
-
N-Methylurea
-
Sodium metal
-
Anhydrous ethanol
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in anhydrous ethanol under an inert atmosphere. This reaction is exothermic.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate, followed by a solution of N-methylurea in anhydrous ethanol.
-
Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the crude 1-Methylbarbituric acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Protocol 2: Synthesis of N-Methylbarbituric Acid using Malonic Acid and Acetic Anhydride
This protocol provides an alternative route to N-methylated barbituric acids.
Workflow Diagram:
Caption: Workflow for N-Methylbarbituric Acid Synthesis via Acetic Anhydride.
Materials:
-
Malonic acid
-
N-Methylurea
-
Acetic acid
-
Acetic anhydride
-
Ethanol
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of malonic acid and N-methylurea in acetic acid.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride dropwise to the solution while maintaining the temperature at 70°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 90°C and stir for 3 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent by distillation under reduced pressure. Treat the resulting residue with ethanol to precipitate a solid.
-
Purification: Purify the solid by recrystallization from ethanol to obtain the final crystalline product.
References
Technical Support Center: Preparation of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-methylbarbituric acid. The information is tailored for researchers, scientists, and drug development professionals to help minimize reaction times and troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor in minimizing the reaction time for the synthesis of 1-methylbarbituric acid?
A1: The application of microwave irradiation is the most effective method for drastically reducing the reaction time.[1][2][3][4] Conventional heating methods often require several hours of reflux, whereas microwave-assisted synthesis can frequently reduce the reaction time to a matter of minutes, often with improved yields.[1][2][3]
Q2: What are the primary reactants for synthesizing 1-methylbarbituric acid?
A2: The most common laboratory synthesis involves the condensation reaction between diethyl malonate and methylurea.[5]
Q3: What is the role of the base in this reaction, and which one is typically used?
A3: A strong base is required to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate that attacks the carbonyl carbon of methylurea. Sodium ethoxide, prepared in situ by dissolving sodium metal in absolute ethanol, is a commonly used base for this synthesis.[6][7]
Q4: Can other catalysts be used to accelerate the reaction?
A4: Yes, various catalysts can be employed to speed up the condensation reaction. For related barbituric acid syntheses, both acid and base catalysts have been utilized. Some newer methods employ environmentally friendly catalysts, which can also contribute to faster reaction times under specific conditions.
Q5: How critical are anhydrous conditions for this reaction?
A5: Maintaining anhydrous (dry) conditions is crucial. Any moisture present in the reactants or solvent can react with the strong base (e.g., sodium ethoxide), reducing its effectiveness and leading to lower yields and potentially longer reaction times to achieve the desired conversion.
Troubleshooting Guides
Issue 1: The reaction is proceeding very slowly or not at all.
-
Question: My reaction to synthesize 1-methylbarbituric acid has been refluxing for several hours with little to no product formation. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Inadequate Base: The sodium ethoxide may not have formed correctly or may have been neutralized.
-
Solution: Ensure the sodium metal used was fresh and clean, and that the ethanol was absolute (anhydrous). Prepare the sodium ethoxide solution carefully, ensuring all the sodium has reacted before adding the other reactants.[6]
-
-
Presence of Moisture: Water in the reagents or glassware can quench the base.
-
Solution: Thoroughly dry all glassware in an oven before use. Use anhydrous diethyl malonate and ensure the methylurea is dry.
-
-
Insufficient Temperature: The reaction may not be reaching the required temperature for the condensation to occur efficiently.
-
Issue 2: The yield of 1-methylbarbituric acid is significantly lower than expected.
-
Question: I have obtained my final product, but the yield is very low. What are the likely reasons?
-
Answer and Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Side Reactions: The presence of water can lead to the hydrolysis of diethyl malonate.
-
Solution: As mentioned previously, ensure strictly anhydrous conditions.
-
-
Loss During Workup: The product may be lost during the purification steps.
-
Issue 3: The final product is impure.
-
Question: My final 1-methylbarbituric acid product shows significant impurities in the NMR spectrum. How can I improve its purity?
-
Answer and Troubleshooting Steps:
-
Unreacted Starting Materials: The most common impurities are unreacted diethyl malonate or methylurea.
-
Solution: During the workup, a wash with a dilute basic solution (e.g., sodium bicarbonate) can help remove unreacted acidic diethyl malonate. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) is an effective final purification step.
-
-
Side Products: Unwanted side reactions can generate impurities.
-
Solution: Adhering to optimal reaction conditions (temperature, time, anhydrous environment) will minimize the formation of side products.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Barbituric Acid Derivative Synthesis
| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield | Reference |
| Conventional Heating | Sodium Ethoxide | Absolute Ethanol | Reflux (~110 °C) | 7 hours | 72-78% | [6][7] |
| Microwave Irradiation | None (Solvent-free) | None | Microwave | 30-80 seconds | 86-98% | |
| Microwave Irradiation | None | Water/Ethanol | Microwave | 5-10 minutes | 96-98% | [1] |
Note: Data for microwave irradiation is based on the synthesis of related barbituric acid derivatives and illustrates the significant reduction in reaction time compared to conventional methods for the parent compound.
Experimental Protocols
Protocol 1: Conventional Synthesis of 1-Methylbarbituric Acid
This protocol is adapted from the well-established synthesis of barbituric acid.[6][7]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate (anhydrous)
-
Methylurea (dry)
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere. This reaction is exothermic.
-
Addition of Reactants: To the resulting sodium ethoxide solution, add diethyl malonate (1 equivalent). Then, add a solution of dry methylurea (1 equivalent) dissolved in hot absolute ethanol.
-
Reaction: Heat the mixture to reflux using an oil bath set at approximately 110 °C. Maintain reflux for about 7 hours. A white precipitate of the sodium salt of 1-methylbarbituric acid should form.
-
Workup and Isolation:
-
After cooling, add hot water to dissolve the precipitate.
-
Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in an oven.
-
Protocol 2: Microwave-Assisted Synthesis of 1-Methylbarbituric Acid (Adapted)
This is a generalized protocol adapted from rapid microwave-assisted syntheses of other barbituric acid derivatives.[1][2][3]
Materials:
-
Diethyl malonate
-
Methylurea
-
Ethanol/Water mixture (as solvent, if not solvent-free)
-
Microwave reactor
Procedure:
-
Mixing Reactants: In a microwave-safe reaction vessel, mix equimolar amounts of diethyl malonate and methylurea. If a solvent is used, add a small volume of an ethanol/water mixture.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set power and temperature for a short duration (e.g., 5-10 minutes). The optimal time and power should be determined empirically.
-
Isolation: After the reaction is complete (monitored by TLC), cool the reaction mixture. The product may precipitate directly. If so, collect it by filtration. If not, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization.
Visualizations
Caption: Conventional synthesis workflow for 1-methylbarbituric acid.
Caption: Troubleshooting logic for 1-methylbarbituric acid synthesis.
References
Technical Support Center: Isolating Pure 1-Methylbarbituric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of isolating pure 1-Methylbarbituric acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 1-Methylbarbituric acid.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Precipitate After Acidification | 1. Incomplete Reaction: The initial condensation reaction between diethyl malonate and methylurea may not have gone to completion. 2. Product is Too Soluble: The product may be soluble in the work-up solvent system, even at low pH. 3. pH is Not Sufficiently Acidic: The pH of the solution may not be low enough to fully protonate the salt of 1-methylbarbituric acid. | 1. Verify Reaction Completion: Before work-up, check the reaction progress using Thin Layer Chromatography (TLC). 2. Concentrate the Solution: If the product is suspected to be soluble, carefully reduce the volume of the solvent under reduced pressure before cooling. 3. Ensure Proper Acidification: Check the pH with a pH meter or universal indicator paper to ensure it is in the range of 1-2. Add more acid if necessary. |
| Oily Product Instead of Crystalline Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent. 2. Rapid Precipitation: Cooling the solution too quickly can cause the product to oil out instead of forming crystals. 3. Incorrect Solvent for Recrystallization: The chosen solvent may not be ideal for inducing crystallization of 1-methylbarbituric acid. | 1. Purification: Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold water or a non-polar solvent). Consider purification by column chromatography if impurities are persistent. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Solvent Screening: Perform small-scale recrystallization trials with different solvents or solvent mixtures (e.g., ethanol/water, methanol/water, toluene). |
| Product is Colored (Yellow or Brown) | 1. Side Reactions: Decomposition of starting materials or product due to high reaction temperatures or prolonged reaction times can lead to colored impurities. 2. Presence of Impurities from Starting Materials: The initial reactants may contain colored impurities. | 1. Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat for a short period, then filter the hot solution to remove the carbon and colored impurities before recrystallization. 2. Check Starting Material Purity: Ensure the purity of diethyl malonate and methylurea before starting the synthesis. |
| Low Yield of Pure Product | 1. Hydrolysis of Diethyl Malonate: The ester can be hydrolyzed under the basic reaction conditions, especially in the presence of water. 2. Incomplete Cyclization: The reaction may not have proceeded to full cyclization to form the barbiturate ring. 3. Loss of Product During Work-up: The product may have some solubility in the wash solvents or mother liquor. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis. 2. Optimize Reaction Conditions: Ensure the reaction is carried out for the recommended time and at the appropriate temperature to favor cyclization. 3. Minimize Washes: Use minimal amounts of cold solvent for washing the precipitate. The mother liquor can be concentrated and cooled again to recover more product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 1-Methylbarbituric acid?
A1: While yields can vary depending on the specific reaction conditions and scale, a typical yield for the synthesis of N-substituted barbituric acids is in the range of 70-85%.[1]
Q2: What is a suitable solvent for recrystallizing 1-Methylbarbituric acid?
A2: Recrystallization can often be achieved from water, ethanol, or a mixture of ethanol and water.[2] For barbituric acid derivatives, methanol has also been used successfully.[3] Toluene can be another option for recrystallization.[4]
Q3: How can I confirm the purity of my isolated 1-Methylbarbituric acid?
A3: Purity can be assessed by several methods. Melting point determination is a quick check; a sharp melting point close to the literature value indicates high purity. For more rigorous analysis, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[5][6]
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include unreacted starting materials (diethyl malonate and methylurea), the open-chain condensation product that has not cyclized, and byproducts from the hydrolysis of the ester or the final product under harsh work-up conditions.
Q5: Can I use column chromatography for purification?
A5: Yes, if recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A reverse-phase column with a mobile phase of acetonitrile and water with a small amount of acid (like phosphoric or formic acid) can be effective for separating 1-Methylbarbituric acid from impurities.[5][6]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of barbituric acid derivatives. Note that these are general values and may vary for 1-Methylbarbituric acid.
| Parameter | Typical Value / Range | Reference |
| Yield | 70 - 85% | [1] |
| Purity (after recrystallization) | >98% | [7] |
| Recrystallization Solvent Ratio (Ethanol:Water) | Varies, start with dissolving in hot ethanol and add hot water dropwise until turbidity appears, then cool. | [2][8] |
| HPLC Mobile Phase (for purity analysis) | Acetonitrile, Water, and Phosphoric Acid | [5][6] |
Experimental Protocols
Protocol 1: General Work-up Procedure for Isolating 1-Methylbarbituric Acid
-
Cooling the Reaction Mixture: After the condensation reaction is complete, allow the reaction mixture to cool to room temperature.
-
Removal of Solvent: If the reaction was performed in an alcohol like ethanol, remove the solvent under reduced pressure.
-
Dissolution of the Salt: Dissolve the resulting solid residue in a minimum amount of warm water.
-
Acidification: Slowly add a dilute solution of hydrochloric acid (e.g., 2 M HCl) with stirring until the pH of the solution is between 1 and 2. This will cause the 1-Methylbarbituric acid to precipitate.
-
Crystallization: Cool the mixture in an ice bath to ensure complete precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with a small amount of cold water to remove any remaining salts and acid.
-
Drying: Dry the purified 1-Methylbarbituric acid in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Recrystallization of 1-Methylbarbituric Acid
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude 1-Methylbarbituric acid in a flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until it is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. Filter the hot solution to remove the carbon.
-
Inducing Crystallization: If using a solvent pair, add the less soluble solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly turbid. If using a single solvent, simply allow the solution to cool slowly.
-
Cooling: Let the solution cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly.
Experimental Workflow Diagram
Caption: Workflow for the work-up and purification of 1-Methylbarbituric acid.
References
- 1. repository.gatech.edu [repository.gatech.edu]
- 2. researchgate.net [researchgate.net]
- 3. US3324125A - Barbituric acid derivatives - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Separation of 1-Methyl barbituric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 1-Methyl barbituric acid | SIELC Technologies [sielc.com]
- 7. Barbituric acid synthesis - chemicalbook [chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Comparative Study of N-Alkylated Barbiturates' Activity: A Guide for Researchers
This guide provides an in-depth comparative analysis of N-alkylated barbiturates versus their non-alkylated parent compounds, focusing on their sedative-hypnotic and anticonvulsant activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationships, metabolic considerations, and experimental data to elucidate the impact of N-alkylation on the pharmacological profile of this important class of drugs.
Introduction: The Significance of N-Alkylation in Barbiturate Design
Barbiturates, derivatives of barbituric acid, have been a cornerstone of sedative-hypnotic and anticonvulsant therapy for over a century.[1][2] Their mechanism of action primarily involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing GABAergic inhibitory neurotransmission.[3] The therapeutic utility of barbiturates is intricately linked to their chemical structure, particularly the substitutions at the C5 and N1/N3 positions of the pyrimidine ring.
N-alkylation, the substitution of an alkyl group for a hydrogen atom on one or both of the nitrogen atoms, is a key chemical modification that significantly alters the pharmacokinetic and pharmacodynamic properties of barbiturates. Generally, N-alkylation leads to a more rapid onset of action and a shorter duration of activity.[4] This is attributed to increased lipid solubility, which facilitates faster penetration across the blood-brain barrier, and often, a more rapid metabolic clearance. This guide will explore these principles through a comparative lens, with a focus on well-characterized examples and the experimental methodologies used to quantify these differences.
The Impact of N-Alkylation on Pharmacological Activity: A Mechanistic Overview
The primary molecular target for barbiturates is the GABA-A receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Barbiturates bind to a site on the GABA-A receptor distinct from the GABA and benzodiazepine binding sites, increasing the duration of chloride channel opening and thereby potentiating the inhibitory effect of GABA.[3]
N-alkylation influences this interaction and the overall pharmacological profile in several ways:
-
Increased Lipophilicity: The addition of an alkyl group to the nitrogen atom generally increases the lipophilicity of the molecule. This enhanced lipid solubility allows for more rapid absorption and faster entry into the central nervous system, contributing to a quicker onset of action.
-
Altered Metabolism: N-alkylated barbiturates are often metabolized more rapidly than their non-alkylated counterparts. A key metabolic pathway for some N-alkylated barbiturates is N-dealkylation, which can convert the N-alkylated drug into its corresponding non-alkylated, active metabolite. This metabolic conversion plays a crucial role in the overall duration of action. For instance, mephobarbital is metabolized in the liver to phenobarbital.[1][5]
-
Modified Receptor Interaction: While the fundamental mechanism of action remains the potentiation of GABA-A receptors, the presence of an N-alkyl group can subtly alter the binding affinity and efficacy at the receptor, contributing to differences in potency.
The following diagram illustrates the core mechanism of action of barbiturates and the influence of N-alkylation.
Caption: Mechanism of barbiturate action at the GABA-A receptor.
Comparative Analysis: Mephobarbital vs. Phenobarbital
The most extensively studied pair of N-alkylated and non-alkylated barbiturates is mephobarbital (N-methylphenobarbital) and its parent compound, phenobarbital. This comparison serves as an excellent case study for understanding the effects of N-alkylation.
Chemical Structures:
| Compound | R1 | R2 | R3 |
| Phenobarbital | H | Ethyl | Phenyl |
| Mephobarbital | CH₃ | Ethyl | Phenyl |
Pharmacokinetic and Metabolic Differences:
Mephobarbital is readily absorbed and undergoes extensive metabolism in the liver. A primary metabolic pathway is N-demethylation to form phenobarbital, which is itself an active anticonvulsant with a long half-life.[5] This metabolic conversion means that the chronic administration of mephobarbital results in the accumulation of phenobarbital, which contributes significantly to the overall therapeutic and side-effect profile. Plasma concentrations of phenobarbital in patients treated with mephobarbital can be substantial, while mephobarbital itself is found at much lower levels due to its more rapid metabolism.[5]
Anticonvulsant Activity:
Clinically, both mephobarbital and phenobarbital have been used effectively in the treatment of epilepsy. A double-blind, crossover study found that both drugs were equally effective in reducing seizure frequency in children.[6] However, the study noted that serum phenobarbital levels were significantly higher when patients were taking phenobarbital directly compared to when they were taking mephobarbital.[6] This suggests that while mephobarbital is effective, a significant portion of its anticonvulsant activity in chronic use is likely due to its conversion to phenobarbital.
Sedative and Behavioral Effects:
A long-held clinical impression is that mephobarbital may cause fewer behavioral side effects, such as hyperactivity or irritability, compared to phenobarbital, particularly in children. The aforementioned crossover study did not find a significant difference in behavior as measured by a parent questionnaire.[6] However, some studies have reported that parents perceive mephobarbital to cause less severe behavioral problems.
The following table summarizes the key comparative aspects of mephobarbital and phenobarbital.
| Feature | Phenobarbital | Mephobarbital |
| Structure | Non-N-alkylated | N-methylated |
| Onset of Action | Slower | Faster |
| Metabolism | Primarily hydroxylation and glucuronidation[2] | N-demethylation to phenobarbital, followed by further metabolism[5] |
| Active Metabolite | No | Phenobarbital[5] |
| Half-life | Long (53-118 hours)[6] | Shorter (metabolized more rapidly than phenobarbital)[5] |
| Anticonvulsant Efficacy | Effective against generalized tonic-clonic and partial seizures | Equally effective as phenobarbital in reducing seizure frequency[6] |
| Reported Side Effects | Sedation, cognitive impairment, behavioral changes (hyperactivity in children)[2] | Similar to phenobarbital, but some clinical reports suggest fewer behavioral side effects[6] |
Experimental Protocols for Comparative Activity Assessment
To quantitatively compare the activity of N-alkylated and non-alkylated barbiturates, standardized preclinical experimental models are essential. The following are detailed protocols for assessing anticonvulsant and sedative-hypnotic activity.
Anticonvulsant Activity: The Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Experimental Protocol:
-
Animal Model: Male Swiss-Webster mice (20-25 g) are commonly used.
-
Drug Administration: The test compounds (e.g., phenobarbital and mephobarbital) are dissolved in a suitable vehicle and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A control group receives the vehicle alone.
-
Seizure Induction: At the time of predicted peak effect, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered a positive indication of anticonvulsant activity.
-
Data Analysis: The percentage of animals in each dose group protected from the tonic hindlimb extension is determined. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.
Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.
Sedative-Hypnotic Activity: Loss of Righting Reflex
The loss of the righting reflex is a standard method for assessing the sedative-hypnotic effects of central nervous system depressants.
Experimental Protocol:
-
Animal Model: Male Swiss-Webster mice (20-25 g) are typically used.
-
Drug Administration: The test compounds are administered to different dose groups as described for the MES test.
-
Endpoint: At specified time points after administration, each animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a defined period (e.g., 30 seconds) is considered a positive response, indicating hypnosis.
-
Data Analysis: The percentage of animals in each dose group exhibiting the loss of the righting reflex is calculated. The median hypnotic dose (HD₅₀), the dose that causes hypnosis in 50% of the animals, is determined using probit analysis.
In Vitro Assessment: GABA-A Receptor Binding Assays
To investigate the direct effects of N-alkylated barbiturates on their molecular target, GABA-A receptor binding assays are employed. These assays can determine the binding affinity (Ki) of a compound for the barbiturate binding site on the receptor.
Experimental Protocol (Competitive Binding Assay):
-
Membrane Preparation: Crude synaptic membranes are prepared from whole rat brains or specific brain regions (e.g., cortex, cerebellum).
-
Radioligand: A radiolabeled ligand that binds to the barbiturate site on the GABA-A receptor (e.g., [³⁵S]TBPS) is used.
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (e.g., phenobarbital, mephobarbital).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters (representing bound ligand) is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
A comparative study on isolated frog dorsal root ganglia neurons demonstrated the potency order for GABA-mimetic action to be secobarbital > pentobarbital > hexobarbital > phenobarbital.[3] This in vitro approach provides valuable insights into the direct receptor interactions that underlie the observed in vivo effects.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of N-alkylated barbiturates highlights key SAR principles:
-
N1-Alkylation: As demonstrated with mephobarbital, methylation at the N1 position generally leads to a faster onset and shorter duration of action, often due to altered metabolism.
-
C5-Substituents: The nature of the alkyl or aryl groups at the C5 position is a primary determinant of potency and duration of action. Lipophilicity and steric factors at this position are critical. For instance, increasing the lipophilicity at C5 generally increases hypnotic potency but may also lead to a shorter duration of action due to enhanced metabolic degradation.
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to create predictive models for the anticonvulsant activity of barbiturates.[7] These studies suggest that for activity against MES-induced seizures, topological and electronic properties are highly relevant, whereas for activity against chemically-induced seizures (e.g., with pentylenetetrazol), lipophilicity and molecular geometry are more critical.[7]
Conclusion
N-alkylation is a significant structural modification in barbiturate chemistry that profoundly influences their pharmacological profile. The primary effects of N-alkylation are an increased rate of onset and a shorter duration of action, which can be attributed to enhanced lipophilicity and altered metabolic pathways. The comparative study of mephobarbital and phenobarbital provides a clear clinical and metabolic illustration of these principles.
For researchers in drug discovery and development, a thorough understanding of these structure-activity relationships is crucial. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of novel barbiturate analogs. By combining in vivo assessments of anticonvulsant and hypnotic activity with in vitro receptor binding studies, a comprehensive understanding of the pharmacological effects of N-alkylation can be achieved, paving the way for the design of new therapeutic agents with optimized properties.
References
-
DeLisle, R. K., & G. H. Loew. (1995). Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates. Journal of medicinal chemistry, 38(11), 1999-2009. [Link]
-
Kshirsagar, V. (2023, May 20). Class (47) Structure Activity Relationship (SAR) of Barbiturate | Medicinal Chemistry | B.Pharmacy [Video]. YouTube. [Link]
-
Young, R. S., Alger, P. M., Bauer, L., & Lauderbaugh, D. (1986). A Randomized, Double-Blind, Crossover Study of Phenobarbital and Mephobarbital. Journal of Child Neurology, 1(4), 361–363. [Link]
-
Yakushiji, T., Oyama, Y., & Akaike, N. (1989). Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response. Brain research, 488(1-2), 357–360. [Link]
-
Raines, A., Niner, J. M., & Pace, D. G. (1973). A Comparison of the Anticonvulsant, Neurotoxic and Lethal Effects of Diphenylbarbituric Acid, Phenobarbital and Diphenylhydantoin in the Mouse. The Journal of pharmacology and experimental therapeutics, 186(2), 315–322. [Link]
-
Kupferberg, H. J., & Yonekawa, W. (1979). Mephobarbital and phenobarbital plasma concentrations in epileptic patients treated with mephobarbital. Therapeutic drug monitoring, 1(1), 117–122. [Link]
-
ResearchGate. (n.d.). Fig. 4. Structural activity relationship (SAR) of the target... ResearchGate. [Link]
-
Treston, A. M., & Hooper, W. D. (1985). N-Alkyl barbiturates. A series of compounds for the study of metabolic structure-activity relationships. Arzneimittel-Forschung, 35(11), 1627–1629. [Link]
-
Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 998–1004. [Link]
-
ResearchGate. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Mephobarbital. PubChem. [Link]
-
MacDonald, R. L., & Barker, J. L. (1978). Different actions of anticonvulsant and anesthetic barbiturates revealed by use of cultured mammalian neurons. Science, 200(4343), 775–777. [Link]
-
Wikipedia. (n.d.). Phenobarbital. Wikipedia. [Link]
-
MARKOVA, I. V. (1955). [Barbiturate hyperkinesia in decorticated rats]. Biulleten' eksperimental'noi biologii i meditsiny, 40(10), 47–48. [Link]
-
Penichet, K. O. (2012). A comparison of the toxicity effects of the anticonvulsant eterobarb and phenobarbital in normal human volunteers. Clinical & Experimental Pharmacology. [Link]
Sources
- 1. Mephobarbital | C13H14N2O3 | CID 8271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenobarbital - Wikipedia [en.wikipedia.org]
- 3. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of various derivatives of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, a versatile heterocyclic scaffold. While the parent compound primarily serves as a synthetic precursor, its derivatives have demonstrated a range of promising pharmacological activities. This document summarizes key quantitative data, details experimental methodologies for the cited bioassays, and visualizes the relevant biological pathways to facilitate further research and development in this area.
Data Presentation: Comparative Bioactivity of Pyrimidine-trione Derivatives
The following tables summarize the in vitro bioactivity of different series of this compound derivatives, comparing their anti-diabetic and anticancer potencies. For context, the activity of well-established drugs, Acarbose and 5-Fluorouracil, are included as benchmarks.
Table 1: Anti-Diabetic Activity of 5-aryl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Derivatives
| Compound ID | Substituent (R) | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 4a | 2-Cl | 0.079 ± 0.004 | 0.081 ± 0.004 |
| 4b | 3-Cl | 0.085 ± 0.004 | 0.092 ± 0.004 |
| 4c | 4-Cl | 0.063 ± 0.003 | 0.069 ± 0.003 |
| 4d | 2-Br | 0.071 ± 0.003 | 0.075 ± 0.003 |
| 4e | 4-Br | 0.055 ± 0.002 | 0.050 ± 0.002 |
| Acarbose (Standard) | - | Not Reported | 750.0 ± 1.5 |
Data sourced from a study on 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives. Note that the standard drug, Acarbose, has a significantly higher IC50 value, indicating lower potency in this specific assay compared to the tested derivatives.
Table 2: Cytotoxicity of 5-aryl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Derivatives against Human Cancer Cell Lines
| Compound ID | Substituent (R) | Cytotoxicity IC50 (µM) |
| 4a | 2-Cl | 0.021 ± 0.001 |
| 4b | 3-Cl | 0.029 ± 0.001 |
| 4c | 4-Cl | 0.015 ± 0.001 |
| 4d | 2-Br | 0.019 ± 0.001 |
| 4e | 4-Br | 0.009 ± 0.001 |
| 5-Fluorouracil (Standard) | - | 1.71 - 20.22 (Cell line dependent) |
Data for the pyrimidine-trione derivatives is from the same study as Table 1. The IC50 for 5-Fluorouracil varies depending on the cancer cell line and exposure time. For example, against MCF-7, A549, and Caco-2 cell lines, IC50 values of 1.71, 10.32, and 20.22 µM have been reported, respectively[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme, which is a key target in the management of type 2 diabetes.
-
Enzyme and Substrate Preparation: α-glucosidase from Saccharomyces cerevisiae is dissolved in a potassium phosphate buffer (pH 6.8, 50 mM). The substrate, p-Nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 50 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.[2]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media. Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cultured cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve. 5-Fluorouracil is often used as a standard cytotoxic agent for comparison.[3][4][5]
Visualization of Key Signaling Pathways
The biological activities of this compound derivatives are often attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.
Caption: p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: NLRP3 Inflammasome Activation Pathway.
Caption: Nrf2 Antioxidant Response Pathway. Caption: Nrf2 Antioxidant Response Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Acute myocardial infarction therapy: in vitro and in vivo evaluation of atrial natriuretic peptide and triphenylphosphonium dual ligands modified, baicalin-loaded nanoparticulate system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
A Comparative Guide for Researchers: 1-Methylbarbituric Acid vs. Thiobarbituric Acid Derivatives
In the landscape of scientific research and drug development, the choice of molecular scaffolds is a critical decision that dictates the trajectory of an investigation. Among the myriad of heterocyclic compounds, derivatives of barbituric and thiobarbituric acid have garnered significant attention for their versatile chemical properties and broad spectrum of biological activities. This guide provides an objective comparison between 1-methylbarbituric acid and thiobarbituric acid derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate compound for their studies.
Core Structural Differences and Properties
Barbituric acid and its derivatives are heterocyclic compounds based on a pyrimidine skeleton. The core difference between 1-methylbarbituric acid and thiobarbituric acid lies in their substitution. In 1-methylbarbituric acid, a methyl group is attached to one of the nitrogen atoms, influencing its solubility and reactivity. Thiobarbituric acid, on the other hand, is characterized by the replacement of a carbonyl oxygen with a sulfur atom at the C-2 position. This thionation significantly impacts the electronic properties and biological activity of the molecule.
Figure 1: Structural modifications of the barbituric acid core leading to 1-methylbarbituric acid and thiobarbituric acid.
Thiobarbituric Acid Derivatives: A Workhorse in Research
Thiobarbituric acid (TBA) and its derivatives are extensively utilized across various research disciplines, most notably in the quantification of lipid peroxidation and in medicinal chemistry for their diverse pharmacological activities.
The Thiobarbituric Acid Reactive Substances (TBARS) Assay
A cornerstone application of TBA is the TBARS assay, a widely used method to measure oxidative stress by detecting malondialdehyde (MDA), a byproduct of lipid peroxidation. The assay's popularity stems from its simplicity and sensitivity.
Experimental Protocol: TBARS Assay for Plasma Samples [1][2]
-
Sample Preparation:
-
Reaction with TBA:
-
Quantification:
Figure 2: Workflow of the Thiobarbituric Acid Reactive Substances (TBARS) Assay.
Diverse Biological Activities of Thiobarbituric Acid Derivatives
Thiobarbituric acid derivatives have emerged as privileged structures in medicinal chemistry due to their wide array of biological activities.[3] The sulfur atom at the C-2 position is crucial for many of these properties.
| Biological Activity | Description | Key Findings from Research |
| Anticancer | Derivatives have shown potent cytotoxicity against various cancer cell lines, including lung cancer, melanoma, and neuroblastoma.[4][5][6][7] Some studies suggest they are more effective than their barbituric acid counterparts.[4] | Compounds 1b and 2a, derivatives of thiobarbituric acid, exhibited more potent cytotoxicity to lung cancer cells than the parent compound 1a.[4] Compound 2b was identified as a highly potent compound against melanoma cell lines.[7] |
| Antimicrobial & Antifungal | TBA derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][8] | Unsubstituted biphenyl thiobarbituric acid derivatives were found to be more active antifungal agents than their substituted counterparts.[8] |
| Antioxidant | The radical-scavenging activities of several thiobarbituric acid derivatives have been investigated, showing potential as antioxidants.[3] | Certain derivatives showed competitive EC50 values in comparison to commercial antioxidants like BHA and BHT.[3] |
| Anti-inflammatory | Several TBA derivatives have been reported to possess anti-inflammatory properties.[3][9] | |
| α-Glucosidase Inhibition | Certain TBA derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential for anti-diabetic applications.[9] |
1-Methylbarbituric Acid Derivatives: An Emerging Area
In contrast to the extensive body of research on thiobarbituric acid derivatives, 1-methylbarbituric acid remains a less explored scaffold. However, its unique substitution pattern offers potential for the development of novel compounds with distinct properties.
Applications in Fluorescence Probes
One of the notable applications of 1-methylbarbituric acid is in the synthesis of fluorescent probes. Its structure can be incorporated into larger chromophore systems, and the methyl group can fine-tune the photophysical properties of the resulting molecule.
Potential in Drug Discovery
While direct comparative studies are limited, the core barbiturate structure of 1-methylbarbituric acid suggests its potential as a building block for CNS-active agents, similar to other barbiturates. The N-methylation may influence the lipophilicity and metabolic stability of the derivatives, potentially offering advantages in pharmacokinetic profiles.
Comparative Summary and Future Directions
| Feature | Thiobarbituric Acid Derivatives | 1-Methylbarbituric Acid Derivatives |
| Primary Research Focus | TBARS assay for oxidative stress, diverse biological activities (anticancer, antimicrobial, etc.).[3][4] | Currently less explored, with applications in fluorescent probes. |
| Key Structural Feature | Sulfur atom at the C-2 position.[3] | Methyl group at the N-1 position. |
| Established Protocols | TBARS assay protocol is well-established and widely used.[1][2] | HPLC methods for analysis are available.[10] |
| Data Availability | Extensive quantitative data on biological activities. | Limited publicly available comparative data. |
The choice between 1-methylbarbituric acid and thiobarbituric acid derivatives hinges on the specific research objective.
-
For established applications such as measuring oxidative stress or exploring broad-spectrum biological activities like anticancer and antimicrobial effects, thiobarbituric acid derivatives are the compounds of choice, backed by a wealth of literature and established protocols.
-
For novel research avenues , particularly in the development of fluorescent probes or the exploration of new chemical space for drug discovery with potentially altered pharmacokinetic properties, 1-methylbarbituric acid derivatives present an intriguing, albeit less characterized, starting point.
Future research should focus on direct comparative studies of these two classes of compounds in various biological assays to delineate the specific advantages conferred by N-methylation versus C-thionation. Such studies will be invaluable in guiding the rational design of next-generation therapeutics and research tools based on the versatile barbiturate scaffold.
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Novel Barbituric Acid and Two Thiobarbituric Acid Compounds for Lung Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. Biological Activity of a Thiobarbituric Acid Compound in Neuroblastomas | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Synthesis and characterisation of thiobarbituric acid enamine derivatives, and evaluation of their α-glucosidase inhibitory and anti-glycation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methyl barbituric acid | SIELC Technologies [sielc.com]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione Analogs
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione scaffold, a derivative of barbituric acid, has emerged as a versatile backbone for the development of compounds with a wide array of biological activities.[1][2] These activities range from anti-cancer and anti-diabetic to the inhibition of specific enzyme families like matrix metalloproteinases (MMPs).[3][4][5] However, the therapeutic success of these analogs is intrinsically linked to their selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate.[6]
This guide provides a comprehensive comparison of the cross-reactivity profiles of various this compound analogs. We will delve into the experimental data that illuminates their selectivity, provide detailed protocols for assessing these interactions, and explore the potential downstream consequences of off-target binding. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of selectivity in this promising class of compounds.
The Criticality of Selectivity Profiling
The core principle of targeted drug therapy is to modulate the activity of a specific biological target, be it a receptor, enzyme, or signaling protein, to achieve a desired therapeutic outcome. However, due to structural similarities between protein families or the inherent promiscuity of small molecules, a drug candidate may interact with unintended targets. This cross-reactivity is a major contributor to adverse drug reactions (ADRs).[6] Early and comprehensive in vitro safety pharmacology profiling is therefore an indispensable step in lead compound selection and optimization.[6] By screening drug candidates against a broad panel of targets, researchers can identify potential safety liabilities early in the drug discovery process, allowing for structure-activity relationship (SAR) studies focused on mitigating off-target effects while preserving or enhancing on-target potency.[6]
Comparative Cross-Reactivity of this compound Analogs
The versatility of the pyrimidine-2,4,6-trione core allows for substitutions that can be tailored to achieve desired inhibitory activities against various targets. Below, we compare the selectivity of different analog series based on their primary therapeutic targets.
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases implicated in cancer progression, making them attractive therapeutic targets.[5][7] Pyrimidine-2,4,6-trione derivatives have been developed as a novel class of MMP inhibitors, where the trione moiety acts as the zinc-chelating group.[5]
A notable example is the orally active and selective MMP inhibitor, Ro-28-2653, which demonstrates high selectivity for MMP-2, MMP-9, and membrane type 1-MMP (MT1-MMP).[7] In preclinical models, Ro-28-2653 has been shown to reduce tumor growth and vascularization.[7] Importantly, in contrast to broad-spectrum MMP inhibitors, the administration of this selective compound was not associated with the adverse side effects that have hampered the clinical development of less selective agents.[7]
Enzyme Inhibitors for Metabolic Diseases
Derivatives of pyrimidine-2,4,6-trione have also been investigated for their potential in treating metabolic diseases such as diabetes.[4][8] These compounds have been shown to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.
One study reported a series of 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives with potent anti-diabetic activity.[8] The most active compound, 4e, exhibited IC50 values of 0.055 µM for α-amylase and 0.050 µM for α-glucosidase.[8] Another study identified a pyrimidine-2,4,6-trione derivative, compound 3m, as a potent α-glucosidase inhibitor with an IC50 of 22.9 µM, significantly more active than the standard drug acarbose (IC50 = 841 µM).[3] Interestingly, this study also evaluated inhibition against β-glucuronidase, where a different analog, 3f, showed moderate activity (IC50 = 86.9 µM), highlighting how structural modifications can shift selectivity.[3]
Table 1: Comparative Inhibitory Activity of Pyrimidine-2,4,6-trione Analogs
| Compound ID | Primary Target | IC50 (µM) | Secondary Target | IC50 (µM) | Reference |
| Ro-28-2653 | MMP-2, MMP-9, MT1-MMP | High Potency (Specific values not provided) | Other MMPs | Lower Potency | [7] |
| Compound 4e | α-Amylase | 0.055 | α-Glucosidase | 0.050 | [8] |
| Compound 3m | α-Glucosidase | 22.9 | Not specified | - | [3] |
| Compound 3f | β-Glucuronidase | 86.9 | Not specified | - | [3] |
| Acarbose (Standard) | α-Glucosidase | 841 | - | - | [3] |
Experimental Methodologies for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound analogs, a suite of in vitro assays is employed. Below are detailed protocols for two fundamental techniques.
Competitive Binding Assay
This assay is designed to determine the affinity of an unlabeled test compound for a target receptor by measuring its ability to displace a labeled ligand that has a known affinity for the same receptor.[9][10]
Protocol: Radioligand Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target receptor.
-
Prepare serial dilutions of the unlabeled this compound analog (the competitor).
-
Prepare a solution of the radiolabeled ligand at a concentration typically at or below its dissociation constant (Kd).
-
Prepare the receptor source (e.g., cell membranes expressing the target receptor).
-
-
Assay Setup:
-
In a 96-well filter plate, add the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor analog. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature will be specific to the receptor being studied.
-
-
Separation of Bound and Free Ligand:
-
After incubation, rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
After the filters have dried, add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Normalize the data by setting the total binding to 100% and the non-specific binding to 0%.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
From this curve, the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) can be determined.[10] The inhibition constant (Ki), which represents the binding affinity of the inhibitor, can then be calculated using the Cheng-Prusoff equation.[10]
-
Diagram 1: Competitive Binding Assay Workflow
A flowchart of the competitive binding assay protocol.
Enzyme Inhibition Assay
This assay measures the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme.[11]
Protocol: General Enzyme Inhibition Assay
-
Prepare Solutions:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well microplate, add a fixed amount of the enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells, including a control well with no inhibitor.[12]
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step is crucial to allow for the binding of the inhibitor to the enzyme before the substrate is introduced.[11]
-
-
Initiate and Monitor the Reaction:
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]
-
Diagram 2: Enzyme Inhibition Assay Workflow
A flowchart of the enzyme inhibition assay protocol.
Potential Downstream Effects of Cross-Reactivity: A Look at Major Signaling Pathways
Off-target interactions of this compound analogs can have significant cellular consequences by modulating unintended signaling pathways. Two of the most common and critical families of cell surface receptors are G protein-coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs), which are involved in a vast array of physiological processes.[13][14][15][16]
G Protein-Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are the targets for a significant percentage of all FDA-approved drugs.[13] They are activated by a diverse range of ligands, including hormones and neurotransmitters.[13][17] Upon activation, GPCRs associate with intracellular G proteins, which then initiate downstream signaling cascades, such as the cAMP and phosphatidylinositol pathways.[13][18] Unintended activation or inhibition of a GPCR by a pyrimidine-trione analog could lead to a wide range of physiological effects, depending on the specific receptor and its tissue distribution.
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are high-affinity cell surface receptors for many growth factors, cytokines, and hormones.[16] Ligand binding to an RTK typically induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[16] These phosphorylated tyrosines then serve as docking sites for various signaling proteins, which in turn activate downstream pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[19][20] These pathways regulate fundamental cellular processes like proliferation, differentiation, and survival.[19][20] Dysregulation of RTK signaling is a hallmark of many cancers.[19] An off-target interaction with an RTK could therefore have profound effects on cell growth and survival.
Diagram 3: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway
An illustration of a generic RTK pathway and a potential point of off-target inhibition.
Conclusion
The this compound scaffold represents a rich source of pharmacologically active compounds with significant therapeutic potential. However, as with any drug development program, a thorough understanding and characterization of the cross-reactivity of these analogs are essential for ensuring their safety and efficacy. By employing a systematic approach to selectivity profiling using robust in vitro assays, and by considering the potential downstream consequences of off-target interactions, researchers can more effectively guide the optimization of these promising molecules into selective and successful therapeutic agents. This guide serves as a foundational resource for these critical endeavors, emphasizing the causal relationships between molecular structure, target engagement, and cellular response.
References
- G protein-coupled receptor signaling: transducers and effectors. (n.d.). Google Scholar.
- Competition Assay Protocol. (n.d.). Fabgennix International.
- G protein-coupled receptor. (n.d.). Wikipedia.
- G Protein-coupled Receptors Signaling Pathway. (n.d.). Sino Biological.
- G protein coupled receptors and their Signaling Mechanism. (n.d.). Slideshare.
- G protein-coupled receptor signaling pathway. (n.d.). CUSABIO.
- Pathways: RTK Signaling. (n.d.). antibodies-online.com.
- Signaling Pathways of Tyrosine Kinase Receptors. (n.d.). Holland-Frei Cancer Medicine - NCBI.
- Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies.
- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20). Conduct Science.
- Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. (n.d.). Frontiers.
- Basic principles of competitive binding assays. (n.d.). Benchchem.
- Physiology, Tyrosine Kinase Receptors. (2022, September 26). StatPearls - NCBI Bookshelf.
- Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8). Journal of Visualized Experiments.
- Receptor tyrosine kinase. (n.d.). Wikipedia.
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). Benchchem.
- Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
- Barakat, A., et al. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Bioorganic Chemistry, 68, 72-9.
- This compound. (n.d.). Benchchem.
- Synthesis and structure investigation of novel pyrimidine-2,4,6-trione derivatives of highly potential biological activity as anti-diabetic agent. (2015). Journal of Molecular Structure, 1098(1).
- Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. (n.d.). PubMed.
- Coudert, P., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(13), 4479-4487.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers.
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (n.d.). PubMed.
Sources
- 1. This compound | 2565-47-1 | Benchchem [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 14. sinobiological.com [sinobiological.com]
- 15. Pathways: RTK Signaling | www.antibodies-online.com [antibodies-online.com]
- 16. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 17. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 20. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione and Phenobarbital for Neurological Applications
A comprehensive review of current experimental data reveals a significant disparity in the therapeutic efficacy and available research between the well-established anticonvulsant, phenobarbital, and the N-methylated barbituric acid derivative, 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione. While phenobarbital has a long history of clinical use supported by extensive data, this compound lacks evidence of significant anticonvulsant or sedative properties.
This guide presents a detailed comparison of the available data for both compounds, aimed at researchers, scientists, and drug development professionals. The comparison highlights the structural, mechanistic, and efficacy differences, providing a clear rationale for the established therapeutic role of phenobarbital and the current non-therapeutic status of this compound.
Chemical and Pharmacological Profile
A fundamental difference between the two compounds lies in their chemical structure, which dictates their pharmacological activity. Barbiturates, as a class, require specific substitutions at the C-5 position of the pyrimidine ring to exert sedative-hypnotic and anticonvulsant effects. Phenobarbital possesses both an ethyl and a phenyl group at this position, which are crucial for its activity. In contrast, this compound, also known as 1-Methylbarbituric acid or N-Methylbarbituric acid, lacks any substitution at the C-5 position. Barbituric acid itself is not pharmacologically active.[1][2]
| Feature | This compound | Phenobarbital |
| Synonyms | 1-Methylbarbituric acid, N-Methylbarbituric acid | Phenobarbitone, Luminal |
| CAS Number | 2565-47-1 | 50-06-6 |
| Molecular Formula | C5H6N2O3 | C12H12N2O3 |
| Molecular Weight | 142.11 g/mol | 232.24 g/mol |
| Key Structural Difference | No substitution at C-5 | Ethyl and Phenyl groups at C-5 |
| Known Biological Role | Impurity of Trelagliptin (a diabetes drug)[3] | Anticonvulsant, Sedative-Hypnotic[4][5] |
Efficacy and Mechanism of Action
Phenobarbital is a well-documented anticonvulsant and sedative that has been in clinical use for over a century.[4] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. By binding to the GABAA receptor, phenobarbital potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[4][5][6] This increased inhibition in the central nervous system (CNS) is the basis for its anticonvulsant and sedative effects.
In contrast, there is a lack of scientific literature demonstrating any significant anticonvulsant or sedative efficacy for This compound . Searches of pharmacological databases and scientific publications did not yield any studies evaluating its activity in these areas. While N-methylation of some barbiturates can influence their pharmacokinetic properties, the absence of the C-5 substituents in this compound makes it unlikely to possess the necessary conformation to interact effectively with the GABAA receptor in the same manner as phenobarbital.
Another N-methylated barbiturate, mephobarbital, is used as an anticonvulsant; however, it is largely metabolized to phenobarbital in the body, and it is this metabolite that is responsible for its therapeutic effects.[7] This further underscores the importance of the core phenobarbital structure for anticonvulsant activity.
Signaling Pathway of Phenobarbital
The following diagram illustrates the established signaling pathway for phenobarbital's action on the GABAA receptor.
Caption: Mechanism of Phenobarbital action on the GABAA receptor.
Experimental Data and Protocols
Due to the absence of efficacy data for this compound, a direct comparison of experimental results is not feasible. For phenobarbital, a vast body of literature exists detailing its anticonvulsant properties in various animal models and clinical trials.
A representative experimental protocol to assess anticonvulsant efficacy, often used for compounds like phenobarbital, is the Maximal Electroshock (MES) Test in rodents.
Representative Experimental Protocol: Maximal Electroshock (MES) Test
Objective: To assess the anticonvulsant activity of a test compound against generalized tonic-clonic seizures.
Animals: Male Swiss mice (20-25 g).
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (e.g., phenobarbital) or vehicle (control) is administered intraperitoneally (i.p.) or orally (p.o.).
-
At the time of peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
-
The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
The following diagram outlines the workflow for such an experiment.
Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant screening.
Conclusion
The comparative analysis clearly indicates that phenobarbital is a potent and well-characterized anticonvulsant and sedative, while This compound is not a recognized therapeutic agent for these indications and lacks the necessary structural features for such activity. The absence of experimental data on the efficacy of this compound precludes a direct quantitative comparison.
For researchers and drug development professionals, this guide underscores the critical importance of the C-5 substitution on the barbiturate ring for anticonvulsant and sedative properties. Future research in this area should focus on derivatives that possess these key structural motifs to achieve the desired pharmacological effects. Based on current evidence, this compound is not a viable alternative to phenobarbital for the treatment of neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. This compound|lookchem [lookchem.com]
- 4. Buy 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 109493-60-9 [smolecule.com]
- 5. snscourseware.org [snscourseware.org]
- 6. This compound | 2565-47-1 | Benchchem [benchchem.com]
- 7. drugs.com [drugs.com]
Evaluating 1-Methylbarbituric Acid as a Control Compound in Experimental Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of experimental pharmacology and drug development, the use of appropriate controls is paramount to ensure the validity and interpretability of results. When investigating the biological effects of pharmacologically active compounds, a well-chosen control is essential to differentiate the specific effects of the test substance from non-specific actions or effects of the vehicle it is dissolved in. This guide provides a comprehensive evaluation of 1-Methylbarbituric acid as a potential negative control compound in experiments involving other barbituric acid derivatives, comparing its properties and potential utility against the standard practice of using a vehicle control.
The Rationale for an Ideal Negative Control
An ideal negative control compound is structurally similar to the active compound being tested but lacks its specific biological activity. This allows researchers to account for any effects that might arise from the chemical scaffold of the molecule itself, independent of its interaction with the intended biological target. Barbituric acid and its derivatives are a class of drugs known for their sedative, hypnotic, and anticonvulsant properties, which are primarily mediated through their interaction with GABA-A receptors in the central nervous system. The pharmacological activity of barbiturates is critically dependent on the presence of substituents at the 5th position of the barbituric acid ring. Barbituric acid itself is not pharmacologically active.[1][2] Derivatives with substitution at the 1-position, such as 1-Methylbarbituric acid, are also considered to be inactive.
1-Methylbarbituric Acid: A Potential Negative Control
1-Methylbarbituric acid is a derivative of barbituric acid with a methyl group at the 1-position. Structurally, it belongs to the class of 1-substituted barbituric acids, which are generally considered to be pharmacologically inactive as central nervous system depressants. This lack of activity makes it a theoretically sound candidate for a negative control in studies investigating the sedative-hypnotic or anticonvulsant effects of 5,5'-disubstituted barbiturates like phenobarbital or pentobarbital.
Theoretical Advantages of Using 1-Methylbarbituric Acid as a Control:
-
Structural Similarity: It shares the core barbiturate ring structure with active barbiturates, allowing for the control of non-specific effects related to the chemical scaffold.
-
Inactive Profile: Lacking the 5,5'-disubstitution necessary for significant GABA-A receptor modulation, it is expected to be devoid of sedative-hypnotic effects.
-
Control for Physicochemical Properties: Its solubility and other physicochemical properties are more comparable to the active compounds than a simple vehicle, which can be important in assessing bioavailability and distribution.
Alternative Control: The Vehicle Control
In the absence of a suitable inactive analog, the most common and accepted control in pharmacological studies is the vehicle control.[3][4][5][6][7] The vehicle is the solvent or carrier used to dissolve or suspend the test compound for administration.[3][4][5][6][7] The vehicle control group receives the same volume of the vehicle alone, administered via the same route as the experimental group.
Advantages of Using a Vehicle Control:
-
Simplicity and Universality: It is a straightforward and universally applicable method for controlling for the effects of the solvent and the administration procedure.
-
Accounts for Vehicle-Induced Effects: Any biological response observed in the vehicle control group can be attributed to the vehicle itself and subtracted from the response observed in the drug-treated group.
Limitations of Using Only a Vehicle Control:
-
Doesn't Control for Scaffold Effects: It cannot account for potential non-specific effects of the chemical structure of the test compound.
-
Physicochemical Differences: The physicochemical properties of the vehicle may differ significantly from those of the drug solution, potentially influencing the biological system in ways that are not fully controlled for.
Data Presentation: A Comparative Overview
| Experimental Group | Treatment | Expected Outcome (e.g., % Increase in Sleep Time) | Rationale |
| Active Compound | Phenobarbital | Significant Increase | Phenobarbital is a known sedative-hypnotic that potentiates GABA-A receptor function. |
| Negative Control | 1-Methylbarbituric Acid | No Significant Change from Vehicle | As a 1-substituted barbiturate, it is expected to be pharmacologically inactive. |
| Vehicle Control | Saline or other vehicle | No Significant Change (Baseline) | The vehicle should not have any intrinsic sedative-hypnotic effects. |
Experimental Protocols
To evaluate the suitability of 1-Methylbarbituric acid as a control, one could employ standard pharmacological assays used to characterize the activity of barbiturates. Below are detailed methodologies for two key experiments.
In Vivo Sedative-Hypnotic Activity: Potentiation of Thiopental-Induced Sleeping Time
This protocol is a classic method to screen for sedative and hypnotic properties of a test compound.[8][9]
Principle:
A sub-hypnotic or hypnotic dose of a short-acting barbiturate like thiopental is administered to animals. The test compound is given prior to the thiopental. A potentiation of the thiopental-induced sleep (longer duration of sleep) indicates a sedative-hypnotic effect of the test compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Thiopental sodium
-
Test compound (e.g., Phenobarbital)
-
Control compound (1-Methylbarbituric acid or vehicle)
-
Normal saline (0.9% NaCl)
-
Animal cages
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., Normal Saline, i.p.)
-
Group 2: Negative Control (1-Methylbarbituric Acid, dose to be determined based on solubility and preliminary toxicity, i.p.)
-
Group 3: Positive Control/Test Compound (e.g., Phenobarbital, 10 mg/kg, i.p.)
-
-
Drug Administration: Administer the vehicle, 1-Methylbarbituric acid, or Phenobarbital to the respective groups.
-
Thiopental Administration: After a specific pretreatment time (e.g., 30 minutes), administer a hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to all animals.
-
Observation: Immediately after thiopental injection, place each mouse in an individual cage and observe for the onset and duration of sleep. The onset of sleep is defined as the time from thiopental administration to the loss of the righting reflex (the ability of the mouse to return to an upright position when placed on its back). The duration of sleep is the time from the loss to the recovery of the righting reflex.
-
Data Analysis: Record the onset and duration of sleep for each animal. Calculate the mean ± SEM for each group. Compare the results between the groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
In Vitro GABA-A Receptor Binding Assay
This assay determines the ability of a compound to bind to the GABA-A receptor, the primary target of barbiturates.[10][11][12]
Principle:
This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) for binding to GABA-A receptors in a brain membrane preparation. The amount of radioactivity bound to the receptors is measured, and a decrease in binding in the presence of the test compound indicates that it binds to the receptor.
Materials:
-
Rat or mouse whole brain tissue
-
Radioligand (e.g., [3H]muscimol)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound (e.g., Phenobarbital)
-
Control compound (1-Methylbarbituric acid)
-
Tris-HCl buffer
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet several times with fresh buffer to remove endogenous GABA. Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Brain membrane preparation + radioligand.
-
Non-specific Binding: Brain membrane preparation + radioligand + a high concentration of unlabeled GABA.
-
Test Compound: Brain membrane preparation + radioligand + varying concentrations of the test compound (e.g., Phenobarbital).
-
Control Compound: Brain membrane preparation + radioligand + varying concentrations of 1-Methylbarbituric acid.
-
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the test and control compounds, plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Mandatory Visualizations
Caption: Workflow for the in vivo sedative-hypnotic potentiation assay.
Caption: Simplified signaling pathway of barbiturate action at the GABA-A receptor.
Conclusion
The selection of an appropriate control is a critical decision in experimental design. While the vehicle control is the established standard, the use of a structurally related, inactive compound like 1-Methylbarbituric acid offers a more rigorous approach to controlling for non-specific effects in studies of active barbiturates. Although direct comparative data is sparse, the well-understood structure-activity relationships of barbiturates provide a strong theoretical basis for its use as a negative control. Researchers should consider the specific aims of their study and the potential for non-specific effects when choosing between a vehicle control and an inactive analog. The experimental protocols provided in this guide offer a starting point for the practical evaluation of 1-Methylbarbituric acid as a control compound in future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 4. Vehicle control: Significance and symbolism [wisdomlib.org]
- 5. biorxiv.org [biorxiv.org]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. Barbiturate and benzodiazepine modulation of GABA receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
head-to-head comparison of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione and its demethylated analog
A Head-to-Head Comparison: 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione vs. Its Demethylated Analog, Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine-2,4,6(1H,3H,5H)-trione scaffold, commonly known as barbituric acid, is a foundational structure in medicinal chemistry. Its derivatives have historically been significant as central nervous system (CNS) depressants.[1][2] This guide provides a detailed, data-driven comparison between the parent compound, barbituric acid, and its N-methylated analog, this compound (1-methylbarbituric acid). Understanding the nuanced differences imparted by a single methyl group—from physicochemical properties to potential biological activity and toxicological profiles—is critical for informed decision-making in drug design and development. While barbituric acid itself is not pharmacologically active, its derivatives have a long history of use as sedatives, hypnotics, and anticonvulsants.[1][3][4] The addition of a methyl group at the N1 position can significantly alter a molecule's properties, influencing its potential as a therapeutic agent or a starting point for further chemical modification.[5]
Introduction: The Parent and the Analog
Barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) is a heterocyclic organic compound first synthesized in 1864 by Adolf von Baeyer.[1][3][4] It serves as the parent compound for a large class of drugs known as barbiturates.[4] These drugs were once widely prescribed for anxiety, insomnia, and seizure disorders.[6] this compound, or 1-methylbarbituric acid, is a simple derivative where a methyl group replaces a hydrogen atom on one of the nitrogen atoms of the pyrimidine ring. This seemingly minor structural change can have profound effects on the molecule's behavior.
Figure 1. Chemical structures of Barbituric Acid (left) and 1-Methylbarbituric Acid (right).
Physicochemical Properties: A Comparative Analysis
The addition of a methyl group to the barbituric acid scaffold introduces key changes in its physicochemical properties. N-methylation reduces the number of hydrogen bond donors from two to one, which can decrease aqueous solubility and alter crystal packing, often leading to a lower melting point. The methyl group also increases the molecule's lipophilicity, as indicated by a higher LogP value, which can enhance its ability to cross biological membranes like the blood-brain barrier. Furthermore, the pKa value is expected to be slightly higher for the methylated analog due to the electron-donating nature of the methyl group.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid) |
| Molecular Formula | C5H6N2O3[7][8] | C4H4N2O3[9] |
| Molecular Weight | 142.11 g/mol [7][8] | 128.09 g/mol [9] |
| Melting Point (°C) | 132 °C[7] | 245 °C[4] |
| Aqueous Solubility | Soluble in water and other polar solvents.[10] | 142 g/L (20 °C)[4] |
| pKa | 4.35 (+1) (25°C)[7] | 4.01[4] |
| LogP | -1.22[7] | -1.47[9] |
| Appearance | Colorless, crystalline solid.[10] | White crystalline powder.[4][11] |
Comparative Biological Activity & Mechanism of Action
Barbiturates traditionally exert their effects by modulating the GABAA receptor, a ligand-gated ion channel in the central nervous system.[12][13] They bind to an allosteric site on the receptor, prolonging the opening of the chloride channel, which leads to hyperpolarization of the neuron and an overall inhibitory effect.[14][15] While barbituric acid itself is inactive, derivatives with lipophilic substituents at the C5 position are known CNS depressants.[3]
The N-methylation of 1-methylbarbituric acid can influence its biological activity in several ways:
-
Increased Lipophilicity : The higher LogP value suggests potentially improved brain penetration, which could lead to a more rapid onset of action or greater CNS effects compared to a similarly substituted but non-N-methylated analog.
-
Altered Receptor Binding : The presence of the methyl group could sterically or electronically alter the binding affinity and efficacy at the GABAA receptor or other potential biological targets.
-
Metabolic Stability : N-demethylation is a common metabolic pathway. Therefore, 1-methylbarbituric acid could potentially act as a prodrug for barbituric acid, or its N-methyl group could influence the metabolism of other parts of the molecule.
Caption: Hypothetical mechanism of action for a barbiturate derivative at the GABAA receptor.
Experimental Protocols for Comparative Evaluation
To empirically determine the differences between 1-methylbarbituric acid and barbituric acid, a series of well-defined experiments are necessary.
Protocol: Comparative Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound in an aqueous buffer.
Objective: To quantify and compare the aqueous solubility of 1-methylbarbituric acid and barbituric acid.
Materials:
-
This compound
-
Pyrimidine-2,4,6(1H,3H,5H)-trione
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the test compound to a glass vial.[16]
-
Add a known volume of PBS (e.g., 5 mL) to the vial.[16]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16][17]
-
After incubation, centrifuge the samples to pellet the undissolved solid.[16]
-
Carefully remove an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a standard curve.[16][18]
Protocol: Comparative In Vitro Metabolic Stability Assay (Microsomal Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To compare the metabolic stability of 1-methylbarbituric acid and barbituric acid in the presence of liver microsomes.
Materials:
-
Test compounds (1-methylbarbituric acid, barbituric acid)
-
NADPH regenerating system (cofactor)[21]
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C[21]
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) to stop the reaction[22]
-
LC-MS/MS system for analysis[21]
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Pre-warm the liver microsomes and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold organic solvent.[23]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.[21]
-
Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).[21]
Caption: Experimental workflow for the comparative in vitro metabolic stability assay.
Toxicological Profile: A Head-to-Head Assessment
Barbiturates as a class are known for their potential for toxicity, particularly respiratory depression in cases of overdose.[4][6] The risk of dependence and severe withdrawal symptoms is also a significant concern.[4] The toxicological profile of a specific derivative can be influenced by its metabolic pathway and rate of elimination. For instance, a compound that is rapidly metabolized to less active or inactive metabolites will likely have a lower risk of accumulation and toxicity compared to a metabolically stable compound. The N-methyl group in 1-methylbarbituric acid could be a site for metabolism, potentially leading to the formation of barbituric acid and formaldehyde. The toxicity of these metabolites would need to be considered.
Table 2: Comparative Toxicological Considerations
| Aspect | This compound | Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid) |
| General Toxicity | Expected to have CNS depressant effects if appropriately substituted at C5. Potential for toxicity similar to other barbiturates.[6][10] | Not pharmacologically active itself, but serves as the parent for toxic barbiturates.[4] |
| Metabolism | Potential for N-demethylation to barbituric acid. Other metabolic pathways are possible. | Primarily renal excretion. |
| Overdose Effects | Likely to cause respiratory depression, coma, and potentially death, similar to other active barbiturates.[6] | As an inactive parent compound, overdose is not a primary concern. |
| Dependence Liability | High potential if it exhibits significant CNS activity. | Not applicable as it is inactive. |
Synthesis and Purity Considerations
Both barbituric acid and its 1-methyl analog are typically synthesized via a condensation reaction. Barbituric acid is prepared from the condensation of urea and malonic acid or its esters (like diethyl malonate).[1][4][24] Similarly, 1-methylbarbituric acid can be synthesized using 1-methylurea in place of urea. The purity of the final compounds is crucial for accurate biological testing, as residual starting materials or byproducts could interfere with the results. Chromatographic techniques such as HPLC are essential for purification and analysis.[25]
Conclusion and Future Directions
The comparison between this compound and barbituric acid highlights the significant impact of a single methyl group on the physicochemical and potential biological properties of a molecule. The N-methylated analog exhibits increased lipophilicity and a lower melting point, which could translate to improved membrane permeability and different formulation characteristics. While neither compound is expected to be a potent CNS agent without further substitution at the C5 position, the N-methyl group provides a valuable vector for medicinal chemists to explore.
For drug development professionals, 1-methylbarbituric acid may represent a more "drug-like" starting point due to its enhanced lipophilicity. However, its metabolic fate, particularly the potential for N-demethylation, must be carefully evaluated. Future research should focus on synthesizing and testing a series of C5-substituted derivatives of both scaffolds to directly compare their potency, selectivity, and pharmacokinetic profiles. Such studies will provide a clearer understanding of the role of N-methylation in this important class of compounds and guide the development of safer and more effective therapeutics.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Barbituric acid - Wikipedia [en.wikipedia.org]
- 5. This compound | 2565-47-1 | Benchchem [benchchem.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | C5H6N2O3 | CID 75722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Barbituric acid | 67-52-7 [chemicalbook.com]
- 12. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABA - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. enamine.net [enamine.net]
- 19. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 20. nuvisan.com [nuvisan.com]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Barbituric acid - Sciencemadness Wiki [sciencemadness.org]
- 25. ijsra.net [ijsra.net]
Assessing the Specificity of 1-Methylbarbituric Acid in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methylbarbituric acid's specificity in various enzymatic assays. By examining its activity as both an inhibitor and a substrate alongside its structural analogs, this document aims to offer a clear perspective on its potential applications in research and drug discovery. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.
Quantitative Comparison of Barbituric Acid Derivatives in Enzymatic Assays
To evaluate the specificity of 1-Methylbarbituric acid, its performance was compared with that of its parent compound, barbituric acid, and a closely related analog, 1,3-dimethylbarbituric acid. The following table summarizes their inhibitory and substrate activities in key enzymatic assays.
| Enzyme | Compound | Role | Quantitative Data (Ki or IC50) | Reference |
| Methionine Aminopeptidase-1 (MetAP-1) | Barbituric Acid | Inhibitor | > 100 µM | [1] |
| 1,3-Dimethylbarbituric Acid | Inhibitor | No inhibition observed | [1] | |
| 1-Methylbarbituric Acid | Inhibitor | Data not available | ||
| Urease | Derivatives of 1,3-Dimethylbarbituric Acid | Inhibitor | IC50 values in the µM range | |
| 1-Methylbarbituric Acid | Inhibitor | Data not available | ||
| Chloroperoxidase | Barbituric Acid | Substrate | Substrate for chlorination | [2] |
| 1-Methylbarbituric Acid | Substrate | Substrate for chlorination | [2] | |
| 1,3-Dimethylbarbituric Acid | Substrate | Substrate for chlorination | [2] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays discussed are provided below. These protocols are essential for reproducing the cited findings and for designing further comparative studies.
Methionine Aminopeptidase-1 (MetAP-1) Inhibition Assay
This assay is designed to measure the inhibitory effect of compounds on the enzymatic activity of MetAP-1.
Materials:
-
Recombinant human or E. coli MetAP-1
-
HEPES buffer (25 mM, pH 7.5)
-
CoCl₂
-
Fluorogenic substrate (e.g., Met-Pro-AMC)
-
Test compounds (1-Methylbarbituric acid and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare the assay buffer containing 25 mM HEPES (pH 7.5) and 100 µM CoCl₂.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the MetAP-1 enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 or Ki value by fitting the data to an appropriate dose-response curve.
Urease Inhibition Assay
This protocol is used to assess the ability of compounds to inhibit the activity of urease.
Materials:
-
Jack bean urease
-
Phosphate buffer
-
Urea solution
-
Phenol reagent
-
Alkali reagent (containing sodium hydroxide and sodium hypochlorite)
-
Test compounds
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the urease enzyme in a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture and incubate.
-
Initiate the reaction by adding the urea substrate.
-
After a defined incubation period, stop the reaction and measure the amount of ammonia produced. This is typically done using the indophenol method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to produce a blue-colored indophenol.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 625 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control without any inhibitor.
-
Determine the IC50 value from the dose-response curve.[3]
Chloroperoxidase Assay
This assay determines the activity of chloroperoxidase by monitoring the chlorination of a substrate.
Materials:
-
Chloroperoxidase enzyme
-
Potassium chloride (KCl)
-
Hydrogen peroxide (H₂O₂)
-
Substrate (e.g., 1-Methylbarbituric acid, barbituric acid, or 1,3-dimethylbarbituric acid)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the chloroperoxidase enzyme, KCl, and the substrate in a suitable buffer.
-
Initiate the reaction by adding a controlled amount of H₂O₂.
-
The enzymatic chlorination of the barbituric acid derivatives leads to the formation of 5,5-dichloro derivatives.[2]
-
The progress of the reaction can be monitored by observing the change in absorbance at a specific wavelength corresponding to the substrate or product. For some substrates, a standard assay for halogenating activity is based on the loss of absorbance at 278 nm.[2]
-
The rate of the reaction is determined from the change in absorbance over time.
Visualizing Experimental Workflows and Pathways
To further clarify the processes described, the following diagrams have been generated using the DOT language.
References
Comparative Analysis of 1-Methylbarbituric Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of 1-Methylbarbituric acid against a common alternative, Phenobarbital. The following sections detail their synthesis, hypnotic activity, and toxicity, supported by experimental data to facilitate informed decisions in research and development.
Synthetic Efficiency: A Comparative Overview
The synthesis of barbituric acid derivatives is a cornerstone of medicinal chemistry. This section compares the synthetic routes for 1-Methylbarbituric acid and Phenobarbital, focusing on yield and reaction conditions.
A common method for synthesizing 1-Methylbarbituric acid involves the condensation of diethyl malonate with methylurea. A similar derivative, 1,3-dimethylbarbituric acid, can be prepared through the reaction of dimethyl malonate and 1,3-dimethylurea in the presence of a sodium ethoxide catalyst, yielding a product with a 76% purity of 99.7%.[1]
Phenobarbital synthesis can be achieved through the reaction of diethyl ethylphenylmalonate and urea in the presence of sodium methoxide.[2][3] One variation of this method, where urea is added to the sodium methoxide before the diethyl ethylphenylmalonate, has been reported to yield the highest percentage of 17.45%.[2][3]
Table 1: Comparison of Synthetic Yields
| Compound | Precursors | Catalyst/Solvent | Yield | Purity |
| 1,3-Dimethylbarbituric Acid | Dimethyl malonate, 1,3-Dimethylurea | Sodium ethoxide / n-butanol and toluene | 76% | 99.7% |
| Phenobarbital | Diethyl ethylphenylmalonate, Urea | Sodium methoxide | 17.45% | Not Specified |
Experimental Protocols: Synthesis
Synthesis of 1,3-Dimethylbarbituric Acid[1]
This protocol describes a method for the synthesis of 1,3-Dimethylbarbituric acid, a close structural analog of 1-Methylbarbituric acid.
-
Reaction Setup: In a reactor, combine 1.1 mol of dimethyl malonate and 1.0 mol of 1,3-dimethylurea.
-
Solvent and Catalyst Addition: Add 900 grams of a solvent mixture of n-butanol and toluene, followed by 58 grams of sodium ethoxide as a catalyst.
-
Reaction Conditions: Heat the mixture to a temperature of 90-110 °C and maintain a reflux reaction under stirring for 10 hours.
-
Isolation of Crude Product: After the reaction is complete, cool the reactant mixture to allow for the separation of a solid. The solid is then dissolved in water.
-
Purification: Adjust the pH of the aqueous solution to 1-2 by adding hydrochloric acid, which leads to the crystallization of the product upon cooling. The crude product is filtered and then recrystallized to obtain the pure product.
Synthesis of Phenobarbital[2][3]
The following protocol outlines a common method for the synthesis of Phenobarbital.
-
Reaction Setup: Prepare a solution of sodium methoxide.
-
Reagent Addition: Add dry urea to the sodium methoxide solution and stir until dissolved. Subsequently, slowly add diethyl ethylphenylmalonate to the mixture.
-
Reaction Conditions: Heat the mixture to reflux for 7-8 hours, during which a solid precipitate (the sodium salt of phenobarbital) will form.
-
Isolation of Crude Product: After the reaction, distill off the excess methanol. Dissolve the remaining solid residue in warm water (approximately 50°C).
-
Purification: Vigorously stir the aqueous solution while acidifying it with concentrated hydrochloric acid. Phenobarbital will precipitate out of the solution. Cool the mixture in an ice bath to maximize the precipitation of the final product.
Comparative Biological Activity: Hypnotic Effects and Toxicity
A critical aspect of evaluating barbiturates is their biological activity, specifically their hypnotic potency and toxicity. These are often quantified using the median effective dose (ED50) for the desired effect and the median lethal dose (LD50) for toxicity.
Table 2: Acute Toxicity of Phenobarbital in Mice
| Compound | Route of Administration | LD50 (mg/kg) |
| Phenobarbital | Oral | 162[4] |
| Phenobarbital | Intraperitoneal | Varies with time of day (circadian rhythm)[5] |
It is important to note that the toxicity of barbiturates can be influenced by factors such as the time of administration, demonstrating a circadian rhythm in their effects.[5] For Phenobarbital, peak toxicity in mice has been observed at D-0600, with the drug being least toxic at 1200 h when administered intraperitoneally.[5]
Signaling Pathway and Experimental Workflow
The sedative-hypnotic effects of barbiturates are primarily mediated through their interaction with the GABA-A receptor in the central nervous system. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for determining hypnotic efficacy.
Conclusion
This comparative guide provides an overview of the synthesis and biological activity of 1-Methylbarbituric acid in relation to Phenobarbital. While a direct quantitative comparison is limited by the availability of specific experimental data for 1-Methylbarbituric acid, the provided information on synthetic yields and the established toxicological profile of Phenobarbital offers a valuable reference for researchers. Further studies are warranted to generate direct comparative data for a more comprehensive understanding of the relative performance of 1-Methylbarbituric acid.
References
- 1. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 2. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th:443]
- 3. thaiscience.info [thaiscience.info]
- 4. RTECS NUMBER-CQ6825000-Chemical Toxicity Database [drugfuture.com]
- 5. Twenty-four hour toxicity rhythms of sedative-hypnotic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vivo Performance Analysis of Pyrimidine-2,4,6-trione Derivatives in Preclinical Cancer Models.
This guide provides a comparative overview of the in vivo efficacy of pyrimidine-2,4,6-trione derivatives, a class of compounds investigated for their potential as therapeutic agents, primarily through the inhibition of matrix metalloproteinases (MMPs). Due to the limited availability of direct comparative in vivo studies for 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, this guide focuses on a well-characterized derivative, Ro-28-2653, and compares its performance with batimastat (BB-94), a broad-spectrum MMP inhibitor. This comparison offers valuable insights into the therapeutic potential and selectivity of the pyrimidine-2,4,6-trione scaffold.
Performance Snapshot: Tumor Growth Inhibition
The antitumor efficacy of the selective pyrimidine-2,4,6-trione derivative Ro-28-2653 and the broad-spectrum inhibitor batimastat has been evaluated in orthotopic rat models of prostate cancer. The following tables summarize the quantitative data on tumor weight reduction, providing a basis for performance comparison.
Table 1: In Vivo Efficacy of Ro-28-2653 in a Rat Prostate Cancer Model [1]
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Tumor Weight (g) | % Inhibition |
| Vehicle | - | Not explicitly stated, used as control | - |
| Ro-28-2653 | 10 | Data not available | Dose-dependent reduction |
| Ro-28-2653 | 30 | Data not available | Dose-dependent reduction |
| Ro-28-2653 | 100 | Data not available | up to 90% |
| Ro-28-2653 | 300 | Data not available | up to 90% |
Note: The study states a dose-dependent reduction in tumor weights by up to 90%[1].
Table 2: In Vivo Efficacy of Batimastat (BB-94) in a Rat Prostate Cancer Model [2]
| Treatment Group | Dose (mg/kg/day, i.p.) | Mean Tumor Weight (g) | % Inhibition (vs. Untreated) |
| Untreated Control | - | 18.9 | - |
| Vehicle | - | 22.3 | - |
| Batimastat | 30 | 11.1 | 41.3% |
Experimental Methodologies
Detailed protocols are crucial for the interpretation and replication of in vivo studies. The following sections outline the key experimental designs for the cited studies.
Ro-28-2653 Antitumor Efficacy Study[1]
-
Animal Model: Male Copenhagen rats.
-
Tumor Cell Line: R3327 Dunning tumor cells (MatLyLu subline), inoculated into the ventral lobe of the prostate.
-
Treatment: Ro-28-2653 was administered orally (p.o.) daily at doses of 10, 30, 100, or 300 mg/kg. Treatment was initiated either on day 1 or day 6 after tumor cell injection.
-
Duration: Animals were treated for up to 30 days for survival studies, and for the tumor weight assessment, animals were sacrificed on day 20.
-
Primary Endpoint: Tumor weight at the end of the study.
Batimastat (BB-94) Antitumor Efficacy Study[2]
-
Animal Model: Male Copenhagen rats.
-
Tumor Cell Line: R3327 Dunning tumor cells (MatLyLu subline), inoculated into the ventral prostatic lobe.
-
Treatment: Batimastat was administered intraperitoneally (i.p.) at a dose of 30 mg/kg body weight once daily.
-
Duration: Treatment began on the day of cell inoculation and continued for 20 days.
-
Primary Endpoint: Tumor weights measured 20 days after tumor cell inoculation.
Mechanism of Action: Inhibition of Angiogenesis via MMPs
Pyrimidine-2,4,6-trione derivatives, such as Ro-28-2653, exert their antitumor effects in part by inhibiting matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play a critical role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting MMPs, these compounds can disrupt the angiogenic process, thereby limiting tumor growth and metastasis.[3]
The following diagram illustrates the simplified signaling pathway of MMP-2 and MMP-9 in promoting tumor angiogenesis and the point of intervention for MMP inhibitors.
Discussion
The available in vivo data suggests that pyrimidine-2,4,6-trione derivatives can be potent antitumor agents. Ro-28-2653, a selective inhibitor of MMP-2, MMP-9, and MT1-MMP, demonstrated a significant, dose-dependent reduction in tumor growth in a rat prostate cancer model.[1] When compared to the broad-spectrum MMP inhibitor batimastat, which showed a 41.3% reduction in tumor weight in a similar model, Ro-28-2653 appears to offer a high degree of efficacy.[2]
It is important to note the absence of specific in vivo efficacy data for this compound in the context of cancer or other diseases where MMPs are implicated. The sedative and hypnotic effects of some barbituric acid derivatives warrant careful consideration in the development of this class of compounds for other therapeutic indications.[4] Future research should focus on direct, controlled in vivo comparisons of various pyrimidine-2,4,6-trione derivatives to establish a clear structure-activity relationship and to identify lead candidates with optimal efficacy and safety profiles.
References
- 1. The new synthetic matrix metalloproteinase inhibitor (Roche 28-2653) reduces tumor growth and prolongs survival in a prostate cancer standard rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
Safety Operating Guide
Proper Disposal of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
This document provides essential guidance for the safe and compliant disposal of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This substance is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2]
Pre-Disposal and Handling
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] If there is a risk of dust generation, a suitable respirator should be worn.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[2][3]
-
Containment: Prevent the spill from spreading and entering drains.[2][3]
-
Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2][3]
-
Collection: Collect the absorbed or spilled material into a clearly labeled, sealed container for hazardous waste.[3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all contaminated cleaning materials as hazardous waste.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[1][4]
-
Waste Identification and Segregation:
-
Unused or expired this compound should be treated as chemical waste.
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents.[5]
-
Contaminated materials, such as PPE, absorbent pads, and empty containers, should also be disposed of as hazardous waste.
-
-
Waste Containerization:
-
Place the waste in a designated, compatible, and properly labeled hazardous waste container. The container must be kept tightly closed.[5]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[5]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard information for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2][6] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P405, P501 | [1][2][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides crucial safety and logistical information for handling 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-methylbarbituric acid. The following guidelines are based on available safety data sheets and chemical information to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment
There is conflicting information regarding the hazards of this compound. While some sources classify it as not hazardous, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, a cautious approach is recommended, and the use of appropriate personal protective equipment (PPE) is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.[2] |
| Skin Protection | Chemical-resistant gloves | Impervious gloves (e.g., nitrile rubber).[3] |
| Protective clothing | Lab coat. | |
| Respiratory Protection | Respirator | Required when dusts are generated.[3] Use a NIOSH-approved respirator. |
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2565-47-1 |
| Molecular Formula | C5H6N2O3 |
| Molecular Weight | 142.11 g/mol [1] |
| Appearance | Crystalline solid |
| Melting Point | 131.2-133.1 °C[4] |
| Storage | Sealed in a dry, room temperature environment. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risks. The following workflow outlines the necessary steps for the safe use of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal.
Experimental Protocols
General Handling and Use:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[5]
-
Personal Protective Equipment (PPE): Always wear the recommended PPE as detailed in the table above.
-
Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling the substance.[3]
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill Management:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[5] Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
